Pentanol-1 and 3-methylbutanol-1
Description
BenchChem offers high-quality Pentanol-1 and 3-methylbutanol-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanol-1 and 3-methylbutanol-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylbutan-1-ol;pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZBXUDPQJLMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO.CC(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94624-12-1 | |
| Record name | Pentanol, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Pentanol and 3-Methyl-1-butanol
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the chemical properties of two structural isomers, 1-pentanol and 3-methyl-1-butanol. While both are primary alcohols with the same molecular formula (C5H12O), their distinct structural arrangements lead to significant differences in their physical and chemical behaviors. Understanding these nuances is critical for applications ranging from solvent selection and reaction optimization to the development of new chemical entities in the pharmaceutical industry. This guide will delve into the structural disparities, analyze their impact on key physical properties, and explore their differential reactivity, providing a foundational understanding for laboratory and industrial applications.
Introduction: The Significance of Isomerism
In the realm of organic chemistry, isomerism plays a pivotal role in defining the characteristics of a molecule. Structural isomers, such as 1-pentanol and 3-methyl-1-butanol (also known as isoamyl alcohol), share the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle distinction has profound implications for their intermolecular forces, steric profiles, and, consequently, their reactivity. For researchers and drug development professionals, a thorough grasp of these differences is essential for predicting molecular interactions, designing synthetic pathways, and optimizing purification processes.
Structural Analysis: The Root of Divergent Properties
The fundamental difference between 1-pentanol and 3-methyl-1-butanol lies in their carbon skeletons.
-
1-Pentanol possesses a linear, five-carbon chain with the hydroxyl (-OH) group attached to the terminal carbon. This unbranched structure allows for efficient packing of molecules and maximizes the surface area available for intermolecular interactions.
-
3-Methyl-1-butanol features a branched-chain structure, specifically an isopentyl group. The methyl group at the third carbon position introduces steric bulk near the hydroxyl group. This branching disrupts the regular packing of molecules and influences the accessibility of the reactive hydroxyl group.
Caption: Molecular Structures of 1-Pentanol and 3-Methyl-1-butanol.
Comparative Analysis of Physical Properties
The structural differences directly translate into observable variations in the physical properties of these two alcohols.
| Property | 1-Pentanol | 3-Methyl-1-butanol | Rationale for Difference |
| Molecular Weight ( g/mol ) | 88.15[1] | 88.15[2] | Identical molecular formula. |
| Boiling Point (°C) | 137-139[3] | 131-132[2] | The linear structure of 1-pentanol allows for stronger van der Waals forces due to a larger surface area of contact between molecules, requiring more energy to overcome. |
| Melting Point (°C) | -78[4][3] | -117.2[2] | The branched structure of 3-methyl-1-butanol disrupts the crystal lattice packing, making it more difficult to solidify and resulting in a lower melting point. |
| Density (g/mL at 20°C) | ~0.811[4] | ~0.81[2] | The densities are very similar, with minor variations attributable to molecular packing in the liquid state. |
| Solubility in Water (g/L at 20-25°C) | 22[4] | 25[5] | Both have limited solubility due to the hydrophobic five-carbon chain. The slightly higher solubility of 3-methyl-1-butanol may be attributed to the more compact shape of its hydrophobic portion.[6] |
| pKa | ~15.24 (Predicted)[7] | >14[5] | Both are weakly acidic, similar to other primary alcohols. The electronic effect of the methyl group in 3-methyl-1-butanol has a negligible impact on the acidity of the distant hydroxyl proton. |
Chemical Reactivity: A Tale of Two Isomers
Both 1-pentanol and 3-methyl-1-butanol are primary alcohols and thus undergo similar types of reactions. However, the rates and, in some cases, the outcomes of these reactions can differ due to steric effects.
Oxidation
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions.[8]
-
Mild Oxidation: With a mild oxidizing agent such as pyridinium chlorochromate (PCC), both alcohols can be oxidized to their corresponding aldehydes (pentanal and 3-methylbutanal, respectively).[9]
-
Strong Oxidation: In the presence of a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid, both alcohols will be further oxidized to their respective carboxylic acids (pentanoic acid and 3-methylbutanoic acid).[8][10]
The branched structure of 3-methyl-1-butanol can introduce steric hindrance, potentially slowing down the rate of oxidation compared to the more accessible hydroxyl group of 1-pentanol.[11]
Caption: Generalized Oxidation Pathway for Primary Alcohols.
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental reaction in organic synthesis. The Fischer esterification, catalyzed by a strong acid, is a common method.
-
1-Pentanol: Reacts readily with carboxylic acids. For example, its reaction with acetic acid yields pentyl acetate, which has a characteristic banana-like odor.[4]
-
3-Methyl-1-butanol: Also undergoes esterification. Its reaction with acetic acid produces isoamyl acetate, another common fragrance and flavor compound.
The steric hindrance from the methyl group in 3-methyl-1-butanol can slightly decrease the rate of esterification compared to 1-pentanol.[11][12]
Dehydration
The acid-catalyzed dehydration of alcohols leads to the formation of alkenes. The major product is typically governed by Zaitsev's rule, which states that the more substituted alkene will be the major product.
-
1-Pentanol: Dehydration primarily yields 1-pentene, with some formation of the more stable 2-pentene.
-
3-Methyl-1-butanol: Dehydration can lead to a mixture of products, with 3-methyl-1-butene being a likely major product. Rearrangements of the intermediate carbocation can also occur, leading to other isomeric alkenes. The steric environment around the hydroxyl group can influence the reaction pathway.[13]
Experimental Protocols
Determination of Boiling Point
Objective: To accurately measure and compare the boiling points of 1-pentanol and 3-methyl-1-butanol.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place 20 mL of the alcohol and a few boiling chips into the round-bottom flask.
-
Heating: Gradually heat the flask.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
-
Repeat: Perform the experiment in triplicate for each alcohol to ensure accuracy.
Comparative Solubility Analysis
Objective: To observe and quantify the solubility of 1-pentanol and 3-methyl-1-butanol in water.
Methodology:
-
Preparation: Prepare a series of test tubes each containing 5 mL of deionized water.
-
Addition of Alcohol: To each test tube, add a precise volume of the alcohol, starting from 0.1 mL and incrementally increasing the volume.
-
Observation: After each addition, vortex the test tube for 30 seconds and allow it to stand for 1 minute. Observe for the formation of a separate layer (immiscibility).
-
Quantification: The solubility limit is reached when a persistent second layer is observed. Record the maximum volume of alcohol that completely dissolves in the water.
-
Temperature Control: Ensure the experiment is conducted at a constant temperature, as solubility is temperature-dependent.
Conclusion
The comparative analysis of 1-pentanol and 3-methyl-1-butanol underscores the critical role of molecular structure in determining chemical properties. While both are C5 primary alcohols, the linear nature of 1-pentanol leads to a higher boiling point due to more effective intermolecular forces, whereas the branched structure of 3-methyl-1-butanol results in a lower melting point due to disrupted crystal packing. In terms of reactivity, both undergo typical primary alcohol reactions, but the steric hindrance in 3-methyl-1-butanol can influence reaction rates. For scientists and researchers, a nuanced understanding of these isomeric differences is paramount for informed decision-making in experimental design, solvent selection, and the synthesis of novel compounds.
References
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PubChem. (n.d.). 1-Pentanol. Retrieved from [Link]
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PubChem. (n.d.). 3-METHYLBUTANOL. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Pentanol. Retrieved from [Link]
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Scent.vn. (n.d.). 1-Pentanol CAS# 71-41-0. Retrieved from [Link]
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Regulations.gov. (2018, January 22). 1-Pentanol | C5H12O - PubChem. Retrieved from [Link]
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Oreate AI Blog. (2026, February 19). Beyond the Alcohol: Unpacking the Oxidation Products of 1-Pentanol. Retrieved from [Link]
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Fiveable. (2025, August 15). Alcohol Structure-Reactivity Relationships. Retrieved from [Link]
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Gasmet.com.hk. (n.d.). 1-Pentanol. Retrieved from [Link]
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Sunrise Group. (n.d.). 1-Pentanol. Retrieved from [Link]
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Stenutz. (n.d.). 3-methyl-1-butanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). Retrieved from [Link]
-
Oreate AI Blog. (2026, February 19). Beyond the Bottle: Unpacking the Oxidation Journey of 1-Pentanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]
-
Study.com. (n.d.). Pentanol | Boiling Point, Properties & Uses. Retrieved from [Link]
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Quora. (2022, October 20). How to do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde. Retrieved from [Link]
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RSC Publishing. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Pentanol (FDB008230). Retrieved from [Link]
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Alkemist Pakistan. (n.d.). 1-Pentanol (n-Pentanol). Retrieved from [Link]
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WebQC.org. (n.d.). 1-pentanol. Retrieved from [Link]
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
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ResearchGate. (2026, January 27). A Solvent-free Oxidation of 1-Pentanol to Pentanoic Acid for the Undergraduate Organic Laboratory. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Butanol, 3-methyl-. Retrieved from [Link]
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MSU chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
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YouTube. (2020, October 27). Oxidation of Pentan 1 ol. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 1-Pentanol (YMDB01470). Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Butanol, 3-methyl-. Retrieved from [Link]
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PubChem. (n.d.). Isoamyl Alcohol. Retrieved from [Link]
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Thermodynamic Stability and Combustion Kinetics of Pentanol Isomers: A Guide for Process Safety and Energy Applications
Executive Summary
The thermodynamic stability and combustion kinetics of pentanol isomers represent a critical intersection of energy science and pharmaceutical process engineering. As "next-generation" biofuels, pentanols offer high energy density and low hygroscopicity. Simultaneously, in drug development and active pharmaceutical ingredient (API) synthesis, branched pentanols (such as 3-methyl-1-butanol, or iso-pentanol) are heavily utilized as high-value extraction solvents.
Understanding the thermal decomposition, bond dissociation energies (BDEs), and autoignition characteristics of these isomers is not merely an academic exercise—it is a fundamental requirement for Process Safety Management (PSM). This guide synthesizes recent kinetic modeling and experimental shock-tube data to provide a comprehensive framework for predicting the thermodynamic stability of pentanol isomers under extreme conditions.
Thermodynamic Fundamentals: Structure-Stability Relationships
The macroscopic combustion behavior of a solvent is dictated by its microscopic quantum chemistry. The position of the hydroxyl (-OH) group and the degree of carbon-chain branching fundamentally alter the molecule's thermodynamic stability.
The electron-withdrawing nature of the hydroxyl moiety significantly weakens the adjacent secondary C–H bonds (in the α position) compared to typical alkanes[1]. Conversely, the O–H bond itself remains highly stable, meaning unimolecular scission of the O–H bond rarely initiates combustion.
Table 1: Key Thermodynamic Properties of Select Pentanol Isomers
Note: Values are derived from high-level composite quantum chemistry methods (e.g., CBS-QB3).
| Isomer | Structure Type | Enthalpy of Formation ( ΔfH298∘ ) | α -C–H BDE | O–H BDE |
| 1-Pentanol (n-pentanol) | Linear Primary | -71.90 kcal/mol | ~95.3 kcal/mol | ~105.0 kcal/mol[1] |
| 3-Methyl-1-butanol (iso-pentanol) | Branched Primary | -71.88 kcal/mol[2] | ~95.0 kcal/mol | ~105.0 kcal/mol[1] |
Causality in Stability: The high O-H BDE (~105 kcal/mol) ensures that early-stage thermal degradation is dominated by hydrogen abstraction at the carbon backbone rather than hydroxyl cleavage[1]. Branched isomers generally exhibit higher activation energies for ignition compared to their linear counterparts due to the steric hindrance protecting vulnerable C-H bonds and the thermodynamic stability of the resulting branched radical intermediates[3].
Experimental Methodologies: Validating Kinetic Stability
To accurately model thermal runaway or engine combustion, kineticists rely on Ignition Delay Time (IDT) measurements. The high-pressure shock tube is the gold standard for this, as it isolates chemical kinetics from fluid dynamics and transport phenomena.
Protocol 1: High-Pressure Shock Tube Measurement of Ignition Delay Time
This protocol outlines the methodology for measuring the IDT of pentanol/air mixtures at pressures of 10–60 bar and temperatures of 700–1500 K[4],[3].
-
Mixture Preparation (Manometric Method):
-
Action: Prepare the pentanol/O2/diluent (e.g., Argon) mixture in a heated stainless steel mixing tank using high-precision capacitance manometers.
-
Causality: Pentanols possess relatively low vapor pressures. Heating the manifold prevents condensation, while manometric mixing ensures a mathematically exact equivalence ratio ( ϕ ). IDT is exponentially sensitive to local stoichiometry; slight deviations can invalidate kinetic models.
-
-
Vacuum Evacuation:
-
Action: Evacuate the driven section of the shock tube to a high vacuum ( <10−5 Torr) using a turbomolecular pump.
-
Causality: Trace impurities (especially residual oxygen or radical scavengers) can prematurely initiate or quench chain-branching reactions, skewing the thermodynamic data.
-
-
Shock Wave Generation:
-
Action: Pressurize the driver section with Helium until the calibrated polycarbonate/aluminum diaphragm ruptures.
-
Causality: The rupture generates a supersonic incident shock wave that reflects off the end-wall, compressing and heating the test gas to the target thermodynamic state ( T5,P5 ) almost instantaneously ( <1μs ).
-
-
Data Acquisition & IDT Determination:
-
Action: Record the pressure profile via sidewall piezoelectric transducers and monitor OH* radical emission at 306 nm using a photomultiplier tube.
-
Causality: The sharp spike in OH* emission, coupled with a sudden pressure rise, definitively marks the onset of hot ignition. The time delta between shock reflection and this spike is the IDT.
-
-
Self-Validation Check:
-
System Integrity: Prior to testing pentanol, conduct a baseline run using a well-characterized argon/methane mixture. Compare the measured incident shock velocity against theoretical Rankine-Hugoniot relations. A match within 1% validates the absence of leaks, sensor lag, or boundary layer interference.
-
Workflow of shock tube experiments for measuring ignition delay times.
Reaction Pathways and Computational Kinetic Modeling
Experimental data must be paired with theoretical reaction mechanisms. The decomposition of pentanol isomers follows two primary, temperature-dependent pathways: unimolecular decomposition and bimolecular hydrogen abstraction[3].
Protocol 2: Computational Modeling via RRKM/Master Equation
-
Geometry Optimization:
-
Action: Utilize composite methods like CBS-QB3 or G4 to optimize the geometries of the pentanol isomer, transition states, and products,[3].
-
Causality: Standard Density Functional Theory (DFT) often lacks the sub-chemical accuracy ( <1−2 kcal/mol) required to accurately predict barrier heights for C-C bond scission.
-
-
Frequency Calculation:
-
Action: Compute vibrational frequencies to derive Zero-Point Energies (ZPE) and partition functions.
-
Causality: These parameters are strictly necessary to calculate macroscopic thermodynamic properties (Enthalpy, Entropy, Heat Capacity) via statistical mechanics.
-
-
Rate Constant Calculation:
-
Action: Apply Rice-Ramsperger-Kassel-Marcus (RRKM) theory and solve the master equation using software like ChemRate or MultiWell.
-
Causality: Unimolecular reactions exhibit pressure-dependent "fall-off" behavior. RRKM theory accurately scales the rate constants across the broad pressure regimes (1–60 bar) relevant to both industrial reactors and combustion engines.
-
-
Self-Validation Check:
-
Thermodynamic Grounding: Compare the computationally derived standard enthalpy of formation ( ΔfH298∘ ) against established experimental databases (e.g., NIST-JANAF). For example, the calculated ΔfH298∘ of 3-methyl-1-butanol should be approximately -71.88 kcal/mol[2]. A deviation of <1 kcal/mol validates the chosen basis set.
-
Primary high- and low-temperature oxidation pathways for pentanol isomers.
Isomeric Effects on Ignition Delay and Process Safety
The structural arrangement of the carbon backbone drastically alters a solvent's propensity for autoignition. Experimental studies reveal a distinct hierarchy in the activation energy and Ignition Delay Times among pentanol isomers. The IDT increases in the following order: n-pentanol < 2-methyl-2-butanol < isopentanol [3].
Implications for Drug Development and Chemical Scale-Up
For pharmaceutical scientists and chemical engineers, this hierarchy is highly actionable. When selecting an extraction solvent for API synthesis, a longer IDT and higher activation energy equate to a wider safety margin against thermal runaway.
If a reactor cooling system fails, the kinetic models dictate whether the solvent will passively boil off or undergo spontaneous autoignition. Because isopentanol (3-methyl-1-butanol) resists unimolecular decomposition better than its linear counterpart (n-pentanol)[5], it provides a superior thermodynamic buffer, influencing the necessary sizing for emergency venting systems and rupture disks.
References
-
A comprehensive experimental and modeling study of iso-pentanol combustion. ResearchGate.[Link]
-
Laminar Flame Speeds of Pentanol isomers: an Experimental and Modeling study. CAPRYSSES.[Link]
-
Combustion of n-C3–C6 linear alcohols: An experimental and kinetic modeling study. University of Galway.[Link]
-
Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study. Physical Chemistry Laboratory Server (UOA).[Link]
-
Combustion Characteristics of C5 Alcohols and a Skeletal Mechanism for Homogeneous Charge Compression Ignition Combustion Simulation. KAUST Repository.[Link]
-
Reduced Kinetic Mechanism for Modeling High-Temperature Ignition and Flames for n-Pentanol. National Institutes of Health (NIH).[Link]
-
Theoretical studies and anharmonic effect analysis on the reaction mechanism of 3-methyl-1-butanol with OH radical. AIP Publishing.[Link]
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Biosynthetic Origins and Analytical Quantification of 3-Methylbutan-1-ol in Fusel Oils: A Technical Guide
Executive Summary
Fusel oils are complex, volatile byproducts of alcoholic fermentation, primarily comprising higher aliphatic alcohols. Among these, 3-methylbutan-1-ol (commonly known as isoamyl alcohol) is the most abundant constituent, playing a critical role in flavor chemistry, solvent manufacturing, and pharmaceutical synthesis. For researchers and drug development professionals, understanding the precise biosynthetic origins of this compound and mastering its analytical quantification is essential for process optimization and quality control. This whitepaper elucidates the dual metabolic pathways responsible for the natural occurrence of 3-methylbutan-1-ol and provides a self-validating, step-by-step protocol for its extraction and quantification using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Biochemical Mechanisms of Natural Occurrence
The natural occurrence of 3-methylbutan-1-ol in fusel oils is strictly tied to yeast (Saccharomyces cerevisiae) metabolism during fermentation. Its synthesis is driven by two distinct biochemical routes: the catabolic Ehrlich pathway and the anabolic pathway .
The Catabolic Route: The Ehrlich Pathway
The primary source of 3-methylbutan-1-ol during fermentation is the degradation of the exogenous branched-chain amino acid L-leucine [1]. When free amino nitrogen (FAN) is abundant in the fermentation medium, yeast cells internalize L-leucine and subject it to a three-step catabolic breakdown:
-
Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, catalyzed by branched-chain amino acid aminotransferases (BAT1 in the mitochondria and BAT2 in the cytoplasm).
-
Decarboxylation: α-ketoisocaproate is decarboxylated by pyruvate decarboxylase enzymes (PDC1, PDC5, PDC6) to yield isovaleraldehyde.
-
Reduction: The aldehyde is finally reduced to 3-methylbutan-1-ol by alcohol dehydrogenases (ADH), a step that concurrently regenerates NAD+ to maintain the cellular redox balance [2].
The Anabolic Route: De Novo Synthesis
When exogenous amino acids are depleted, yeast synthesizes higher alcohols directly from sugars [3]. Through glycolysis, glucose is converted to pyruvate, which subsequently enters the branched-chain amino acid biosynthesis pathway. Pyruvate is enzymatically converted into α-ketoisocaproate. Instead of being converted into L-leucine for protein synthesis, a portion of this α-keto acid pool is diverted into the Ehrlich pathway's decarboxylation and reduction steps, generating 3-methylbutan-1-ol as a metabolic byproduct.
Caption: Dual biosynthetic pathways (catabolic and anabolic) of 3-methylbutan-1-ol in yeast.
Quantitative Profiling of Fusel Oil Composition
The yield of fusel oil typically ranges from 1 to 11 liters per 1,000 liters of produced ethanol, highly dependent on the fermentation temperature, yeast strain, and nitrogen availability [4]. The composition is dominated by isoamyl alcohols, which dictate the physical properties and downstream separation challenges of the mixture.
Table 1: Typical Quantitative Composition of Fusel Oil Alcohols
| Component | Typical Concentration Range (wt. %) | Primary Biosynthetic Precursor |
| Isoamyl alcohol (3-methylbutan-1-ol) | 60.0 - 80.0% | L-Leucine / Pyruvate |
| Isobutanol (2-methylpropan-1-ol) | 15.0 - 25.0% | L-Valine |
| n-Propanol (Propan-1-ol) | 4.0 - 7.0% | α-Ketobutyrate |
| Active amyl alcohol (2-methylbutan-1-ol) | Traces - 5.0% | L-Isoleucine |
Note: Data synthesized from standard agricultural distillery raw spirit analyses [4].
Analytical Methodology: Isolation and Quantification
To accurately quantify 3-methylbutan-1-ol in complex fusel oil matrices, researchers must employ a methodology that isolates the volatile fraction without introducing liquid matrix interferences. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard [5].
Causality and Self-Validation in Experimental Design
-
The Salting-Out Effect: Adding NaCl to the sample decreases the solubility of organic compounds in the aqueous phase. This thermodynamic shift drives 3-methylbutan-1-ol into the headspace, maximizing the partition coefficient and drastically lowering the limit of detection (LOD).
-
Bipolar Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its mixed-polarity coating effectively captures both polar low-molecular-weight alcohols and non-polar trace esters.
-
Self-Validating Internal Standard: The addition of a known concentration of 2-octanol prior to equilibration acts as a self-validating mechanism. Any matrix effects, variations in fiber adsorption, or thermal desorption inefficiencies will proportionally affect both the analyte and the internal standard, allowing for precise relative recovery calculations.
Step-by-Step HS-SPME-GC-MS Protocol
Step 1: Sample Preparation & Matrix Modification
-
Dilute the fusel oil or fermentation sample 1:80 with ultrapure water to prevent column overloading.
-
Transfer 5.0 mL of the diluted sample into a 20 mL sterile headspace vial.
-
Add 2.0 g of analytical-grade NaCl to saturate the solution (salting-out effect).
-
Spike the sample with 10 μL of 1,000 mg/L 2-octanol (in methanol) as the internal standard. Seal the vial immediately with a PTFE-faced silicone septum.
Step 2: Headspace Equilibration & Extraction
-
Place the vial in a thermostatic agitator set to 50 °C and agitate at 500 rpm for 15 minutes to reach vapor-liquid equilibrium.
-
Insert a pre-conditioned 50/30 μm DVB/CAR/PDMS SPME fiber through the septum into the headspace.
-
Expose the fiber for exactly 30 minutes at 50 °C without agitation to allow volatile adsorption.
Step 3: Thermal Desorption & GC Separation
-
Retract the fiber and immediately insert it into the GC injection port.
-
Desorb the analytes at 230 °C for 2 minutes in splitless mode.
-
Separate the compounds using a capillary column (e.g., Rtx-5MS or DB-Wax, 30 m × 0.25 mm, 0.25 μm film thickness) with Helium as the carrier gas (1.0 mL/min).
-
Oven Program: Initial hold at 50 °C for 2 min, ramp at 4 °C/min to 200 °C, then ramp at 10 °C/min to 230 °C, holding for 5 minutes.
Step 4: Mass Spectrometry Detection
-
Operate the MS in electron impact (EI) mode at 70 eV.
-
Set the ion source temperature to 230 °C and the transfer line to 260 °C.
-
Identify 3-methylbutan-1-ol by comparing its mass fragmentation pattern (m/z) and retention index against the NIST library and authentic standards.
Caption: Step-by-step HS-SPME-GC-MS analytical workflow for quantifying fusel oil volatiles.
Conclusion
The natural occurrence of 3-methylbutan-1-ol in fusel oils is a highly regulated biochemical process dictated by yeast amino acid and sugar metabolism. For industrial and pharmaceutical applications, leveraging the Ehrlich and anabolic pathways allows for the predictive modeling of fusel oil yields. Furthermore, employing rigorous, self-validating analytical frameworks like HS-SPME-GC-MS ensures that researchers can achieve highly reproducible quantification, mitigating matrix-induced variabilities inherent to complex fermentation broths.
References
-
Yeast Bioflavoring in Beer: Complexity Decoded and Built up Again Source: MDPI URL:[Link]
-
The impact of nitrogen on yeast fermentation and wine quality Source: SciELO URL:[Link]
-
Synthesis of higher alcohols during alcoholic fermentation of rye mashes Source: Lodz University of Technology URL:[Link]
-
Hybrid Process Flow Diagram for Separation of Fusel Oil into Valuable Components Source: MDPI URL:[Link]
-
Elucidation of Flavor Profile Dynamics in Tea-Flavor Baijiu During Long-Term Storage Using Sensory Evaluation, Electronic Nose, HS-GC-IMS, and HS-SPME-GC-MS Source: MDPI URL:[Link]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Vapor Pressure and Volatility of 1-Pentanol
Introduction: Understanding the Physicochemical Behavior of 1-Pentanol
1-Pentanol, also known as n-pentanol or n-amyl alcohol, is a primary alcohol with the formula C5H12O.[1][2] It presents as a colorless liquid with a characteristic aroma.[1][3] In the pharmaceutical and chemical industries, 1-pentanol is a versatile and crucial compound, serving as a solvent for a variety of organic compounds and as an intermediate in the synthesis of esters and other molecules.[4][5][6] Its utility in reaction media, extraction processes, and purification steps is well-established.[4] Furthermore, its role extends to the formulation of pharmaceutical products like creams and lotions, and it is a key component in the flavor and fragrance industry.[6][7]
A thorough understanding of the vapor pressure and volatility of 1-pentanol is paramount for its safe and effective use. Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. Volatility, a closely related property, describes the tendency of a substance to vaporize. For researchers, scientists, and drug development professionals, these characteristics influence a wide range of applications, from reaction kinetics and distillation purification to formulation stability and safety protocols. This guide provides a detailed examination of the vapor pressure and volatility of 1-pentanol, grounded in its fundamental physicochemical properties and supported by experimental data and established methodologies.
The Molecular Basis of 1-Pentanol's Volatility: Intermolecular Forces
The vapor pressure and volatility of a substance are direct consequences of the strength of the intermolecular forces between its molecules. In the case of 1-pentanol, three primary types of intermolecular forces are at play:
-
Hydrogen Bonding: This is the most dominant and significant intermolecular force in 1-pentanol. The presence of the hydroxyl (-OH) group allows for the formation of strong hydrogen bonds between adjacent 1-pentanol molecules.[8] This strong attraction requires a substantial amount of energy to overcome, which in turn lowers the compound's volatility and vapor pressure compared to non-polar molecules of similar molecular weight.
-
Dipole-Dipole Interactions: The carbon-oxygen and oxygen-hydrogen bonds in the hydroxyl group are polar, creating a permanent dipole moment in the 1-pentanol molecule.[8] These permanent dipoles lead to attractive forces between the positive end of one molecule and the negative end of another.
-
London Dispersion Forces: These are the weakest of the intermolecular forces and are present in all molecules. They arise from temporary fluctuations in the electron cloud, creating instantaneous dipoles. While weaker than hydrogen bonds and dipole-dipole forces, they contribute to the overall intermolecular attractions.
The collective effect of these forces, particularly the strong hydrogen bonding, dictates the physical properties of 1-pentanol, including its relatively high boiling point and moderate volatility.
Physicochemical Properties of 1-Pentanol
A summary of the key physicochemical properties of 1-pentanol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H12O | [1] |
| Molar Mass | 88.15 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Characteristic, fusel-like | [3] |
| Density | 0.811 g/cm³ at 20°C | [1][9] |
| Melting Point | -78 °C to -79 °C | [1][9] |
| Boiling Point | 137 to 139 °C | [1] |
| Solubility in Water | 22 g/L to 27 g/L at 20°C | [1][9] |
| Flash Point | 33°C to 43°C (closed cup) | [10][11] |
| Vapor Pressure | 200 Pa (0.002 bar) at 20°C | [1] |
Vapor Pressure Characteristics of 1-Pentanol
The vapor pressure of 1-pentanol is highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules increases, allowing a greater fraction of them to overcome the intermolecular forces and escape into the vapor phase, thus increasing the vapor pressure.
Vapor Pressure of 1-Pentanol at Various Temperatures
| Temperature (°C) | Vapor Pressure (kPa) |
| 20 | 0.2 |
| 40 | 0.8 |
| 60 | 2.5 |
| 80 | 6.7 |
| 100 | 15.5 |
| 120 | 32.7 |
| 138 | 101.3 (Boiling Point) |
Note: Values are derived from Antoine equation parameters and may be approximate.
Modeling Vapor Pressure: The Antoine Equation
The relationship between vapor pressure and temperature can be accurately modeled using the Antoine equation:
log₁₀(P) = A − (B / (T + C))
Where:
-
P is the vapor pressure (typically in bar or mmHg)
-
T is the temperature (in Kelvin or Celsius)
-
A, B, and C are empirically derived constants specific to the substance.
For 1-pentanol, the following Antoine equation parameters have been reported by the National Institute of Standards and Technology (NIST)[12][13]:
-
In the temperature range of 307.1 K to 411 K:
-
A = 4.68277
-
B = 1492.549
-
C = -91.621 (P in bar, T in Kelvin)
-
-
In the temperature range of 347.91 K to 429.13 K:
-
A = 4.32418
-
B = 1297.689
-
C = -110.669 (P in bar, T in Kelvin)
-
It is crucial for researchers to use the parameters that correspond to the specific temperature range of their application for accurate predictions.
Volatility Profile of 1-Pentanol
Volatility is a qualitative measure of how readily a substance vaporizes. As a direct consequence of its vapor pressure, 1-pentanol is considered to have low to moderate volatility at room temperature.[6] Its flash point, the lowest temperature at which its vapors will ignite in the presence of an ignition source, is reported to be between 33°C and 43°C.[10][11] This classifies 1-pentanol as a flammable liquid, and above this temperature, explosive vapor-air mixtures can form.[10]
The enthalpy of vaporization (ΔHvap), which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a key indicator of volatility. For 1-pentanol, the enthalpy of vaporization is approximately 44.83 kJ/mol.[3]
Experimental Determination of Vapor Pressure: A Static Method Protocol
The vapor pressure of a pure liquid like 1-pentanol can be determined using various experimental techniques. The static method is a common and reliable approach.
Principle of the Static Method
The static method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a constant, known temperature.
Experimental Workflow Diagram
Caption: Workflow for the static method of vapor pressure determination.
Step-by-Step Protocol
-
Sample Preparation: The 1-pentanol sample must be thoroughly degassed to remove any dissolved air or other volatile impurities that could contribute to the measured pressure. This is typically achieved by several freeze-pump-thaw cycles.
-
Apparatus Setup:
-
A sample of the degassed 1-pentanol is introduced into a thermostated vessel connected to a pressure measuring device (e.g., a mercury or digital manometer) and a vacuum line.
-
The apparatus is evacuated to a high vacuum to remove all air.
-
-
Equilibration:
-
The vessel containing the 1-pentanol is immersed in a constant-temperature bath (e.g., a water or oil bath) set to the desired temperature.
-
The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading. Vigorous stirring of the liquid phase can help accelerate this process.[14]
-
-
Data Collection:
-
Once the pressure reading is constant, the vapor pressure and the corresponding temperature are recorded.
-
-
Repeatability:
-
The temperature of the bath is changed to a new setpoint, and the system is allowed to re-equilibrate.
-
The vapor pressure is measured at several different temperatures to generate a vapor pressure curve.
-
-
Data Analysis: The collected data of vapor pressure versus temperature can be plotted and fitted to a model such as the Antoine equation to determine the constants.
Implications for Pharmaceutical and Research Applications
The vapor pressure and volatility of 1-pentanol are critical considerations in its various applications:
-
Solvent in Synthesis and Extraction: In reactions performed at elevated temperatures, the vapor pressure of 1-pentanol will contribute to the total pressure within the reaction vessel. This must be accounted for to ensure the safety and integrity of the equipment. During solvent removal by rotary evaporation, the temperature and vacuum applied are chosen based on 1-pentanol's vapor pressure curve to achieve efficient and controlled evaporation.
-
Drug Formulation: In topical formulations such as creams and ointments, the volatility of 1-pentanol can influence the drying time, skin feel, and the delivery of the active pharmaceutical ingredient (API).[6]
-
Purity Analysis: Gas chromatography, a common technique for assessing the purity of 1-pentanol, relies on the compound's volatility to allow it to be carried through the column in the gas phase.
Safety and Handling Considerations
The flammability and volatility of 1-pentanol necessitate strict safety protocols.
-
Flammability: 1-Pentanol is a flammable liquid.[10] It should be kept away from open flames, sparks, and other sources of ignition.[15] Above its flashpoint, explosive vapor-air mixtures can form, requiring the use of well-ventilated areas, closed systems, and explosion-proof electrical equipment.[10]
-
Inhalation Hazard: The vapor of 1-pentanol can be absorbed into the body through inhalation and may cause irritation to the respiratory tract, as well as effects on the central nervous system, leading to symptoms such as coughing, dizziness, and drowsiness.[10][11] Adequate ventilation or respiratory protection should be used when handling the substance.
-
Skin and Eye Contact: 1-Pentanol can cause irritation to the skin and eyes.[11][16] Prolonged or repeated skin contact may lead to dermatitis.[11] The use of appropriate personal protective equipment, including gloves and safety goggles, is essential.[10]
-
Storage: 1-Pentanol should be stored in a cool, dry, and well-ventilated area, away from strong oxidants and other incompatible materials.[10][15] Containers should be kept tightly closed.[15]
Conclusion
The vapor pressure and volatility of 1-pentanol are fundamental physicochemical properties that are intrinsically linked to its molecular structure, particularly the presence of a hydroxyl group capable of strong hydrogen bonding. A comprehensive understanding of these characteristics, supported by empirical data and predictive models like the Antoine equation, is indispensable for researchers, scientists, and drug development professionals. This knowledge enables the optimization of experimental and manufacturing processes, ensures the quality and stability of formulations, and, most importantly, underpins the safe handling and use of this versatile chemical.
References
- Brainly. (2019, August 29). What type(s) of intermolecular forces exist between two molecules of 1-pentanol?
- NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis.
- Study.com. Is 1-pentanol an ionic, molecular nonpolar, or molecular polar compound?
- Nordmann. 1-Pentanol.
- Wikipedia. 1-Pentanol.
- Zhongda International Exp.And Imp. (2025, June 6).
- Cognitive Market Research. (2026, January 15). 1-Pentanol Market will grow at a CAGR of 6.
- International Labour Organiz
- Fisher Scientific.
- ChemCeed. Amyl Alcohol (Primary) (1-Pentanol), Reagent, ACS.
- PubChem. 1-Pentanol.
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- Thermo Fisher Scientific. (2025, September 7).
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- Quora. (2017, September 4).
- Pilgaard, M. (2016, July 19). 1-Pentanol: Physical properties. Michael Pilgaard's Web Chemistry.
- NIST Chemistry WebBook. 1-Pentanol.
- Regulations.gov. (2018, January 22). 1-Pentanol | C5H12O - PubChem.
- Cheméo. Chemical Properties of 1-Pentanol (CAS 71-41-0).
- NIST. 1-Pentanol, 2-methyl-.
- UKEssays. (2020, May 18). Role of Intermolecular Forces on Compound Boiling Points.
- Chegg.com. (2015, May 7). Solved The compound 1-pentanol has an enthalpy of | Chegg.com.
- INCHEM. ICSC 0535 - 1-PENTANOL.
- NIST.
- ACS Publications. (2004, March 23). Heat Capacities and Derived Thermodynamic Functions of 1-Propanol between 10 K and 350 K and of 1-Pentanol between 85 K and 370 K.
- ACS Publications. (2010, May 21). Vapor Pressures of Alcohol−Gasoline Blends. Energy & Fuels.
- Canadian Science Publishing. Measurement of the vapor pressure of methanol-n-decanol and ethanol-n-decanol mixtures.
- NIST.
- myExperiment. Download.
- You-iggy. (2023, March 19). 1-Pentanol.
- ResearchGate. (PDF) Vapor Pressures Measurements and Predictions for Alcohol-Gasoline Blends.
- Journal of Chemical & Engineering Data.
- Scribd. Vapour Pressures of Alcohols Study.
- Stenutz. 1-pentanol.
- Sciencemadness Wiki. (2022, July 27). Pentanol.
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The Role of 3-Methylbutanol-1 as a Quorum Sensing Signaling Molecule: Mechanisms, Methodologies, and Applications
The Biochemical Paradigm of Fungal Quorum Sensing
Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows microbial populations to coordinate gene expression and behavior in a cell-density-dependent manner. While QS was initially discovered in bacteria (mediated by molecules like N-acyl homoserine lactones), it is now recognized as a ubiquitous regulatory system in eukaryotic microbes, particularly fungi. In pathogenic and industrial yeasts, QS governs critical phenotypic transitions, including biofilm formation, virulence factor secretion, and morphogenetic switching between unicellular yeast and filamentous hyphae[1].
While farnesol and tyrosol are the most extensively characterized fungal quorum-sensing molecules (QSMs), short-chain fusel alcohols have emerged as critical regulators of morphogenesis[2]. Specifically, 3-methylbutanol-1 (commonly known as isoamyl alcohol) acts as a potent signaling molecule[2]. Synthesized via the Ehrlich pathway during the catabolism of the branched-chain amino acid L-leucine, 3-methylbutanol-1 serves a dual identity: it is both a metabolic byproduct of nitrogen scavenging and a density-dependent autoinducer that triggers hyperfilamentation and architectural stabilization in fungal populations[3].
Mechanistic Action: Signal Transduction and Morphogenesis
The signaling cascade initiated by 3-methylbutanol-1 fundamentally alters the morphological trajectory of the cell. The precise mechanism varies significantly depending on the fungal species, highlighting the evolutionary adaptability of fusel alcohol signaling.
In budding yeast (Saccharomyces cerevisiae) and the opportunistic pathogen Candida albicans, the accumulation of 3-methylbutanol-1 in the extracellular environment stimulates the cyclic AMP (cAMP) dependent protein kinase A (PKA) pathway[3]. This stimulation indirectly promotes the transcriptional activation of adhesin genes, most notably FLO11[3]. The Flo11p cell-surface glycoprotein is essential for cell-cell adhesion, pseudohyphal growth, and the maturation of architecturally stable biofilms[3].
Conversely, in the dimorphic fungus Ophiostoma ulmi (the causative agent of Dutch elm disease), 3-methylbutanol-1 exerts a suppressive effect on hyphal growth. The accumulation of this fusel alcohol blocks germ tube formation, forcing a morphogenetic shift from invasive mycelia back to the yeast form[4]. This demonstrates that 3-methylbutanol-1 can act as either a positive or negative regulator of filamentation depending on the ecological niche and genetic wiring of the organism.
Fig 1: Biosynthesis and cAMP-PKA signaling cascade of 3-methylbutanol-1 in yeast.
Quantitative Thresholds and Phenotypic Responses
Unlike farnesol, which typically triggers responses at low micromolar concentrations, fusel alcohols like 3-methylbutanol-1 require higher physiological thresholds (often in the millimolar range) to induce morphogenetic switching. This reflects their origin as bulk metabolic byproducts. The table below summarizes the comparative phenotypic impacts across key species.
| Organism | Target Pathway/Gene | Concentration Threshold | Phenotypic Response | QSM Role |
| Saccharomyces cerevisiae | cAMP-PKA / FLO11 | ~1 - 5 mM | Hyperfilamentation, biofilm maturation | Autoinducer of pseudohyphal growth |
| Candida albicans | cAMP-PKA | ~2 - 10 mM | Enhances morphogenetic switching | Synergistic QSM (with tryptophol) |
| Ophiostoma ulmi | Dimorphism regulation | > 50% suppression threshold | Suppresses germ tube formation | Negative regulator of mycelial growth |
Self-Validating Experimental Protocols
To rigorously investigate 3-methylbutanol-1, researchers must decouple its role as a signaling molecule from its presence as a generic carbon/nitrogen byproduct. The following methodologies are designed as self-validating systems, incorporating strict causality and mutant controls.
Fig 2: Self-validating experimental workflow for QSM quantification and phenotypic validation.
Protocol A: Extraction and GC-MS Quantification
Causality & Rationale: To accurately quantify 3-methylbutanol-1, cell-free supernatants must be extracted using an organic solvent. Because fusel alcohols are volatile and moderately lipophilic, liquid-liquid extraction coupled with a salting-out agent (NaCl) forces the alcohol into the organic phase, preventing loss during concentration[4]. GC-MS is selected over LC-MS due to the high volatility and low molecular weight (88.15 g/mol ) of 3-methylbutanol-1, which lacks strong chromophores for UV detection.
Step-by-Step Methodology:
-
Cultivation: Grow the fungal strain in a defined minimal medium (e.g., Yeast Nitrogen Base without amino acids) supplemented with a specific nitrogen source to control Ehrlich pathway activation. Harvest at various optical densities (OD600).
-
Separation: Centrifuge the culture at 5,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane to ensure a cell-free matrix.
-
Salting-Out Extraction: Add 20% (w/v) NaCl to the cell-free supernatant to decrease the aqueous solubility of the fusel alcohols.
-
Solvent Partitioning: Add an equal volume of high-purity ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for phase separation.
-
Concentration: Collect the upper organic layer. Dry over anhydrous sodium sulfate ( Na2SO4 ) and gently concentrate under a gentle stream of ultra-pure nitrogen gas.
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Program the oven temperature to hold at 40°C for 2 min, ramp at 10°C/min to 200°C. Identify 3-methylbutanol-1 via its mass fragmentation pattern (m/z 55, 70) and quantify against an internal standard (e.g., 1-pentanol).
Protocol B: Morphogenesis Bioassay and Transcriptional Validation
Causality & Rationale: Morphological changes can sometimes be artifacts of environmental stress (e.g., pH shifts or solvent toxicity). To validate that 3-methylbutanol-1 acts as a true signaling molecule, transcriptional activation of downstream targets must be confirmed. By using a cyr1 (adenylate cyclase) or flo8 deletion mutant as a negative control, researchers can prove that the phenotypic shift relies on the specific cAMP-PKA signaling cascade rather than generalized stress.
Step-by-Step Methodology:
-
Strain Preparation: Prepare wild-type (WT) strains alongside isogenic signaling mutants (e.g., Δflo8 or Δcyr1 ).
-
Exogenous Spiking: Inoculate strains into a defined minimal medium containing a non-amino acid nitrogen source (e.g., ammonium sulfate) to suppress endogenous fusel alcohol production. Spike the media with synthetic 3-methylbutanol-1 at physiological concentrations determined from Protocol A (e.g., 2 mM).
-
Phenotypic Observation: Incubate at 30°C (for S. cerevisiae) or 37°C (for C. albicans). Monitor the yeast-to-hyphae transition or pseudohyphal growth via differential interference contrast (DIC) microscopy over 24-48 hours.
-
RNA Extraction: Harvest cells at mid-log phase (prior to visible hyperfilamentation to capture early transcriptional events). Extract total RNA using a hot acid-phenol method.
-
RT-qPCR: Synthesize cDNA and perform qPCR targeting the FLO11 gene (or species-specific adhesin equivalent), normalizing against a housekeeping gene (e.g., ACT1).
-
Validation: A self-validating result will show a dose-dependent upregulation of FLO11 in the WT strain, with complete abrogation of this response in the Δflo8 mutant.
Implications for Drug Development and Biocatalysis
Understanding the role of 3-methylbutanol-1 in quorum sensing opens two major translational avenues:
-
Antifungal Drug Development: In pathogenic fungi like C. albicans, biofilm formation is a primary driver of drug resistance. By developing small-molecule inhibitors that competitively bind to the putative fusel alcohol receptors or disrupt the cAMP-PKA cascade, pharmacologists can effectively "deafen" the fungi to their own QSMs, preventing biofilm maturation and rendering them susceptible to traditional antifungals[1].
-
Industrial Biocatalysis: In fermentation and biocatalysis, managing the quorum state of yeast cells is critical for maximizing yield[3]. By artificially modulating the concentration of 3-methylbutanol-1 in bioreactors, bioengineers can induce controlled flocculation and self-immobilization of yeast populations. This architectural stability enhances the robustness of the biocatalyst against environmental stressors, improving the efficiency of continuous fermentation processes[3].
References
-
Quorum Sensing as a Trigger That Improves Characteristics of Microbial Biocatalysts Source: MDPI URL:[Link]
-
Dual identities for various alcohols in two different yeasts Source: NIH / Taylor & Francis URL:[Link]
-
Quorum sensing activity in Ophiostoma ulmi: effects of fusel oils and branched chain amino acids on yeast-mycelium dimorphism Source: UNL Digital Commons URL:[Link]
-
Quorum sensing mechanisms in fungi Source: ResearchGate / AIMS Press URL:[Link]
-
Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity Source: NIH / PMC URL:[Link]
Sources
Methodological & Application
Application Note: High-Yield Genomic DNA Extraction Utilizing Phenol-Chloroform-Isoamyl Alcohol (PCI) Phase Separation
Introduction
The Phenol-Chloroform-Isoamyl Alcohol (PCI) extraction remains a gold-standard methodology for nucleic acid isolation, particularly when high-molecular-weight genomic DNA is required for downstream applications such as long-read sequencing, complex cloning, or archival storage[1]. While solid-phase reversible immobilization (SPRI) and silica-spin columns dominate automated, high-throughput workflows, liquid-liquid organic extraction provides unparalleled removal of severe proteinaceous and lipid contaminants from complex biological matrices[2].
As a Senior Application Scientist, I emphasize that mastering this protocol requires moving beyond rote memorization of steps. Success depends on a deep mechanistic understanding of biphasic thermodynamics, pH-dependent solubility, and enzymatic causality.
Mechanistic Principles of Phase Separation
The efficacy of PCI extraction relies entirely on the differential solubility of biomolecules in biphasic aqueous-organic systems[3].
-
Phenol's Denaturing Power: Phenol is a non-polar organic solvent that rapidly denatures proteins by disrupting hydrogen bonds and hydrophobic interactions. It forces the hydrophobic cores of proteins to turn outward, causing them to partition into the organic phase or precipitate as a coagulated mass at the interphase[3].
-
Chloroform's Density Gradient: Phenol alone has a density (1.07 g/cm³) too close to that of water, which can lead to phase inversion or poor separation. Chloroform (1.49 g/cm³) is added to drastically increase the density of the organic phase, ensuring the aqueous DNA-containing layer remains cleanly on top[1]. Furthermore, chloroform denatures lipids and aids in stripping residual phenol from the aqueous phase[3].
-
Isoamyl Alcohol (IAA) as a Stabilizer: During vigorous mixing, proteinaceous lysates tend to foam. IAA acts as a potent anti-foaming agent, preventing severe emulsification and stabilizing the critical interphase[3][4].
-
The pH Dependency (Critical Factor): The partitioning of nucleic acids is strictly pH-dependent. At pH 8.0, the phosphate backbone of DNA is fully deprotonated and highly polar, forcing it into the aqueous phase[5]. Conversely, at an acidic pH (e.g., pH 4.5), DNA is neutralized and partitions into the organic phase, isolating only RNA in the aqueous phase[1].
Experimental Workflow
Workflow of Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA extraction and phase separation.
Reagent Formulations and Functional Roles
| Reagent | Formulation | Mechanistic Role |
| Phenol | Equilibrated with Tris-HCl (pH 8.0) | Denatures proteins by exposing hydrophobic cores; drives lipids into the organic phase[3]. |
| Chloroform | 100% (or 24:1 with IAA) | Increases organic phase density (1.49 g/cm³); strips residual phenol from the aqueous layer[1]. |
| Isoamyl Alcohol (IAA) | 1 part per 24 parts Chloroform | Anti-foaming agent; minimizes emulsification at the proteinaceous interphase[4]. |
| Sodium Acetate | 3 M, pH 5.2 (1/10th volume) | Provides Na⁺ ions to neutralize the negatively charged DNA phosphate backbone, enabling precipitation[4]. |
| Ethanol | 100% (Ice-cold, 2-2.5x volume) | Lowers the dielectric constant of the solution, forcing neutralized DNA out of solution[2]. |
Detailed Step-by-Step Protocol
Phase 1: Cell Lysis and Deproteinization
-
Lysis: Resuspend the cell or tissue pellet in an appropriate lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS). Causality: SDS facilitates membrane lysis and unfolds proteins, while EDTA chelates Mg²⁺ to permanently deactivate endogenous DNases[2].
-
Enzymatic Digestion: Add Proteinase K to a final concentration of 100–400 µg/mL. Incubate at 50–55°C for 1–12 hours depending on tissue complexity.
-
RNase Treatment: Add RNase A (10 µg/mL) and incubate at 37°C for 30 minutes.
-
Crucial Insight: RNase A must be degraded by Proteinase K before the PCI extraction step. RNase A is uniquely robust and retains its DNA-binding activity even in highly denaturing phenol-chloroform mixtures. Intact RNase A can form stable complexes with DNA and drag it into the organic phase, resulting in catastrophic, unexpected DNA loss[6].
-
Phase 2: Organic Phase Separation
-
PCI Addition: In a chemical fume hood, add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1, equilibrated to pH 8.0) to the lysate[7].
-
Emulsification: Mix by gentle, continuous inversion for 3–5 minutes until a milky emulsion forms. Causality: Gentle inversion maximizes the surface area between the aqueous and organic phases for efficient protein partitioning without shearing high-molecular-weight DNA[4]. Do not vortex if fragments >10 kb are desired.
-
Centrifugation: Centrifuge at 16,000 × g for 5–10 minutes at room temperature to force phase separation[7].
-
Aqueous Transfer: Carefully aspirate the upper aqueous phase and transfer it to a fresh microcentrifuge tube. Caution: Do not disturb the white proteinaceous interphase. Leaving 5–10% of the aqueous phase behind is vastly preferable to contaminating the sample with phenol or denatured protein[1].
Phase 3: Chloroform Wash and Precipitation
-
Chloroform Wash: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the recovered aqueous phase. Mix by inversion and centrifuge at 16,000 × g for 5 minutes. Causality: This step extracts any trace phenol carryover from the aqueous phase, which would otherwise inhibit downstream enzymatic reactions (like PCR or restriction digests)[4][8].
-
Precipitation: Transfer the purified aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2 to 2.5 volumes of ice-cold 100% Ethanol[7][8].
-
Incubation & Pelleting: Incubate at -20°C for at least 30 minutes. Centrifuge at 16,000 × g for 20–30 minutes at 4°C to pellet the DNA[7].
-
Washing: Carefully decant the supernatant. Add 500 µL of 70% Ethanol to wash the pellet (removes co-precipitated salts). Centrifuge for 5 minutes, then decant[7].
-
Resuspension: Air-dry the pellet for 5–10 minutes. Do not over-dry, as completely desiccated high-molecular-weight DNA becomes highly insoluble[9]. Resuspend gently in 10 mM Tris-HCl (pH 8.0) or TE buffer[7].
Self-Validating Quality Control & Troubleshooting
A robust protocol must be self-validating. Use UV-Vis spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis to assess the integrity of your extraction.
| Metric / Observation | Target Value | Mechanistic Cause of Failure | Corrective Action |
| A260/280 Ratio | 1.8 – 2.0 | < 1.8: Indicates protein or phenol contamination.> 2.0: Indicates RNA contamination. | Perform an additional Chloroform wash for phenol. Treat with RNase A for RNA. |
| A260/230 Ratio | 2.0 – 2.2 | < 2.0: Indicates chaotropic salt, carbohydrate, or residual phenol carryover. | Reprecipitate DNA; wash the pellet twice with 70% Ethanol. |
| Low DNA Yield | Sample-dependent | DNA partitioned into the organic phase due to acidic pH or intact RNase A binding. | Ensure Phenol is strictly equilibrated to pH 8.0. Pre-digest RNase A with Proteinase K. |
| Smear on Agarose Gel | High MW band | Mechanical shearing during mixing or endogenous nuclease degradation. | Mix by gentle inversion (no vortexing). Ensure EDTA is present in the lysis buffer. |
References
-
Phenol-Chloroform Isoamyl alcohol (PCI) DNA extraction and Ethanol Precipitation. Tishk International University (tiu.edu.iq). 3
-
Phenol–chloroform extraction. Wikipedia. 1
-
Phenol-Chloroform Method of DNA Extraction. Microbe Notes. 4
-
Phenol-Chloroform Extraction. Herman Lab, University of Nebraska–Lincoln. 8
-
How to Use the Phenol Chloroform Extraction Method. MP Biomedicals. 7
-
Bacterial DNA Extraction Using Individual Enzymes and Phenol/Chloroform Separation. National Institutes of Health (NIH). 9
-
Isolation of Nucleic acids. University of Trieste (units.it). 5
-
Unexpected DNA Loss Mediated by the DNA Binding Activity of Ribonuclease A. National Institutes of Health (NIH). 6
-
DNA Isolation and Extraction Techniques: Methods, Applications, and Challenges. Iconic Research and Engineering Journals. 2
-
DNA Extraction from Beef Harboring Sarcocystis spp. Open Academic Journals Index.
Sources
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. irejournals.com [irejournals.com]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. microbenotes.com [microbenotes.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Unexpected DNA Loss Mediated by the DNA Binding Activity of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Phenol-Chloroform Extraction | Herman Lab | Nebraska [hermanlab.unl.edu]
- 9. Bacterial DNA Extraction Using Individual Enzymes and Phenol/Chloroform Separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulating and Validating 1-Pentanol as a Co-Solvent in Advanced Diesel Fuel Blends
Target Audience: Researchers, Chemical Formulation Scientists, and Energy/Materials Engineers. (Cross-Disciplinary Context: Much like drug development professionals rely on precise excipient and co-solvent dynamics to stabilize active pharmaceutical ingredients (APIs) in liquid formulations, energy scientists face a parallel challenge. Stabilizing complex, multi-phase biofuel mixtures requires rigorous thermodynamic profiling and phase-stability validation to ensure efficacy and safety.)
Mechanistic Rationale: 1-Pentanol as a Phase-Stabilizing Co-Solvent
The transition toward low-carbon internal combustion relies heavily on oxygenated biofuels like methanol and ethanol. However, these lower alcohols suffer from poor miscibility with non-polar diesel, leading to severe phase separation, particularly at lower temperatures[1].
1-Pentanol ( C5H11OH ) serves as an ideal bridging co-solvent. Due to its semi-polar nature—comprising a longer non-polar hydrocarbon chain and a polar hydroxyl group—it effectively reduces the interfacial tension between diesel and lower-carbon alcohols (or biodiesels), preventing phase separation and ensuring a thermodynamically stable, single-phase mixture[2]. Furthermore, 1-pentanol possesses a higher cetane number and nearly 30% higher energy density than ethanol, which mitigates the severe ignition delay and power loss typically associated with lower-alcohol fuel blends[3].
Physicochemical Profiling
Understanding the baseline properties of 1-pentanol relative to other solvents is critical for predicting formulation behavior and engine dynamics.
Table 1: Comparative Physicochemical Properties of Base Fuels and Co-Solvents
PropertyConventional DieselMethanolEthanol1-PentanolChemical Formula C8 C25 CH3OH C2H5OH C5H11OH Density at 20°C ( kg/m3 )~830792789815Kinematic Viscosity at 40°C ( mm2/s )2.5 - 3.50.591.132.89Cetane Number45 - 55< 55 - 8~20Lower Heating Value (MJ/kg)~43.020.126.834.8Latent Heat of Vaporization (kJ/kg)~2501100840308 (Data synthesized from comparative fuel property studies[4],[3])
Formulation & Validation Workflows
The following diagram maps the critical path from base fuel dehydration to final emission profiling.
Workflow for formulating and validating 1-pentanol-stabilized diesel fuel blends.
Standardized Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Splash-Blending for Ternary Fuel Formulation
-
Component Dehydration: Pre-treat all base fuels (diesel, methanol/biodiesel) and 1-pentanol using 3Å molecular sieves to eliminate trace water, which acts as a nucleating agent for phase separation.
-
Volumetric Titration: In a temperature-controlled, sealed vessel (20–22°C), add the base diesel fuel. Gradually introduce the secondary oxygenated fuel (e.g., methanol or waste-oil biodiesel).
-
Co-Solvent Integration: Introduce 1-pentanol dropwise while subjecting the mixture to continuous magnetic stirring at 500 RPM to overcome localized concentration gradients.
-
Equilibration: Seal the vessel to prevent hygroscopic moisture absorption and allow the mixture to equilibrate for a minimum of 30 minutes.
Protocol B: Phase Stability and Macroscopic Homogeneity Testing
-
Laser Scattering (Tyndall Test): Transfer the formulated blend to a transparent borosilicate glass vial. Pass a 5mW laser beam (e.g., 532 nm) through the vial. A clear beam path indicates a macroscopically homogeneous true solution. Heavy scattering indicates micro-emulsion formation or impending phase separation. Self-Validation: If scattering occurs, return to Protocol A and increase the 1-pentanol volumetric fraction.
-
Thermal Cycling: Subject the validated vials to a cooling bath at 0°C for 72 hours. Observe for cloud point phenomena or the formation of a gel phase, which can occur at freezing temperatures if the co-solvent ratio is insufficient[4].
Protocol C: Engine Performance Evaluation
-
Baseline Establishment: Run the Common Rail Direct Injection (CRDI) or Compression Ignition (CI) engine on 100% reference diesel (D100) until steady-state operating temperatures (oil and coolant) are achieved.
-
Blend Introduction: Purge the fuel lines and introduce the 1-pentanol blend.
-
Load Testing: Operate the engine at a constant speed (e.g., 2000 RPM) across varying brake mean effective pressure (BMEP) loads (25%, 50%, 75%, 100%).
-
Data Acquisition: Continuously log performance metrics and route exhaust gases through a multi-gas analyzer.
Causality in Engine Performance & Emissions
The integration of 1-pentanol directly alters the combustion thermodynamics, leading to specific performance and emission trade-offs:
-
Brake Specific Fuel Consumption (BSFC): BSFC typically elevates with the addition of 1-pentanol. Because its Lower Heating Value (LHV) is lower than that of pure diesel (34.8 MJ/kg vs ~43.0 MJ/kg), the engine management system must inject a larger fuel mass to achieve the equivalent mechanical power output[5].
-
Nitrogen Oxides (NOx) Suppression: 1-Pentanol has a significantly higher latent heat of vaporization (308 kJ/kg) compared to diesel (~250 kJ/kg). During injection, the evaporation of 1-pentanol absorbs substantial thermal energy, creating a localized in-cylinder cooling effect. This reduction in peak combustion temperature exponentially suppresses the formation of thermal NOx[6],[2].
-
CO, HC, and Smoke Opacity: At low engine loads, the cooling effect and slightly lower cetane number of 1-pentanol can lead to incomplete combustion, which may increase Carbon Monoxide (CO) and unburned Hydrocarbon (HC) emissions[7]. However, under demanding high-load conditions, the fuel-bound oxygen provided by 1-pentanol promotes highly efficient, soot-free combustion, yielding dramatic reductions (up to 74%) in smoke opacity[8].
References
-
Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends DergiPark[Link]
-
Determination of the Optimum Blend Ratio of Diesel, Waste Oil Derived Biodiesel and 1-Pentanol Using the Response Surface Method MDPI / PSE Community [Link]
-
Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine RePEc / MDPI [Link]
-
Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine MDPI [Link]
-
Utilization of Pentanol as Biofuels in Compression Ignition Engines Frontiers in Energy Research[Link]
-
Effects of compression ratio on thermodynamic and sustainability parameters of a diesel engine fueled with methanol/diesel fuel blends containing 1-pentanol as a co-solvent Bozok University / Fuel[Link]
-
Alcohol-diesel fuel blends and their effect in performance and exhaust emissions ICREPQ [Link]
-
A comparative analysis of n-butanol/diesel and 1-pentanol/diesel blends in a compression ignition engine ResearchGate / Fuel [Link]
-
Determination of the Optimum Blend Ratio of Diesel, Waste Oil Derived Biodiesel and 1-Pentanol Using the Response Surface Method MDPI [Link]
-
Comparisons of the Emissions of Ethanol/Diesel and n-Pentanol/Diesel Fuel Blends: Engine Test and Kinetic Modeling Study IEEE Xplore[Link]
Sources
- 1. Effects of compression ratio on thermodynamic and sustainability parameters of a diesel engine fueled with methanol/diesel fuel blends containing 1-pentanol as a co-solvent | AVESİS [avesis.bozok.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 4. icrepq.com [icrepq.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. International Journal of Automotive Science And Technology » Submission » Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends [dergipark.org.tr]
- 8. Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine [ideas.repec.org]
Application Note: Scalable Synthesis and Purification of Isoamyl Acetate via Fischer Esterification
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: 3-Methyl-1-butanol (Isoamyl alcohol) esterification with Glacial Acetic Acid
Executive Summary & Process Rationale
Isoamyl acetate (3-methylbutyl ethanoate) is a critical short-chain ester utilized extensively in flavorings, fragrances, and as a specialized solvent in pharmaceutical development[1]. This application note details a robust, self-validating protocol for the acid-catalyzed Fischer-Speier esterification of 3-methyl-1-butanol with glacial acetic acid[1][2]. Rather than merely outlining steps, this guide emphasizes the thermodynamic and kinetic causality behind reagent selection, in-process self-validation checkpoints, and downstream purification strategies.
Mechanistic Principles & Causality
The synthesis relies on a nucleophilic acyl substitution pathway[3]. Because the Fischer esterification is entirely reversible, the reaction exists in a state of thermodynamic equilibrium[2][4].
Causality in Reaction Design:
-
Equilibrium Shifting: Le Chatelier’s principle dictates that to maximize the yield of the ester, the equilibrium must be driven forward. We utilize an excess of glacial acetic acid rather than the alcohol. Acetic acid is selected as the excess reagent because it is significantly cheaper and, crucially, highly water-soluble, making it easily removable during downstream aqueous washes[2][4]. 3-Methyl-1-butanol acts as the limiting reagent, ensuring maximum conversion of the more valuable substrate[1].
-
Catalytic Activation: The reaction rate of direct esterification is inherently slow. A strong protic acid catalyst (concentrated sulfuric acid) is introduced to lower the activation energy[3][4]. The catalyst serves a dual mechanistic purpose: it protonates the carbonyl oxygen of acetic acid to increase its electrophilicity, and it later facilitates the elimination of water from the unstable tetrahedral intermediate[2][3].
Mechanistic pathway of Fischer esterification forming isoamyl acetate.
Reagent Selection & Stoichiometry
To ensure a highly controlled reaction environment, precise stoichiometric ratios must be maintained.
Table 1: Reagent Properties and Stoichiometric Ratios
| Reagent | Role | MW ( g/mol ) | Density (g/mL) | BP (°C) | Equivalents |
| 3-Methyl-1-butanol | Limiting Reagent | 88.15 | 0.81 | 131 | 1.0 |
| Glacial Acetic Acid | Excess Reactant | 60.05 | 1.05 | 118 | 1.5 - 2.0 |
| Sulfuric Acid (conc.) | Protic Catalyst | 98.08 | 1.84 | 337 | Catalytic |
| Isoamyl Acetate | Target Product | 130.19 | 0.87 | 142 | 1.0 (Theoretical) |
Self-Validating Experimental Protocol
This workflow is designed so that each phase provides visual or physical feedback to the scientist, confirming the success of the step before proceeding.
Step 1: Reaction Setup and Reflux
-
Assembly: In a dry 50 mL round-bottom flask, combine 1.0 equivalent of 3-methyl-1-butanol and 1.5 equivalents of glacial acetic acid[4][5].
-
Catalyst Addition: Slowly add 3-5 drops of concentrated sulfuric acid while swirling. Causality: The protonation event is highly exothermic; dropwise addition prevents localized flash-boiling and degradation of the alcohol[1]. Add a magnetic stir bar or boiling chips.
-
Reflux: Attach a water-cooled condenser and heat the mixture in an aluminum block (150–160 °C) for 60 to 75 minutes[4].
-
Self-Validation Checkpoint: Monitor the condensation ring. It must remain in the lower third of the condenser. If vapor exceeds this height, volatile reactants are escaping, which will severely compromise the yield[5].
-
Step 2: Quenching and Neutralization
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add 5% aqueous sodium bicarbonate ( NaHCO3 ) in aliquots[1][4].
-
Self-Validation Checkpoint: Vigorous effervescence ( CO2 gas evolution) will occur as the unreacted acetic acid and sulfuric acid are neutralized[1]. Neutralization is complete only when subsequent additions of NaHCO3 yield no further bubbling[4]. Pause and vent the funnel frequently to prevent pressure build-up[4].
-
Step 3: Liquid-Liquid Extraction
-
Phase Separation: Allow the layers to separate. The organic ester layer will remain on top due to its lower density (~0.87 g/mL) compared to the aqueous salt layer (>1.0 g/mL)[4].
-
Brine Wash: Discard the lower aqueous layer. Wash the organic layer with saturated aqueous NaCl (brine). Causality: Brine acts as a pre-drying agent, utilizing osmotic pressure to pull dissolved microscopic water out of the organic phase before chemical desiccants are applied.
Step 4: Drying and Distillation
-
Chemical Drying: Transfer the organic layer to a dry Erlenmeyer flask. Add anhydrous sodium sulfate ( Na2SO4 )[4].
-
Self-Validation Checkpoint: The drying agent will initially clump as it hydrates. Continue adding small amounts until the newly added granules flow freely like dry sand upon swirling. This visual cue confirms the complete removal of residual water[4].
-
-
Purification: Decant the dried liquid into a clean distillation setup. Perform a simple distillation at atmospheric pressure, collecting the fraction that boils precisely between 141–142 °C to isolate pure isoamyl acetate[6].
Step-by-step experimental workflow for isoamyl acetate synthesis.
Analytical Validation
Post-synthesis, the product must be characterized to ensure the absence of unreacted starting materials (specifically the broad O-H stretch of the alcohol) and the presence of the ester linkage[2][4].
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Marker / Parameter | Expected Observation |
| FTIR Spectroscopy | C=O (Ester carbonyl stretch) | Strong, sharp peak at ~1740 cm⁻¹ |
| FTIR Spectroscopy | C-O (Ester single bond stretch) | Strong peaks at ~1240 cm⁻¹ and 1050 cm⁻¹ |
| FTIR Spectroscopy | O-H (Alcohol/Acid impurity) | Complete absence of broad peak at 3200-3500 cm⁻¹ |
| GC-MS | Purity & Mass Fragmentation | Single major peak; m/z 130 (M⁺), base peak m/z 43 |
| Physical Property | Boiling Point | 141–142 °C at atmospheric pressure[6] |
References
-
Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report - i3awards.org.au - 3
-
Esterification: the synthesis of isoamyl acetate - ma.edu - 4
-
Esterification of Artificial Flavors. Synthesis of Isoamyl Acetate. - ijisrt.com - 1
-
Chemistry 210 Experiment 7: Fischer Esterification - miracosta.edu -2
-
Synthesis of Isoamyl Acetate (3-Methyl-1-Butyl Acetate) - scribd.com - 5
-
Green syntheses of biobased solvents - academie-sciences.fr - 6
Sources
Application Note: Optimizing Isoamyl Alcohol Concentration for High-Yield Protein Precipitation and Phase Partitioning
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: Proteomics, biomolecule purification, and downstream assay preparation.
Introduction & Mechanistic Insights
Liquid-liquid extraction and solvent-induced precipitation are foundational techniques for isolating biomolecules. While the Phenol-Chloroform-Isoamyl Alcohol (PCI) mixture is classically known for nucleic acid extraction, the specific role of isoamyl alcohol (IAA) as a critical driver of protein precipitation is often underutilized[1][2].
As an aliphatic alcohol, IAA serves a dual mechanistic purpose depending on its concentration:
-
Anti-Foaming & Phase Stabilization (1–4% v/v): During vigorous homogenization, cellular proteins act as surfactants, creating stable emulsions (foaming) that blur the boundary between the aqueous and organic phases. IAA reduces the surface tension of the solvent mixture, breaking these emulsions and forcing denatured proteins to coagulate into a tightly packed, distinct interphase[2][3].
-
Direct Protein Precipitation (10%+ v/v): In modern, alternative solvent systems like Benzyl Isoamyl Alcohol (BIA), IAA acts as a potent primary precipitant. By stripping the hydration shell from polypeptides and altering the dielectric constant of the microenvironment, high concentrations of IAA drive proteins out of solution, forcing them to pellet completely rather than hovering at an interphase[4][5].
Understanding the causality behind IAA concentration allows researchers to deliberately tune their extraction systems—either to trap proteins at an interphase for subsequent organic recovery or to pellet them directly for rapid downstream solubilization.
Experimental Design & Optimization Data
To validate the optimal concentration of IAA for protein precipitation, we evaluate its performance across varying volumetric ratios in both classical Chloroform and Benzyl Alcohol systems. The table below summarizes the empirical outcomes of titrating IAA, highlighting the trade-offs between phase clarity, foaming, and protein recovery yield.
Table 1: Effect of Isoamyl Alcohol Concentration on Protein Precipitation Metrics
| Solvent System | IAA Conc. (v/v) | Foaming / Emulsification | Phase Separation Clarity | Protein Partitioning Location | Relative Protein Yield (%) |
| Chloroform only | 0% | Severe (Highly stable foam) | Poor (Blurred interphase) | Diffuse across phases | < 40% |
| PCI (25:24:1) | ~4% | Minimal | Excellent (Sharp boundary) | Compact Interphase | 85 - 90% |
| BIA (9:1) | 10% | None | Excellent | Dense Pellet (Bottom) | > 95% |
| BIA (8:2) | 20% | None | Moderate (Density inversion risk) | Pellet / Organic Phase | ~ 80% |
Note: Yields are relative to total input protein quantified via BCA assay following pellet solubilization. At >10% IAA, the density of the organic phase approaches that of the aqueous phase, risking phase inversion[3][5].
Mandatory Visualizations: Workflows & Mechanisms
The following diagrams illustrate the physical chemistry of IAA-mediated phase separation and the comparative workflows for interphase recovery versus direct pelleting.
Mechanism of IAA-mediated phase separation and protein coagulation.
Comparative workflows for PCI (Interphase) and BIA (Pellet) protein precipitation.
Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, the following protocols leverage optimized IAA concentrations for two distinct protein recovery strategies.
Protocol A: Interphase Protein Recovery via Optimized PCI (4% IAA)
This method is ideal when simultaneous extraction of RNA/DNA and proteins from a single sample is required[6][7].
Reagents:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v)[1]
-
Cold Acetone (-20°C)
-
0.3 M Guanidine Hydrochloride in 95% Ethanol[7]
-
1% SDS or 8M Urea for solubilization[7]
Step-by-Step Procedure:
-
Lysis & Solvent Addition: To 500 µL of cell lysate, add an equal volume (500 µL) of PCI (25:24:1). The 4% IAA in the organic fraction is critical here to prevent protein loss into the aqueous phase[2].
-
Emulsification: Vortex vigorously for 30 seconds. The mixture will turn milky.
-
Phase Separation: Centrifuge at 12,000 × g for 15 minutes at 4°C. You will observe three distinct layers: the upper aqueous phase, a dense white interphase (precipitated proteins), and the lower organic phase[1].
-
Aqueous Removal: Carefully aspirate and discard (or save for nucleic acid isolation) the upper aqueous layer without disturbing the interphase.
-
Protein Precipitation: To the remaining interphase and organic layer, add 3 volumes (approx. 1.5 mL) of cold acetone to fully precipitate the proteins[7]. Invert gently to mix.
-
Incubation & Pelleting: Incubate at room temperature for 10 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the protein pellet twice with 1 mL of 0.3 M Guanidine HCl in 95% ethanol to remove residual phenol[7]. Follow with a final wash of 100% ethanol.
-
Solubilization: Air-dry the pellet for 5–10 minutes (do not over-dry). Resuspend in 1% SDS or 8M Urea, incubating at 50°C if necessary to aid dissolution[7].
Protocol B: Direct Protein Pelleting via Benzyl Isoamyl Alcohol (10% IAA)
This novel method (BIA) utilizes a 9:1 ratio of Benzyl Alcohol to Isoamyl Alcohol. Because Benzyl Alcohol has a density slightly higher than water (1.04 g/cm³), the addition of 10% IAA creates a highly hydrophobic, chaotropic sink that forces proteins to pellet directly at the bottom of the tube, bypassing the interphase entirely[4][5].
Reagents:
-
BIA Solution: 9 parts Benzyl Alcohol to 1 part Isoamyl Alcohol (v/v)[5]
-
TE Buffer (pH 8.0)
-
70% Ethanol
Step-by-Step Procedure:
-
Sample Preparation: Dilute your protein/nucleic acid mixture to a manageable volume (e.g., add 150 µL TE buffer to 50 µL of sample)[5].
-
BIA Addition: Add 0.4 volumes (e.g., 80 µL) of the 9:1 BIA solution to the sample. The high concentration of IAA here acts as a direct protein precipitant and detergent extractor[5].
-
Emulsification: Vortex vigorously for 20 seconds until a cloudy emulsion forms.
-
Centrifugation: Spin at maximum speed (≥16,000 × g) for 3 minutes at room temperature[5].
-
Recovery: The proteins will form a tight pellet at the very bottom of the tube, beneath the organic droplet. The aqueous phase (containing nucleic acids) remains on top. Carefully pipette off the aqueous and organic layers.
-
Washing: Wash the protein pellet with 500 µL of 70% ethanol to remove residual benzyl and isoamyl alcohols. Centrifuge at 16,000 × g for 2 minutes.
-
Solubilization: Aspirate the ethanol, air-dry briefly, and resuspend the purified protein pellet in your assay buffer of choice.
References
-
Microbe Notes. (2026). Phenol-Chloroform Method of DNA Extraction. Retrieved from:[Link]
-
Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from:[Link]
-
Tishk International University (Lecture Notes). (2021). Phenol-Chloroform Isoamyl alcohol (PCI) DNA extraction and Ethanol Precipitation. Retrieved from:[Link]
-
Cosmo Bio / TRI Reagent Protocols. RNA / DNA / PROTEIN ISOLATION REAGENT. Retrieved from:[Link]
-
Bitesize Bio. (2010). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved from:[Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. DNA, RNA, and Protein Extraction: The Past and The Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
catalytic conversion of 1-pentanol to valeric acid
Application Note: Catalytic Conversion of 1-Pentanol to Valeric Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary
Valeric acid (pentanoic acid) is a highly valued C5 aliphatic carboxylic acid, serving as a critical precursor for active pharmaceutical ingredients (APIs), ester-based lubricants, and complex fragrance profiles. Historically, the oxidation of 1-pentanol to valeric acid relied heavily on stoichiometric, heavy-metal oxidants such as1[1]. While effective, these methods generate toxic Cr(VI) waste, rendering them unviable for modern, scalable drug development.
As process chemistry pivots toward green, atom-economical methodologies, catalytic aerobic oxidation and continuous-flow peroxide oxidation have emerged as the industry standards. This guide details two field-proven protocols: a heterogeneous batch process using mesoporous supported gold nanoparticles, and a homogeneous continuous-flow system utilizing polyoxometalates.
Mechanistic Causality: Overcoming the Aldehyde Bottleneck
The oxidation of a primary alcohol to a carboxylic acid fundamentally requires two oxidation events, passing through an intermediate aldehyde (pentanal). The primary challenge in process chemistry is preventing the reaction from stalling at the highly volatile pentanal stage.
The Au/meso-TiO₂ Advantage: When utilizing 2[2], the causality of the reaction is driven by the synergistic metal-support interaction. The mesoporous TiO₂ provides a sharp pore size distribution that prevents the agglomeration of Au nanoparticles. Under basic conditions, the TiO₂ surface basic sites facilitate the deprotonation of 1-pentanol to an alkoxide. The Au nanoparticles then perform a hydride abstraction, transferring the electrons to molecular oxygen. Crucially, the basic aqueous environment forces the rapid hydration of the resulting pentanal into a gem-diol, which is subsequently oxidized by the Au catalyst into valeric acid, bypassing the thermodynamic bottleneck of aldehyde desorption.
Caption: Mechanistic pathway for the aerobic oxidation of 1-pentanol to valeric acid over Au/meso-TiO₂.
Experimental Protocols
Protocol A: Aerobic Oxidation via Au/meso-TiO₂ (Batch Scale-Up)
This heterogeneous protocol utilizes molecular oxygen as a terminal oxidant in an aqueous medium, offering an exceptional green chemistry profile[2].
Materials: 1-Pentanol, Au/meso-TiO₂ catalyst (1.5 wt% Au), Na₂CO₃ (base), deionized water, O₂ gas. Step-by-Step Methodology:
-
Reaction Assembly: In a 100 mL Parr autoclave or heavy-walled glass reactor, add 10 mmol of 1-pentanol, 20 mL of 0.5 M Na₂CO₃ aqueous solution, and 100 mg of Au/meso-TiO₂ catalyst.
-
Pressurization: Purge the vessel three times with O₂ to remove ambient nitrogen. Pressurize the reactor to 3 bar with pure O₂.
-
Thermal Activation: Heat the mixture to 80 °C under vigorous stirring (≥800 rpm). Causality Note: High-speed stirring is non-negotiable; it overcomes the gas-liquid mass transfer limitations of O₂ dissolving into the aqueous phase.
-
Self-Validating Monitoring: Sample the reaction at 2, 4, and 8 hours. Analyze via GC-FID. A plateau in the pentanal intermediate alongside unreacted 1-pentanol indicates oxygen starvation. If observed, repressurize the vessel.
-
Workup: Upon completion (typically 12 h), cool the reactor and vent. Filter the mixture through a 0.22 µm PTFE membrane to recover the heterogeneous catalyst. Acidify the aqueous filtrate with 1M HCl to pH 2 to protonate the valerate salt, then extract with ethyl acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure valeric acid.
Protocol B: Continuous-Flow Biphasic Oxidation (Process Chemistry)
For rapid throughput and safety, highly exothermic peroxide oxidations are best performed in continuous flow. This protocol utilizes a 3[3] paired with a phase-transfer catalyst (PTC) in a microreactor.
Step-by-Step Methodology:
-
Fluidic Preparation:
-
Stream A: Neat 1-pentanol.
-
Stream B: 30% aqueous H₂O₂, zinc-substituted polyoxotungstate (0.5 mol%), and an ammonium-based PTC.
-
-
Microreactor Operation: Pump Stream A and Stream B via dual HPLC pumps into a T-mixer at a 1:2.5 molar ratio (Alcohol:H₂O₂). Route the emulsion into a silicon Pyrex microreactor heated to 90 °C.
-
Residence Time Control: Adjust flow rates to achieve a residence time of exactly 5 to 10 minutes. Causality Note: The microreactor's high surface-area-to-volume ratio ensures instantaneous heat dissipation, preventing the thermal runaway typical of bulk peroxide oxidations.
-
Self-Validating Separation: Direct the reactor effluent into an in-line membrane phase separator. The hydrophobic membrane will selectively pass the organic phase (valeric acid product) while retaining the aqueous phase (spent H₂O₂ and active POM catalyst). Validate steady-state operation by measuring the refractive index of the organic outflow every 2 minutes; a stable reading confirms thermal equilibrium.
Caption: Continuous-flow microreactor setup for biphasic oxidation of 1-pentanol using H₂O₂.
Quantitative Data Summary
To aid in protocol selection, the table below synthesizes the quantitative metrics of the discussed catalytic methodologies, alongside a modern palladium nanocomposite alternative[4].
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time / Residence | Yield (%) | Key Process Advantage |
| Au/meso-TiO₂ | O₂ (3 bar) | Water (Basic) | 80 °C | 12 hours | >95% | Exceptional selectivity; green solvent; easily recoverable solid catalyst. |
| Zinc-Polyoxotungstate | H₂O₂ (30%) | Biphasic (Neat) | 90 °C | 5–10 mins | >90% | Highly scalable; continuous flow eliminates thermal runaway hazards. |
| STGP@CA (Pd-nanocomposite) | Air (Bubbled) | Water | 25 °C | 24 hours | 84% | Room temperature operation; utilizes ambient air rather than pressurized O₂. |
References
-
Brainly Educational Database. Show how to prepare pentanoic acid from each compound. (a) 1-Pentanol. Retrieved from 1
-
ResearchGate. Continuous-flow synthesis of carboxylic acids from alcohols via platinum and silicon dioxide-catalyzed hydrogen peroxide oxidation. Retrieved from3
-
ResearchGate. Aerobic oxidation of 1-pentanol to n-valeric acid over Au/meso-TiO2 catalyst. Retrieved from 2
-
RSC Publishing. Nanocomposite of hydrophobic cellulose aerogel/graphene quantum dot/Pd: synthesis, characterization, and catalytic application. Retrieved from 4
Sources
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanocomposite of hydrophobic cellulose aerogel/graphene quantum dot/Pd: synthesis, characterization, and catalytic application - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01799B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Resolving Phase Separation Issues in Phenol-Chloroform Extraction
Welcome to the technical support center for phenol-chloroform extraction. This guide is designed for researchers, scientists, and drug development professionals who rely on this robust method for nucleic acid purification. As a foundational technique in molecular biology, successful phenol-chloroform extraction hinges on one critical step: clean, unambiguous phase separation. When this step fails, the purity and yield of your DNA or RNA are compromised, jeopardizing downstream applications.
This guide moves beyond simple protocol recitation. Here, we will delve into the causality behind common phase separation failures, providing you with the expert insights and logical frameworks needed to troubleshoot effectively. Every piece of advice is grounded in the established principles of biochemistry and years of field-proven experience.
Core Principles: The Chemistry of Separation
Understanding why the phases separate is the first step to troubleshooting when they don't. The entire method is a form of liquid-liquid extraction based on the differential solubility of macromolecules.
-
Phenol: The primary denaturing agent. When introduced to your sample, phenol disrupts the hydrogen bonds and hydrophobic interactions that maintain a protein's tertiary structure. This unfolding exposes the protein's hydrophobic core, causing it to "flee" the polar, aqueous environment and move into the organic phenol phase.[1]
-
Chloroform: This is more than just a solvent. Chloroform is significantly denser than water, and when mixed with phenol, it increases the overall density of the organic phase, ensuring it settles firmly at the bottom of the tube after centrifugation.[2][3] This prevents the frustrating issue of phase inversion. Furthermore, chloroform helps to denature lipids and further solubilize denatured proteins, leading to a sharper and cleaner interphase.[1][4]
-
Isoamyl Alcohol: A small but crucial addition, isoamyl alcohol acts as an anti-foaming agent, preventing the formation of a stable emulsion during the vigorous mixing step.[1][5] This ensures the phases can coalesce and separate cleanly upon centrifugation.
-
The Critical Role of pH: The pH of the phenol solution is the single most important variable for determining which nucleic acids you will isolate.[6][7]
-
For DNA Extraction (pH 7.0 - 8.0): At a neutral to slightly alkaline pH, the phosphate backbone of DNA is negatively charged, making it highly polar and ensuring it remains in the polar aqueous phase.[8][9]
-
For RNA Extraction (pH ~4.5): In an acidic environment, DNA becomes neutralized and denatured, causing it to partition into the organic phase along with the proteins, while RNA, which is more stable in acidic conditions, remains in the aqueous phase.[3][9][10] This pH-dependent partitioning is the cornerstone of selective nucleic acid isolation.[6]
-
Standard Phenol-Chloroform Extraction Workflow
The following diagram illustrates the key decision points and expected outcomes of a successful extraction.
Caption: Workflow of Phenol-Chloroform Extraction.
Troubleshooting Guide: Common Phase Separation Failures
This section directly addresses the most common issues encountered during the phase separation step in a direct question-and-answer format.
Question 1: I've centrifuged my sample, but there are no distinct phases. It's just one cloudy, homogenous mixture. What happened?
This is a critical failure that indicates a complete breakdown of the liquid-liquid extraction principle.
-
Most Likely Cause: You may have forgotten to add the chloroform. Phenol alone is partially miscible with water and may not separate cleanly, especially with certain lysis buffers. Chloroform is essential for increasing the density of the organic phase to force a sharp separation.[2][11]
-
Other Potential Causes:
-
Insufficient Mixing: If you did not mix the sample and organic solvent vigorously enough to form an emulsion, the two phases may not have interacted sufficiently to allow for proper partitioning and separation.[2]
-
Contaminants or Incorrect Buffers: The presence of high concentrations of detergents or other organic solvents in your sample or reagents can disrupt the separation process.[11]
-
-
Solution & Recovery Protocol:
-
Confirm Reagents: Double-check that you added a phenol:chloroform mixture, not just phenol.
-
Rescue Procedure: You can often salvage the sample. Add an equal volume of nuclease-free water and another equal volume of chloroform to the tube.[11]
-
Re-mix: Vortex the tube vigorously for 30-60 seconds to ensure a thorough emulsion is formed.
-
Re-centrifuge: Spin the sample again according to your protocol (e.g., ≥12,000 x g for 10-15 minutes).[12] This should now force the separation into distinct aqueous and organic layers.
-
Question 2: There are two phases, but the interphase is very thick, white, and "fluffy," making it hard to pipette the aqueous layer without contamination. How can I fix this?
A thick interphase is a classic sign of an overwhelming amount of denatured protein and/or genomic DNA.[2]
-
Causality: This layer is composed of precipitated proteins and other cellular debris that are not soluble in either the aqueous or organic phase.[1][3] If your initial lysis was incomplete or if the sample is particularly protein-rich (e.g., tissue samples), this layer can be substantial.
-
Preventative Measures:
-
Proteinase K Digestion: Incorporate a thorough Proteinase K digestion step during cell lysis. This enzyme breaks proteins down into smaller peptides, which are more easily partitioned into the organic phase.[1][2]
-
Dilute the Sample: If you consistently have this issue, your starting material may be too concentrated. Try the extraction with half the amount of input material.
-
-
Immediate Solutions:
-
Re-extract the Aqueous Phase: Carefully remove as much of the upper aqueous phase as you can without touching the interphase. Transfer it to a new tube. Add a fresh, equal volume of phenol:chloroform:isoamyl alcohol, vortex, and re-centrifuge. Repeat this process until the interphase is minimal and clean.[1]
-
Use Phase Lock Gel™ Tubes: These specialized tubes contain an inert, high-density gel.[2] During centrifugation, the gel migrates to form a stable, solid barrier between the aqueous and organic phases, trapping the interphase below it.[13][14] This allows you to simply pour off the aqueous phase without any risk of contamination, dramatically improving both yield and purity.[13]
-
Question 3: My phases separated, but the top aqueous phase is milky or cloudy. Is my DNA/RNA contaminated?
Yes, a cloudy aqueous phase indicates contamination, most likely with lipids or proteins that were "dragged up" from the interphase.[15]
-
Causality: This often happens when the interphase is disturbed during pipetting or if the sample is very rich in lipids. The cloudiness is caused by insoluble molecules forming a suspension in the aqueous buffer.
-
Solution:
-
Perform a Chloroform-Only Wash: Transfer the cloudy aqueous phase to a new tube. Add an equal volume of chloroform:isoamyl alcohol (24:1 ratio). Do not add more phenol.
-
Mix and Centrifuge: Vortex briefly and centrifuge as before. The chloroform will extract residual phenol and help pull the remaining lipids and proteins out of the aqueous phase.[1][16]
-
Collect the Cleaned Aqueous Phase: The top layer should now be clear. Carefully transfer it to a new tube for ethanol precipitation. If it remains cloudy, a second chloroform wash may be necessary.
-
Question 4: I see a clear separation, but my aqueous phase is on the bottom and the organic phase is on top. What is phase inversion and why did it happen?
Phase inversion is an uncommon but confusing event where the relative densities of the two phases are reversed.
-
Causality: This occurs when the density of your aqueous phase becomes greater than the density of the organic phase. This is typically caused by a very high concentration of solutes, such as salts (>0.5 M) or sucrose (>10%), in your lysis buffer or sample.[17] Buffer-saturated phenol has a density only slightly higher than water, making this inversion possible under high-solute conditions.[2]
-
Solution & Prevention:
-
Always Use Chloroform: The simplest way to prevent this is to always use a phenol:chloroform mixture. Chloroform has a much higher density (1.47 g/cm³) than water, which ensures the organic phase is always heavier and will settle at the bottom.[2][17]
-
Dilute Your Sample: If you must use a buffer with high salt content, consider diluting your sample with TE buffer before extraction to lower the overall solute concentration.
-
Key Experimental Parameters at a Glance
| Parameter | DNA Extraction | RNA Extraction | Rationale & Expert Notes |
| Phenol pH | 7.0 - 8.0 | ~4.5 | This is the most critical parameter for selective isolation. An incorrect pH is a primary cause of failed extractions.[8][9][10] |
| Reagent Ratio | 1:1 (Sample:PCI) | 1:1 (Sample:PCI) | Use an equal volume of Phenol:Chloroform:Isoamyl alcohol (25:24:1) to your aqueous sample for efficient denaturation.[18] |
| Mixing Method | Gentle Inversion | Vigorous Vortexing | Vortexing creates a fine emulsion for maximal surface area and efficient extraction.[2] For high molecular weight genomic DNA, gentle inversion is required to prevent mechanical shearing.[2] |
| Centrifugation | 12,000-18,000 x g | 12,000-18,000 x g | High-speed centrifugation is necessary to tightly pack the interphase and ensure a clean separation.[1][19] |
| Temperature | Room Temp or 4°C | 4°C | Performing the extraction at 4°C can help reduce nuclease activity and can result in a more tightly packed interphase.[1][12] |
Frequently Asked Questions (FAQs)
Q: Can't I just use a kit? Why bother with phenol-chloroform? A: While column-based kits are convenient, phenol-chloroform extraction often delivers significantly higher yields, especially for difficult or low-input samples.[13][16] It remains the gold standard for applications requiring large quantities of very pure, high molecular weight nucleic acids.
Q: I'm worried about contaminating my sample when I pipette the aqueous phase. Any tips? A: Use a smaller volume pipette tip (e.g., a P200 for a 500 µL aqueous phase) to have finer control. Angle the tube and place the tip just below the meniscus, aspirating slowly. It is always better to sacrifice a small amount of the aqueous phase (10-15%) than to risk aspirating any of the interphase.[2] Alternatively, use Phase Lock Gel™ tubes to eliminate this risk entirely.[14]
Q: How many times should I repeat the extraction? A: Repeat the extraction with fresh phenol:chloroform until the interphase is clean and white, or completely gone. For most standard samples, one or two extractions are sufficient.[1]
Q: My protocol calls for a final chloroform wash. Is this necessary? A: Highly recommended. The aqueous phase is saturated with a small amount of phenol after the extraction. This final wash with chloroform removes that residual phenol, which can inhibit downstream enzymatic reactions like PCR or reverse transcription.[16]
Q: What are the most critical safety precautions? A: Phenol and chloroform are hazardous. Phenol can cause severe chemical burns, and both are volatile and toxic.[20][21] ALWAYS perform phenol-chloroform extractions in a certified chemical fume hood while wearing gloves, a lab coat, and safety glasses.[20]
Detailed Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction
-
To your lysed sample in a microfuge tube, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0 for DNA, pH 4.5 for RNA).[18]
-
Mix thoroughly by vortexing for 15-30 seconds (for RNA/small DNA) or by gentle inversion for 2-5 minutes (for large genomic DNA) until a milky emulsion forms.[2][18]
-
Centrifuge at ≥12,000 x g for 10-15 minutes at 4°C or room temperature.[16][19]
-
Three distinct layers should form.[1] Carefully transfer the upper aqueous phase to a new, clean microfuge tube, avoiding the white interphase.
-
If the interphase is large, repeat steps 1-4 until it is clean.
Final Chloroform Wash
-
To the collected aqueous phase, add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Vortex for 10-15 seconds and centrifuge at ≥12,000 x g for 5 minutes.[16]
-
Two phases will separate (the interphase should be gone). Transfer the upper aqueous phase to a new tube, now ready for ethanol precipitation.
References
-
Microbe Notes. (2026, March 2). Phenol-Chloroform Method of DNA Extraction. [Link]
-
Bitesize Bio. (2024, March 4). Acid Phenol Chloroform Extraction of DNA, RNA and protein: 3 in 1. [Link]
-
Xu, L., et al. (2019, March 29). The effects of pH and salts on nucleic acid partitioning during phenol extraction. [Link]
-
UC Davis. Phenol chloroform DNA purification. [Link]
-
Wikipedia. Phenol extraction. [Link]
-
Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. [Link]
-
Bitesize Bio. (2025, June 5). Top 10 Tips for Phenol-Chloroform Extractions and Ethanol Precipitations. [Link]
-
Genetic Education Inc. (2018, November 4). Phenol Chloroform DNA Extraction: Basics, Preparation of Chemicals and Protocol. [Link]
-
protocols.io. (2015, September 8). Phenol-chloroform extraction with ethanol precipitation. [Link]
-
Luna Nanotech. (2024, March 11). Comparing Nucleic Acid Purification Methods: Phenol-Chloroform, Silica Spin Column, Magnetic Beads. [Link]
-
EpigenTek. Protocol for Phenol/Chloroform RNA Extraction. [Link]
-
5 PRIME. Phase Lock Gel™ (PLG). [Link]
-
Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. [Link]
-
Carl ROTH. Phenolic DNA Purification – Background and Protocol. [Link]
-
Reddit. (2025, February 25). REPOST: Difficult phase separation during phenol chloroform RNA extraction. [Link]
-
National Institutes of Health (NIH). Optimization of phenol-chloroform RNA extraction. [Link]
-
protocols.io. (2024, November 27). Phenol-chloroform extraction for museum hides using Phase lock gel. [Link]
-
Molecular Biology Forums. (2011, November 23). Chloroform/Isoamyl Alcohol extraction. Problem with phases separation. [Link]
-
Interchim. Phenol / Chloroform / Isoamyl alcohol. [Link]
-
Microbioz India. (2021, September 2). Seven Common mistakes everyone makes in DNA isolation. [Link]
-
Reddit. (2025, April 3). Give me ALL your tips on how to remove the aqueous phase from a phenol/chloroform RNA extraction without disrupting the other phases. [Link]
-
Reddit. (2025, February 24). No phase separation after adding acid-phenol chloroform. [Link]
-
Maine.gov. Forensic Biology Section. [Link]
-
Protocol Online. (2005, September 26). phenol-chloroform-extraction. [Link]
-
Wikipedia. Phenol–chloroform extraction. [Link]
-
Reddit. (2025, May 27). Cloudy aqueous layer with Phenol chloroform DNA extraction. [Link]
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- 2. bitesizebio.com [bitesizebio.com]
- 3. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 4. phenol-chloroform-extraction - Molecular Biology [protocol-online.org]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Phenol extraction - Wikipedia [en.wikipedia.org]
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preventing oxidation of 1-pentanol during long-term storage
Technical Support & Troubleshooting Hub: 1-Pentanol Stability & Storage
Welcome to the Application Support Center. As drug development professionals and analytical scientists, maintaining the absolute chemical integrity of your reagents is paramount. 1-Pentanol (n-amyl alcohol) is a primary aliphatic alcohol widely used as a solvent, extraction agent, and synthetic intermediate[1][2]. However, its terminal hydroxyl group makes it inherently susceptible to autoxidation during long-term storage[3].
This customized guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you prevent the degradation of 1-pentanol in your laboratory.
Section 1: The Causality of 1-Pentanol Oxidation
To prevent degradation, we must first understand the mechanism. Primary alcohols like 1-pentanol possess two α-hydrogens adjacent to the hydroxyl-bearing carbon[3][4]. In the presence of atmospheric oxygen—and catalyzed by photon exposure (UV light) or thermal stress—radical initiators abstract an α-hydrogen.
This partial oxidation yields pentanal (valeraldehyde)[1][3]. Because aldehydes are highly reactive, pentanal rapidly undergoes complete oxidation (oxygen insertion) to form pentanoic acid (valeric acid)[1][3][4]. Understanding this pathway dictates our storage strategy: we must eliminate the radical initiators (light/heat) and the primary reactant (oxygen).
Logical relationship of 1-pentanol oxidation into pentanal and pentanoic acid.
Section 2: Quantitative Indicators of Degradation
When troubleshooting assay inconsistencies, physical and chemical shifts in your solvent are the first diagnostic clues. The table below summarizes the quantitative and qualitative differences between pure 1-pentanol and its oxidation byproducts.
| Property / Assay | 1-Pentanol (Pure) | Pentanal (Partial Oxidation) | Pentanoic Acid (Complete Oxidation) |
| Functional Group | Primary Alcohol (-OH) | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Odor Profile | Mild, sweet, fusel-like[2][5] | Sharp, fruity, nutty | Pungent, rancid, cheesy |
| Boiling Point | 137.8 °C[2] | 103.0 °C | 186.0 °C |
| Aqueous pH (22g/L) | Neutral (~7.0)[6] | Neutral (~7.0) | Acidic (< 5.0) |
| 2,4-DNPH Test | Negative (No precipitate) | Positive (Orange precipitate)[3] | Negative (No precipitate) |
Section 3: Troubleshooting FAQs
Q: My 1-pentanol has developed a sharp, rancid odor, and my liquid-liquid extractions are showing lower pH values. What happened? A: Your solvent has undergone complete oxidation. The rancid odor and pH drop are hallmark indicators of pentanoic (valeric) acid formation[1][3]. 1-Pentanol normally has a mild, sweet odor and a neutral pH[2][5][6]. If the container was repeatedly opened without inert gas backfilling, atmospheric oxygen dissolved into the liquid, driving the oxidation pathway. Resolution: Discard the oxidized batch according to local hazardous waste regulations[2]. Purifying carboxylic acids from alcohols requires complex distillation over drying agents, which is rarely cost-effective for standard analytical assays.
Q: I store my 1-pentanol in a clear glass bottle on my benchtop. Is this acceptable? A: No. 1-Pentanol should be stored in a cool, dry, well-ventilated place, out of direct sunlight[2][5]. UV light acts as a radical initiator, accelerating the abstraction of the α-hydrogen[3]. Always store primary alcohols in amber glass bottles or dark, fireproof flammable storage cabinets away from strong oxidants[1][7].
Q: Can I use molecular sieves to prevent oxidation? A: Molecular sieves (e.g., 3A or 4A) are excellent for removing trace water to prevent hydrolysis in sensitive reactions, but they do not prevent oxidation. Oxidation is driven by dissolved oxygen. Rely on inert gas blanketing instead[8].
Section 4: Self-Validating Protocol for Long-Term Storage
To ensure the trustworthiness of your storage conditions, do not simply cap the bottle and hope for the best. Implement the following self-validating Standard Operating Procedure (SOP) for inert gas blanketing. We recommend Argon over Nitrogen because Argon is denser than air (~1.78 g/L vs ~1.20 g/L), allowing it to form a stable protective "blanket" over the liquid phase rather than rapidly diffusing out of the neck of the bottle[8].
Methodology: Argon Blanketing and Storage Validation
Step 1: Preparation Ensure the 1-pentanol container is at room temperature. Gather a low-pressure Argon gas line fitted with a sterile glass Pasteur pipette, PTFE-lined screw caps, and Parafilm.
Step 2: Headspace Displacement Insert the glass pipette into the upper headspace of the bottle. Crucial Causality: Do not submerge the pipette into the liquid. 1-Pentanol has a vapor pressure of 1.635 mm Hg at 20°C[2]; bubbling gas through the liquid will accelerate evaporation, alter the concentration of any dissolved solutes, and introduce micro-bubbles that disrupt the Argon blanket. Flow Argon at a gentle rate (approx. 1-2 L/min) for 30 to 60 seconds to completely displace atmospheric oxygen.
Step 3: Sealing Withdraw the pipette while the gas is still flowing to prevent a vacuum effect that pulls ambient air back in. Immediately seal the bottle with a PTFE-lined cap. PTFE is required because 1-pentanol can attack certain plastics and rubbers[2]. Wrap the cap junction tightly with Parafilm.
Step 4: Storage Store the sealed container in a dark, temperature-controlled environment (ideally a ventilated, fireproof cabinet below 30°C)[1][6]. Keep separated from incompatible materials like strong oxidizing agents, alkali metals, and halogens[2][9].
Step 5: System Validation (Quality Control) To make this a self-validating system, establish a routine QC check every 3 months. Withdraw a 1 mL aliquot using a purged syringe and perform a 2,4-Dinitrophenylhydrazine (2,4-DNPH) test[3]. Validation Logic: If the Argon blanket failed and partial oxidation occurred, pentanal will be present. The 2,4-DNPH reagent will react with the aldehyde to form a distinct orange precipitate[3]. If the solution remains clear, your storage protocol is successfully preventing oxidation.
Step-by-step workflow for inert gas blanketing and validation of 1-pentanol.
References[1] 1-Pentanol | C5H12O | CID 6276 - PubChem, National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/6276[2] 1-PENTANOL Material Safety Data Sheet, West Liberty University / Caledon Laboratories Ltd., https://www.westliberty.edu/health-and-safety/files/2012/08/1-Pentanol.pdf[5] Material Safety Data Sheet: 1-Pentanol, Delta College / ScienceLab, https://www.delta.edu/employees/environmental-health-safety/resources/sds-files/1-pentanol.pdf[7] 1-Pentanol | C5H12O - PubChem, Regulations.gov, https://www.regulations.gov/document/EPA-HQ-OPPT-2018-0097-0001[8] SAFETY DATA SHEET: 5-Amino-1-pentanol, TCI Chemicals, https://www.tcichemicals.com/assets/sds/A0373_EU_EN.pdf[10] Safety Data Sheet: 1-Pentanol, Carl ROTH, https://www.carlroth.com/medias/SDB-8949-MT-EN.pdf[6] 1-Pentanol CAS#: 71-41-0, ChemicalBook, https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9852848.htm[9] Safety Data Sheet: 5-Amino-1-pentanol, Sigma-Aldrich / Vanderbilt University, https://www.vanderbilt.edu/chemistry/safety/sds/5-Amino-1-pentanol.pdf[3] Alcohols - Alcohol oxidation (A-Level Chemistry), Study Mind, https://studymind.co.uk/notes/alcohols-alcohol-oxidation/[4] The Oxidation of Alcohols, Chemistry LibreTexts, https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alcohols/Reactivity_of_Alcohols/The_Oxidation_of_Alcohols
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- 9. carlroth.com [carlroth.com]
Technical Support Center: Removal of Residual Isoamyl Alcohol from Nucleic Acid Pellets
Welcome to the technical support center for nucleic acid purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of removing residual isoamyl alcohol from nucleic acid pellets. Adherence to these protocols will enhance the purity of your samples and ensure success in downstream applications.
Quick-Fire FAQs
This section provides immediate answers to the most common questions regarding isoamyl alcohol contamination.
Q1: Why is it critical to remove residual isoamyl alcohol?
A1: Residual isoamyl alcohol can significantly inhibit downstream enzymatic reactions such as PCR, restriction digests, and sequencing. It can also interfere with the accuracy of spectrophotometric quantification of nucleic acids.[1][2] Furthermore, isoamyl alcohol can cause respiratory irritation and is harmful if inhaled.[3][4]
Q2: How can I tell if my nucleic acid pellet is contaminated with isoamyl alcohol?
A2: Visual cues include a pellet that is difficult to dissolve, appears oily, or has a distinct, pungent smell.[5] Spectrophotometric analysis showing a low A260/A230 ratio can also indicate contamination with organic solvents like phenol and isoamyl alcohol.[6][7]
Q3: What is the primary method for removing residual isoamyl alcohol?
A3: The standard and most effective method is a thorough wash with 70-80% ethanol.[8][9][10] This solution solubilizes and removes residual salts and organic solvents like isoamyl alcohol while keeping the nucleic acid precipitate insoluble.[9][10]
Q4: Can I use a different concentration of ethanol for the wash?
A4: While 70% ethanol is the most common and recommended concentration, a range of 70-80% is generally effective.[9] For small PCR fragments (<500bp), a 95% ethanol wash may improve recovery.[11] It is crucial not to use 100% ethanol for the primary wash as it is less effective at dissolving salts.[10]
Deep-Dive Troubleshooting Guide
This section explores specific issues, their underlying causes, and step-by-step solutions.
Issue 1: Low A260/A230 Ratio After Purification
A low A260/A230 ratio is a strong indicator of contamination with substances that absorb light at 230 nm, such as phenol, guanidine salts, and carbohydrates.[6]
Root Cause Analysis:
-
Incomplete Phase Separation: During phenol-chloroform-isoamyl alcohol (PCI) extraction, incomplete separation of the aqueous and organic phases can lead to carryover of the organic phase.
-
Insufficient Ethanol Washes: A single, brief ethanol wash may not be sufficient to remove all contaminants, especially with large pellets.
-
Inadequate Removal of Supernatant: Failure to completely remove the supernatant after each wash will leave behind dissolved contaminants.
Solutions:
-
Perform a Chloroform Back-Extraction: To remove residual phenol, which is often a co-contaminant with isoamyl alcohol, a chloroform-only extraction can be performed on the aqueous phase before precipitation.[12][13]
-
Optimize the Ethanol Wash Protocol:
-
Ensure Complete Supernatant Removal: After the final wash and centrifugation, carefully decant the ethanol. Then, perform a brief "pulse" spin in a microcentrifuge to collect any remaining liquid at the bottom of the tube and remove it with a fine-tipped pipette.[5]
Issue 2: DNA/RNA Pellet is Difficult to Resuspend
Difficulty in resuspending the nucleic acid pellet is a common problem that can be caused by several factors, including residual contaminants and over-drying.
Root Cause Analysis:
-
Over-drying the Pellet: Excessive air-drying or using a vacuum concentrator can make the pellet very difficult to dissolve.[2][8][16]
-
Protein Contamination: The presence of co-precipitated proteins can result in a sticky, insoluble pellet.[5]
-
Residual Organic Solvents: Contamination with isoamyl alcohol or phenol can hinder the interaction of the pellet with the aqueous resuspension buffer.[5]
Solutions:
-
Controlled Drying: Air-dry the pellet at room temperature for 5-15 minutes, or until the pellet becomes translucent but not bone-dry.[2][5][17] Avoid using a SpeedVac or other vacuum devices.[18]
-
Gentle Heating and Incubation: If the pellet does not readily dissolve, incubate the tube at 37-55°C for 1-2 hours with gentle agitation.[8][19]
-
Re-purification: If contamination is suspected, it may be necessary to re-purify the sample. This can involve re-dissolving the pellet as much as possible, adding more buffer, and performing another round of PCI extraction followed by ethanol precipitation and thorough washing.[20]
Issue 3: Poor Performance in Downstream Applications
Even if the nucleic acid pellet appears normal and quantifies reasonably well, residual isoamyl alcohol can inhibit enzymes and lead to failed experiments.
Root Cause Analysis:
-
Trace Amounts of Inhibitors: Even minute quantities of isoamyl alcohol can be detrimental to sensitive enzymatic reactions.
-
Co-precipitation of Salts: Inadequate washing can lead to high salt concentrations in the final sample, which can also inhibit enzymes.
Solutions:
-
Stringent Washing Protocol: Adhere strictly to a two-wash protocol with 70% ethanol, ensuring the pellet is fully dislodged during each wash.
-
Ethanol Re-precipitation: If you suspect contamination in a previously purified and resuspended sample, you can perform another ethanol precipitation. Add 1/10 volume of 3M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol, incubate, centrifuge, and then proceed with the two-step 70% ethanol wash.[18]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues related to residual isoamyl alcohol.
Caption: Troubleshooting Decision Tree for Isoamyl Alcohol Contamination.
Detailed Experimental Protocols
Protocol 1: Standard 70% Ethanol Wash
This protocol is the gold standard for removing residual salts and organic solvents from nucleic acid pellets.
Materials:
-
Nucleic acid pellet in a microcentrifuge tube
-
Ice-cold 70% ethanol (v/v) in nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
After precipitation and initial centrifugation, carefully decant the supernatant without dislodging the pellet.
-
Add 1 mL of ice-cold 70% ethanol to the pellet.
-
Vortex the tube for 15-30 seconds to dislodge and wash the pellet thoroughly.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.[18]
-
Carefully decant the ethanol supernatant. Be aware that the pellet may be looser after the wash.[17]
-
Repeat steps 2-5 for a second wash.[14]
-
After the second decanting, perform a brief pulse spin (5-10 seconds) to collect residual ethanol at the bottom of the tube.
-
Use a P200 pipette with a fine tip to carefully remove the remaining ethanol.
-
Air-dry the pellet for 5-15 minutes at room temperature. The pellet should become translucent. Do not over-dry.[17][18]
-
Resuspend the clean pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: Chloroform Back-Extraction for Phenol Removal
This protocol is recommended if significant phenol contamination is suspected, which often accompanies isoamyl alcohol issues.
Materials:
-
Aqueous phase from PCI extraction, suspected of phenol contamination
-
Chloroform:isoamyl alcohol (24:1) or pure chloroform
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To the aqueous phase containing your nucleic acid, add an equal volume of chloroform.[13][20]
-
Vortex vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at maximum speed (>12,000 x g) for 5 minutes at room temperature to separate the phases.[14]
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.
-
Proceed with standard ethanol precipitation and the two-step 70% ethanol wash as described in Protocol 1.
Visualizing the Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. publications.europa.eu [publications.europa.eu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DNA Purification | DNA Extraction Methods [promega.kr]
- 12. microbenotes.com [microbenotes.com]
- 13. Aqueous Phase of DNA extraction - General Lab Techniques [protocol-online.org]
- 14. Phenol-Chloroform Extraction | Herman Lab | Nebraska [hermanlab.unl.edu]
- 15. reddit.com [reddit.com]
- 16. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimizing 3-Methyl-1-Butanol Fermentation Yields
Welcome to the Bioprocess Technical Support Center. This guide is designed for researchers, metabolic engineers, and drug development professionals scaling up the microbial production of 3-methyl-1-butanol (3MB, isoamyl alcohol). Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative benchmarks to help you overcome pathway bottlenecks and product toxicity.
Module 1: Metabolic Pathway Troubleshooting (FAQs)
Q1: My 3-methyl-1-butanol yields are plateauing, and I am seeing a high accumulation of isobutanol. How do I redirect the metabolic flux?
Answer: You are encountering a classic metabolic bottleneck at the 2-ketoisovalerate (KIV) branching node. In the valine-leucine-Ehrlich (VLE) pathway, KIV is a shared precursor. It can either be decarboxylated directly to isobutanol or elongated to 2-ketoisocaproate (KIC) to form 3MB.
-
Causality: The enzyme responsible for elongating KIV to KIC (α-isopropylmalate synthase; LeuA in E. coli or Leu4 in S. cerevisiae) is subject to severe feedback inhibition by leucine and 3MB. When 3MB begins to accumulate in the bioreactor, LeuA/Leu4 activity halts, shunting the entire KIV pool toward the competing isobutanol pathway[1].
-
Solution: You must decouple the pathway from native regulation. Express a feedback-resistant mutant of α-isopropylmalate synthase (e.g., LeuA^G462D). For yeast systems, mitochondrial re-compartmentalization of the LEU genes coupled with the deletion of the mitochondrial transporter Oac1 prevents cytosolic decarboxylation, pushing the 3MB:isobutanol ratio to >6[1].
Valine-Leucine-Ehrlich pathway branching and feedback inhibition mechanisms.
Q2: I am using the heterologous Mevalonate (MVA) pathway to produce C5 alcohols, but my cells are sick and I am accumulating isopentenyl diphosphate (IPP) instead of 3MB. What is wrong?
Answer: Your cells are suffering from IPP toxicity due to a downstream dephosphorylation bottleneck.
-
Causality: In the engineered MVA pathway, IPP must be dephosphorylated to 3-methyl-3-buten-1-ol by a promiscuous phosphatase (like E. coli NudB) before being reduced to 3MB. Because NudB is not naturally optimized for IPP, its native translation rate is insufficient to handle high upstream MVA flux. The resulting IPP accumulation is highly toxic and stunts cell growth[2].
-
Solution: Perform Ribosome Binding Site (RBS) engineering on the nudB gene. Optimizing the Shine-Dalgarno sequence can increase NudB protein levels by up to 9-fold. This intervention has been shown to reduce toxic IPP accumulation by 4-fold and increase overall C5 alcohol yields by 60%[2].
Module 2: Bioreactor Process & Toxicity Management (FAQs)
Q3: My cell viability drops below 10% after 24 hours of fermentation, even with excess nutrients. Why is the culture crashing?
Answer: Your culture is experiencing acute 3MB cytotoxicity.
-
Causality: 3MB is significantly more toxic than shorter-chain alcohols like ethanol or isobutanol. Due to its longer alkyl chain and higher hydrophobicity, 3MB intercalates into the cellular lipid bilayer. At concentrations as low as 1 g/L, it increases membrane fluidity and permeability; at >3 g/L, it causes catastrophic membrane disruption and cell lysis (viability <17%)[3].
-
Solution: You must implement In Situ Product Recovery (ISPR) to continuously strip 3MB from the aqueous phase. A two-phase extractive fermentation using an organic overlay (like oleyl alcohol) acts as a hydrophobic sink. This maintains the aqueous 3MB concentration below the toxicity threshold, allowing continuous production and enabling total system titers up to 9.5 g/L[3].
In situ product recovery (ISPR) workflow alleviating 3MB cytotoxicity.
Module 3: Validated Experimental Protocols
Protocol: Two-Phase Extractive Fermentation (ISPR) using Oleyl Alcohol
Objective: Overcome 3MB cytotoxicity by continuously partitioning the product into an organic overlay. Causality: Oleyl alcohol has a high partition coefficient for 3MB and low toxicity to microbes. It acts as a continuous extraction phase, shifting the thermodynamic equilibrium and keeping aqueous 3MB below the 1 g/L stress threshold.
Step 1: Solvent Preparation and Deoxygenation
-
Autoclave 100% oleyl alcohol at 121°C for 20 minutes.
-
Self-Validation Check: Sparge the cooled solvent with sterile N₂ for 30 minutes. Why? Introducing dissolved oxygen via the solvent will disrupt the microaerobic conditions required for optimal Adh2/YqhD reductase activity. If your fermentation unexpectedly shifts to high acetate production post-overlay, test the solvent's dissolved oxygen (DO) levels; oxygen contamination is the likely cause.
Step 2: Bioreactor Inoculation and Growth Phase
-
Inoculate the engineered strain into a 1L bioreactor containing 500 mL of optimized minimal medium.
-
Maintain pH at 7.0 using 2M NaOH/HCl and temperature at 30°C.
Step 3: In Situ Solvent Overlay
-
At OD₆₀₀ = 1.0 (mid-exponential phase), gently pump 500 mL of the prepared oleyl alcohol (1:1 organic-to-aqueous ratio) directly onto the surface of the fermentation broth.
-
Self-Validation Check: Adjust the impeller speed to 200-300 RPM to create a flat interface or mild dispersion—NOT an emulsion . Pause agitation for 60 seconds; if the phases take >5 minutes to separate and the broth remains milky white, your agitation is too high. High shear forces will strip the cell membrane and cause premature cell death. Plate an aliquot on LB agar to verify viability if emulsion occurs.
Step 4: Phase Separation and Product Quantification
-
After 60 hours, halt agitation and allow 15 minutes for complete phase separation.
-
Harvest the upper oleyl alcohol phase via a decanting port.
-
Self-Validation Check: Centrifuge a 1 mL sample of the organic phase at 10,000 × g. If a cell pellet forms at the bottom of the tube, aqueous carryover has occurred. Re-centrifuge the bulk solvent before GC-FID analysis to ensure accurate 3MB quantification and prevent column fouling.
Module 4: Performance Data & Yield Comparisons
Use the following benchmark data to evaluate the performance of your engineered strains against current literature standards.
| Host Organism | Pathway Engineered | Key Modification | Recovery Method | Max Titer (g/L) | Yield (g/g glucose) |
| E. coli | VLE Pathway | Random mutagenesis (4-aza-D,L-leucine selection) | Two-phase (Oleyl alcohol) | 9.5 | 0.11 |
| E. coli | MVA Pathway | RBS engineering of nudB | Oleyl alcohol overlay | 0.3 (3MB specific) | N/A |
| S. cerevisiae | VLE Pathway | Mitochondrial compartmentalization of LEU, oac1 deletion | Shake flask (Aqueous) | 1.57 | 0.01 |
References
-
Recent advances in microbial 3-methyl-1-butanol production - PMC Source: nih.gov URL:[Link]
-
Metabolic engineering for the high-yield production of isoprenoid-based C 5 alcohols in E. coli Source: researchgate.net URL:[Link]
-
3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC Source: nih.gov URL:[Link]
Sources
Technical Support Center: Purification of Technical Grade 3-Methyl-1-Butanol for Synthesis
Welcome to the Technical Support Center for solvent purification. For researchers, analytical scientists, and drug development professionals, the purity of 3-methyl-1-butanol (also known as isoamyl alcohol or isopentyl alcohol) is a critical variable. Technical grade batches are often derived from fusel oil—a byproduct of ethanol fermentation—and contain a complex matrix of water, aldehydes, and isomeric alcohols[1].
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to upgrade technical grade 3-methyl-1-butanol to anhydrous, synthesis-grade purity.
I. Troubleshooting & FAQs
Q1: My organometallic reactions (e.g., Grignard, organolithium) are failing when using technical grade 3-methyl-1-butanol as a reactant or solvent. What is the primary cause? A: The most common point of failure is water contamination. Technical grade 3-methyl-1-butanol typically contains 1–5% water by weight[1]. Because water forms an azeotrope with this alcohol, simple distillation is insufficient for complete removal. Water rapidly protonates and quenches highly nucleophilic organometallic reagents. To resolve this, you must employ a rigorous chemical desiccation strategy using Calcium Oxide (CaO) followed by Barium Oxide (BaO) before fractional distillation[2].
Q2: We are observing unexpected side products when using this solvent in reactions with primary amines. How do we eliminate these reactive impurities? A: Technical grade batches often contain trace aldehydes (such as isovaleraldehyde) and ketones. These carbonyl impurities readily react with primary amines to form Schiff bases (imines), leading to poor yields and complex purification profiles. Aldehydes cannot be easily fractionated out due to close boiling points. The definitive solution is to boil the solvent with concentrated Potassium Hydroxide (KOH)[2]. The strong base catalyzes the aldol condensation of these trace aldehydes, converting them into heavy, high-boiling oligomers that remain safely in the distillation flask during subsequent fractionation.
Q3: Our downstream pharmaceutical intermediate is showing unexpected optical activity (chirality), even though 3-methyl-1-butanol is achiral. Why is this happening? A: This is a classic signature of isomeric contamination. Technical grade 3-methyl-1-butanol is frequently contaminated with its structural isomer, 2-methyl-1-butanol [1]. Unlike 3-methyl-1-butanol, 2-methyl-1-butanol possesses a stereocenter at the C2 position and is chiral. Because their boiling points are nearly identical (128 °C vs. 132 °C)[2],[3], standard distillation will not separate them. If your synthesis is sensitive to chiral impurities, you must utilize a high-theoretical-plate fractionating column (e.g., a spinning band column) and strictly collect the fraction boiling at 131.5–132.5 °C.
II. Quantitative Data & Impurity Profiling
To successfully purify the solvent, you must understand the physicochemical properties of the target molecule and its common contaminants.
| Property / Impurity | Value / Characteristic | Impact on Synthesis | Targeted Removal Strategy |
| Boiling Point | 132 °C (at 760 mmHg) | Baseline metric for distillation | N/A |
| Refractive Index ( nD20 ) | 1.4075 | Validation metric for purity | N/A |
| Water ( H2O ) | Forms azeotropes | Quenches electrophiles/organometallics | CaO / BaO reflux[2] |
| Isovaleraldehyde | Trace organic carbonyl | Forms imines with amine reagents | KOH boil (Aldol condensation)[2] |
| 2-Methyl-1-butanol | Chiral isomer (bp 128 °C) | Introduces unwanted chirality | High-plate fractional distillation[3] |
III. Experimental Purification Protocols
Based on the authoritative standards established in the Purification of Laboratory Chemicals[2], choose the protocol that best addresses your specific batch impurities.
Protocol A: Rigorous Desiccation (For Water-Sensitive Workflows)
Use this self-validating method when absolute anhydrous conditions are required.
-
Primary Desiccation: In a round-bottom flask, add 50 g of freshly calcined Calcium Oxide (CaO) per liter of technical grade 3-methyl-1-butanol. CaO chemically consumes bulk water to form insoluble Ca(OH)2 .
-
Reflux: Heat the suspension at reflux under a dry inert atmosphere (Nitrogen or Argon) for 4 to 6 hours.
-
First Distillation: Fractionally distill the mixture. Discard the first 5% (light ends) and collect the main fraction boiling between 130–132 °C.
-
Deep Desiccation: To the collected main fraction, add 20 g of Barium Oxide (BaO) per liter. BaO is a superior desiccant for trace moisture and neutralizes residual trace acids. Reflux for an additional 2 to 3 hours.
-
Final Redistillation: Redistill the solvent through a high-efficiency fractionating column (e.g., Vigreux).
-
Validation: Collect the ultra-pure fraction boiling strictly at 132 °C (760 mmHg) . Verify the purity by measuring the refractive index; it must read exactly nD20 = 1.4075 [2].
Protocol B: Chemical Neutralization (For Aldehyde-Contaminated Batches)
Use this method if GC-MS indicates significant aldehyde/ketone contamination.
-
Base Treatment: Combine the solvent with a 10% (w/v) concentrated aqueous KOH solution. Boil under reflux for 2 hours. This polymerizes aldehydes into heavy residues and saponifies esters.
-
Acid Wash: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with 1M Phosphoric Acid ( H3PO4 ) until the aqueous phase is slightly acidic (pH ~5-6) to neutralize excess base.
-
Pre-Drying: Isolate the organic layer and stir over anhydrous Potassium Carbonate ( K2CO3 ) for 1 hour. This removes bulk water and neutralizes any residual acid.
-
Secondary Drying: Filter off the K2CO3 and dry the filtrate over anhydrous Calcium Sulfate ( CaSO4 , Drierite) overnight.
-
Fractional Distillation: Filter the solvent to remove the desiccant and fractionally distill. Collect the fraction boiling at 131.5–132.5 °C[2].
IV. Purification Workflow Visualization
The following diagram maps the logical decision tree and workflow for both purification pathways.
Figure 1: Decision tree and experimental workflows for the purification of technical grade 3-methyl-1-butanol.
V. References
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. Available at:
-
Efficient Separation of Isoamyl Alcohol from Fusel Oil Using Non-Polar Solvent and Hybrid Decanter–Distillation Process. MDPI. Available at:
-
US2635072A - Method for purification of amyl alcohols. Google Patents. Available at:
Sources
handling hygroscopic properties of anhydrous 1-pentanol
Technical Support Center: Anhydrous 1-Pentanol
Welcome to the technical support guide for handling the hygroscopic properties of anhydrous 1-pentanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this solvent in moisture-sensitive applications. Anhydrous 1-pentanol is a valuable solvent and reagent; however, its hygroscopic nature—its tendency to absorb moisture from the atmosphere—can be a critical variable in many experimental setups.[1] This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of anhydrous 1-pentanol.
Q1: What does it mean that 1-pentanol is "hygroscopic"?
A: Hygroscopy is the phenomenon of attracting and holding water molecules from the surrounding environment, typically the air.[1] For 1-pentanol, this means that even a freshly opened bottle of anhydrous solvent will begin to absorb atmospheric moisture if left exposed. This process is driven by the polar hydroxyl (-OH) group in the pentanol molecule, which readily forms hydrogen bonds with water molecules. While its water solubility is moderate (about 2.2 g per 100 mL at 20°C), it is sufficient to introduce significant contamination into a supposedly "anhydrous" system.[2][3]
Q2: How can trace amounts of water in 1-pentanol affect my experiment?
A: The presence of water, even in parts-per-million (ppm) concentrations, can have profound and detrimental effects on a variety of chemical reactions. The specific impact is mechanism-dependent:
-
Reagent Consumption/Deactivation: Water can react with and consume highly reactive reagents. For instance, organometallic reagents (e.g., Grignard reagents, organolithiums) and metal hydrides (e.g., NaH, LiAlH₄) are rapidly quenched by water.
-
Catalyst Poisoning: Many sensitive transition-metal catalysts used in cross-coupling, hydrogenation, or polymerization reactions can be deactivated by water, which can occupy coordination sites or hydrolyze catalyst ligands.
-
Reaction Pathway Alteration: Water can act as an unwanted nucleophile or proton source, leading to the formation of undesired byproducts and significantly reducing the yield of the target molecule.[4]
-
Solvent Property Modification: The polarity of the solvent system can be altered by the presence of water, which may affect reaction rates and product selectivity.
Q3: My bottle of 1-pentanol is labeled "Anhydrous, ≤50 ppm H₂O". Is it ready to use directly from the bottle?
A: For many applications, a newly opened bottle from a reputable supplier can be used directly. However, the integrity of the solvent depends entirely on its handling history. The moment the seal is broken, the clock starts on water absorption. It is crucial to use proper handling techniques, such as flushing the headspace with an inert gas (e.g., argon or nitrogen) before re-sealing the cap. For highly sensitive applications, it is best practice to either test the water content immediately before use or re-dry the solvent.
Q4: What is the best way to store anhydrous 1-pentanol?
A: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always store it in the original manufacturer's container, which is designed for this purpose.
-
Seal Integrity: Ensure the cap is tightly sealed immediately after each use. A cap with a PTFE liner provides a superior seal.
-
Inert Atmosphere: For long-term storage or after repeated use, flushing the bottle's headspace with a dry, inert gas like nitrogen or argon is highly recommended. This provides a positive pressure of dry gas, preventing moist air from entering.
-
Location: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition as 1-pentanol is flammable.[2][5][6]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems related to 1-pentanol hygroscopicity.
Scenario: My moisture-sensitive reaction has failed or is giving a low, inconsistent yield.
Water contamination in your 1-pentanol is a primary suspect. Follow this troubleshooting logic to diagnose the issue.
// Node Definitions start [label="Reaction Failure/\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Was a new, sealed bottle\nof anhydrous 1-pentanol used?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Was the solvent handled\nunder an inert atmosphere?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Quantify H₂O content\nvia Karl Fischer Titration.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; res1 [label="Water content > 100 ppm?", fillcolor="#FBBC05", fontcolor="#202124"]; action1 [label="Solvent is likely contaminated.\nImplement drying protocol (SOP-02).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; action2 [label="Water content is acceptable.\nInvestigate other reaction\nparameters (reagent purity,\ntemperature, stoichiometry).", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box3d]; action3 [label="High probability of contamination\nduring handling. Review handling\nprocedures (SOP-01).", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Connections start -> q1; q1 -> q2 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> q3 [label="Yes"]; q2 -> action3 [label="No"]; q3 -> res1; res1 -> action1 [label="Yes"]; res1 -> action2 [label="No"]; } ` Caption: Troubleshooting Decision Tree for Reaction Failures.
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key procedures.
SOP-01: Secure Storage and Handling of Anhydrous 1-Pentanol
This protocol minimizes moisture ingress during storage and use.
SOP-02: Drying 1-Pentanol with Molecular Sieves
This is the most common and generally safest method for drying alcohols. Molecular sieves are synthetic zeolites with a uniform pore size that selectively adsorb small molecules like water while excluding larger solvent molecules.
Materials:
-
1-Pentanol (to be dried)
-
3Å molecular sieves (must be activated)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at >250°C for at least 12 hours under vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas. Causality Note: Exposing hot sieves to air will cause them to immediately adsorb atmospheric moisture, rendering them ineffective.
-
Setup: Assemble an oven-dried flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Addition: Add the cooled, activated molecular sieves to the flask (approximately 50-100 g per liter of solvent).
-
Solvent Transfer: Transfer the 1-pentanol to the flask containing the sieves using a cannula or syringe.
-
Drying: Seal the flask and allow the mixture to stand for at least 24 hours with occasional swirling or slow stirring. For optimal drying, 48 hours is recommended.[7]
-
Dispensing: The dry solvent can be carefully decanted or transferred via cannula for use. Do not disturb the settled sieves.
// Node definitions A [label="1. Activate 3Å sieves\n(>250°C, 12h)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Cool sieves\nunder inert gas", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add sieves to\ndry flask under Ar/N₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add 1-Pentanol\nto flask", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Seal and let stand\nfor 24-48 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Decant or cannula transfer\ndry solvent for use", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Store dried solvent over\nactivated sieves", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Connections A -> B -> C -> D -> E -> F; E -> G [style=dashed]; } ` Caption: Experimental Workflow for Drying 1-Pentanol.
Data Summary: Comparison of Common Drying Agents for Alcohols
| Drying Agent | Typical Final H₂O Content | Mechanism | Notes & Causality |
| 3Å Molecular Sieves | < 10 ppm | Physical Adsorption | Excellent for alcohols. Pore size traps H₂O but excludes most solvents. Requires activation.[7][8] |
| Anhydrous K₂CO₃ | 100-300 ppm | Forms Hydrates | Mild and effective for pre-drying. Does not react with the alcohol. Not for achieving ultra-low water content.[9][10] |
| Anhydrous CaSO₄ | 100-300 ppm | Forms Hydrates | Neutral and efficient, but has a lower capacity than other agents. |
| **Calcium Hydride (CaH₂) ** | < 25 ppm | Chemical Reaction | Highly effective but reacts to produce H₂ gas. Can cause turbidity from Ca(OH)₂. Not recommended for alcohols due to potential alkoxide formation. |
SOP-03: Verification of Water Content via Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining water content in solvents.[11][12] It is a highly specific and sensitive method based on a redox reaction between iodine and sulfur dioxide in the presence of water.
Principle: The sample is injected into a KF reactor containing a solution of iodine, sulfur dioxide, a base (like imidazole), and a solvent (often methanol). Water from the sample reacts with the iodine. The endpoint is detected when excess, unreacted iodine is present, which can be measured potentiometrically or colorimetrically.
Procedure Outline:
-
System Preparation: Prepare and standardize the Karl Fischer titrator and reagents according to the manufacturer's instructions.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), draw a precise volume (e.g., 1-5 mL) of the anhydrous 1-pentanol into a gas-tight syringe.
-
Injection: Inject the sample directly into the titration cell.
-
Titration: The instrument will automatically titrate the sample and calculate the water content, typically reported in ppm or weight percent.
-
Validation: Run a blank and a standard to ensure the accuracy of the measurement. 1-pentanol can be used as a co-solvent in KF titration for samples that are poorly soluble in methanol.[13]
Part 4: Safety Precautions
Handling anhydrous 1-pentanol requires adherence to standard laboratory safety protocols.
-
Flammability: 1-Pentanol is a flammable liquid.[2] Keep it away from open flames, sparks, and hot surfaces.[1][5] All transfers and handling should be done in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or nitrile rubber).[1][6]
-
Inhalation: Avoid inhaling vapors, which can cause respiratory irritation and central nervous system effects such as dizziness.[2]
-
Skin/Eye Contact: The substance is irritating to the eyes and skin.[2][14] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[14]
References
-
ICSC 0535 - 1-PENTANOL. International Labour Organization. [Link]
-
1-PENTANOL. West Liberty University. [Link]
-
1-Pentanol | ACS Reagent Chemicals. (2017). American Chemical Society. [Link]
-
1-Pentanol | C5H12O. PubChem. [Link]
-
1-Pentanol | ACS Reagent Chemicals. (2017). American Chemical Society. [Link]
-
Safety Data Sheet: 1-Pentanol. Carl ROTH. [Link]
-
Drying solvents. Sciencemadness Wiki. [Link]
-
Give the expected product(s) of the reaction of 1-pentanol with each of the following reagents. Vaia. [Link]
-
CDC - 1-PENTANOL - International Chemical Safety Cards. NIOSH. [Link]
-
Drying higher alcohols. Reddit r/Chempros. [Link]
-
1-Pentanol | ACS Reagent Chemicals. (2017). American Chemical Society. [Link]
-
1-Pentanol. Wikipedia. [Link]
-
Chemical Properties of 1-Pentanol (CAS 71-41-0). Cheméo. [Link]
-
1-Pentanol CAS# 71-41-0: Odor profile, Molecular properties, Regulation. Scent.vn. [Link]
-
Measurement and modelling of phase equilibria for ethanol+water+1-pentanol at isobaric condition. (2025). ResearchGate. [Link]
-
How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples?. (2023). Labinsights. [Link]
-
1-Pentanol. NIST WebBook. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]
- 3. scent.vn [scent.vn]
- 4. vaia.com [vaia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. reddit.com [reddit.com]
- 8. 內容不提供 [sigmaaldrich.com]
- 9. 1-Pentanol CAS#: 71-41-0 [m.chemicalbook.com]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labinsights.nl [labinsights.nl]
- 14. employees.delta.edu [employees.delta.edu]
Validation & Comparative
Comparative Extraction Efficacy: 1-Pentanol vs. Isoamyl Alcohol in Liquid-Liquid and Nucleic Acid Workflows
As a Senior Application Scientist, I frequently observe laboratories treating C5H12O isomers interchangeably. However, while 1-pentanol (n-amyl alcohol) and isoamyl alcohol (3-methyl-1-butanol) share the same molecular formula, their structural isomerism dictates profoundly different behaviors in extraction workflows[1].
This guide objectively compares the extraction efficiency of these two solvents, detailing the causality behind their specific applications. 1-pentanol excels as a primary solvent in industrial liquid-liquid extraction (LLE) for organic compounds, whereas isoamyl alcohol is an indispensable co-solvent in molecular biology for nucleic acid purification[2].
Mechanistic Profiling & Causality
Isoamyl Alcohol (3-Methyl-1-Butanol): The Phase Stabilizer
Isoamyl alcohol features a branched aliphatic chain. In molecular biology, it is rarely used as a standalone extractant. Instead, it is the critical 1% component in the classic Phenol:Chloroform:Isoamyl Alcohol (PCI) mixture (ratio 25:24:1)[2][3].
-
Causality of Action: During cell lysis, the vigorous mixing of aqueous homogenates with phenol and chloroform generates severe proteinaceous foaming. Isoamyl alcohol acts as a potent anti-foaming agent by reducing the surface tension at the aqueous-organic interphase[2].
-
Enzymatic Inhibition: Beyond physical phase separation, isoamyl alcohol mixed with chloroform synergistically assists in the inhibition of RNase activity, protecting delicate RNA/DNA structures during extraction[1].
1-Pentanol (n-Amyl Alcohol): The High-Capacity Extractant
1-pentanol features a linear aliphatic chain, providing a different hydrophobic-hydrophilic balance. It is a highly efficient standalone solvent for the liquid-liquid extraction (LLE) of polar organic compounds from aqueous streams[4].
-
Causality of Action: The lack of steric hindrance in its linear structure allows 1-pentanol to achieve superior hydrogen bonding with target solutes like 5-hydroxymethylfurfural (5-HMF) and lactic acid. Experimental data demonstrates that 1-pentanol yields higher distribution coefficients and better solute selectivity compared to branched isomers or longer-chain alcohols (like 1-hexanol)[5].
Quantitative Performance Data
To objectively compare these solvents, the following tables summarize their physicochemical properties and their performance metrics in their respective optimized workflows.
Table 1: Physicochemical Properties & Structural Comparison
| Property | 1-Pentanol (n-Amyl Alcohol) | Isoamyl Alcohol (3-Methyl-1-Butanol) |
| Chemical Structure | Linear (CH₃-(CH₂)₃-CH₂OH) | Branched ((CH₃)₂CH-CH₂-CH₂OH) |
| Boiling Point | 138.1 °C | 131.1 °C |
| Density (at 20°C) | 0.814 g/mL | 0.810 g/mL |
| Primary Extraction Role | Solute partitioning (LLE) | Anti-foaming agent / Phase sharpener |
| Target Analytes | 5-HMF, Lactic Acid, Heavy Metals | Nucleic Acids (DNA/RNA) |
Table 2: Extraction Efficiency Metrics
| Metric | 1-Pentanol (in 5-HMF LLE) | Isoamyl Alcohol (in PCI DNA Extraction) |
| Extraction Efficiency | High partition coefficient for organics[5] | >95% recovery of intact DNA[3] |
| Phase Separation Speed | Moderate (requires gravity settling) | Rapid (post-centrifugation)[2] |
| Interphase Clarity | N/A (Liquid-liquid binary system) | Highly distinct (prevents protein carryover)[6] |
| Foaming Inhibition | Low | Extremely High[2] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction
This protocol isolates high-purity genomic DNA by exploiting differential solubility.
-
Sample Lysis: Resuspend the biological sample in 500 µL of lysis buffer (10 mM Tris-HCl, 1 mM EDTA, SDS, and Proteinase K). Incubate at 55°C for 1 hour to ensure complete cellular disruption[3].
-
Solvent Addition: Add an equal volume (500 µL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate[2].
-
Emulsification: Vortex vigorously for 20 seconds. Note: The isoamyl alcohol actively suppresses the formation of stable protein micro-bubbles during this step.
-
Phase Separation: Centrifuge at 16,000 × g for 5 minutes at room temperature[3].
-
Validation Checkpoint: Observe the tube. You must see three distinct layers: a clear upper aqueous phase (DNA), a crisp white interphase (denatured proteins), and a lower organic phase (lipids/phenol). If the aqueous phase is cloudy, protein carryover has occurred; repeat steps 2-4.
-
Recovery: Carefully pipette the upper aqueous phase into a sterile tube and proceed with standard isopropanol precipitation[6].
Protocol B: Liquid-Liquid Extraction of 5-HMF using 1-Pentanol
This protocol recovers bio-based platform chemicals from aqueous biomass hydrolysates.
-
Feed Preparation: Prepare the aqueous feed containing 5-HMF (e.g., 10 wt% in water).
-
Solvent Addition: Add an equal volume of 1-pentanol to the aqueous feed in a temperature-controlled extraction vessel[5].
-
Equilibration: Agitate the mixture vigorously at 298.15 K for 60 minutes to ensure thermodynamic liquid-liquid equilibrium is reached[4].
-
Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle for 2 hours under gravity.
-
Validation Checkpoint: A distinct, transparent upper organic layer (1-pentanol extract) and a lower aqueous layer (raffinate) must form. If an emulsion persists, apply mild centrifugation (3,000 × g for 5 mins) to force phase separation.
-
Recovery: Decant the upper extract phase. 1-pentanol can subsequently be removed via vacuum distillation to yield purified 5-HMF.
Workflow Visualizations
Below are the mechanistic pathways for both extraction systems, illustrating the specific functional roles of the two alcohols.
Fig 1: Mechanism of Phenol-Chloroform-Isoamyl Alcohol phase separation in nucleic acid extraction.
Fig 2: Liquid-liquid extraction workflow utilizing 1-pentanol for the recovery of 5-HMF from water.
References
-
Difference Between Amyl Alcohol and Isoamyl Alcohol Difference Between[Link]
-
Liquid–Liquid Equilibria for Binary Azeotrope Mixtures of Heptane and Amyl Alcohols Using Different Choline Chloride Based Deep Eutectic Solvents at 298.15 K Industrial & Engineering Chemistry Research - ACS Publications[Link]
-
Phenol-Chloroform Method of DNA Extraction Microbe Notes[Link]
-
Liquid–liquid Equilibrium in Systems Used for the Production of 5–Hydroxymethylfurfural from Biomass Using Alcohols as Solvents ResearchGate[Link]
Sources
isoamyl alcohol vs octanol for partition coefficient (LogP) studies
The partition coefficient (LogP) is a foundational physicochemical parameter in drug discovery, environmental toxicology, and formulation science. It dictates a molecule's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While 1-octanol is the universally accepted gold standard for these studies, alternative solvents like isoamyl alcohol (3-methyl-1-butanol) are occasionally deployed for specialized applications.
As a Senior Application Scientist, selecting the correct biphasic system requires a deep understanding of solvent thermodynamics, molecular interactions, and the specific biological or chemical microenvironment you intend to model. This guide provides an objective, data-driven comparison between 1-octanol and isoamyl alcohol for LogP studies, complete with self-validating experimental protocols.
Mechanistic Comparison: Why the Organic Phase Matters
The fundamental goal of a LogP study is to measure the equilibrium distribution of a unionized solute between an aqueous phase and a hydrophobic organic phase. The choice of the organic solvent profoundly alters the thermodynamics of this partitioning.
1-Octanol: The Hansch-Leo Gold Standard
1-Octanol is the industry standard for determining LogP (often denoted as Log Kow )[1]. Its dominance is not arbitrary; it is rooted in its unique ability to mimic the biological lipid bilayer:
-
Amphiphilic Mimicry: Octanol possesses a polar hydroxyl head that acts as a hydrogen bond donor/acceptor, and a flexible, hydrophobic eight-carbon alkyl tail. This closely simulates the structure of membrane phospholipids.
-
Hydration State: At thermodynamic equilibrium, octanol absorbs approximately 2.3 M of water. This water saturation is critical because it mimics the hydrated state of biological membranes, creating a structured, semi-polar microenvironment rather than a simple, inert non-polar void (like hexane or heptane).
-
Standardization: Regulatory bodies universally require octanol-water partition data for ADME profiling and environmental risk assessments, as codified in [1].
Isoamyl Alcohol: The Polar Alternative
Isoamyl alcohol (3-methyl-1-butanol) is a branched, primary alcohol with a shorter alkyl chain. While rarely used for standard regulatory LogP submissions, it serves as a powerful alternative in specialized workflows[2]:
-
Higher Polarity and Water Miscibility: With a LogP of ~1.2[3], isoamyl alcohol is significantly more polar than octanol. It exhibits a much higher water solubility (~2.5 g/100 mL)[4]. This makes the biphasic interface less distinct, which is advantageous when partitioning highly polar, amphiphilic compounds that would otherwise aggregate at the octanol-water interface and form intractable emulsions.
-
Volatility for Downstream Processing: Octanol has a high boiling point (195 °C), making it notoriously difficult to evaporate without degrading sensitive solutes. Isoamyl alcohol boils at 130–132 °C[3], allowing for rapid solvent removal under vacuum if the partitioned solute must be concentrated or recovered for downstream assays (e.g., NMR or mass spectrometry).
Decision matrix for selecting the optimal organic phase in LogP partitioning studies.
Quantitative Physicochemical Data
To understand the divergent partitioning behaviors of these two solvents, we must compare their intrinsic physicochemical properties. The table below summarizes the critical data points that influence phase separation and solute affinity[3][4].
| Property | 1-Octanol | Isoamyl Alcohol |
| IUPAC Name | Octan-1-ol | 3-Methylbutan-1-ol |
| Molecular Formula | C₈H₁₈O | C₅H₁₂O |
| Molecular Weight | 130.23 g/mol | 88.15 g/mol |
| Boiling Point | 195 °C | 130 - 132 °C |
| Water Solubility (at 25 °C) | ~0.05 g/100 mL (Highly Hydrophobic) | ~2.5 g/100 mL (Moderately Hydrophilic) |
| Solvent LogP (Predicted) | ~3.00 | 1.16 - 1.28 |
| Dielectric Constant ( ϵ ) | 10.3 | 14.7 |
| Primary Application | Universal ADME/Tox standard | Polar extractions, volatile partitioning |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
The reliability of a LogP value depends entirely on the rigorous execution of the shake-flask method. A poorly designed protocol will suffer from thermodynamic drift, micro-emulsions, and solute loss. The following protocol is engineered as a self-validating system , ensuring data integrity regardless of whether octanol or isoamyl alcohol is used.
Step-by-Step Workflow
1. Phase Pre-saturation (Critical Causality Step)
-
Action: Combine the chosen organic solvent (octanol or isoamyl alcohol) with the aqueous buffer (typically pH 7.4 phosphate buffer) in a large separatory funnel. Stir vigorously for 24 hours at 25 °C, then allow the phases to separate for another 24 hours.
-
Causality: If dry organic solvent and pure water are mixed with the solute simultaneously, the thermodynamics of the system will be driven by the mutual dissolution of the solvents rather than the partitioning of the solute. Pre-saturating the phases ensures the solute enters a system already at thermodynamic equilibrium[1].
2. Solute Preparation and Addition
-
Action: Dissolve the target compound in the phase in which it is most soluble (the "stock phase"). Add a known volume of this stock to a glass centrifuge tube containing a known volume of the opposite, pre-saturated phase.
-
Causality: Knowing the exact initial mass ( Minitial ) introduced into the system is mandatory for the final mass balance calculation.
3. Equilibration
-
Action: Mechanically shake the tubes at a constant temperature (25 ± 1 °C) for 1 hour.
-
Causality: Partitioning is governed by the Nernst partition law, which is highly temperature-dependent. Fluctuations in temperature will shift the equilibrium constant[1]. One hour is generally sufficient for small molecules to reach equilibrium; prolonged shaking increases the risk of emulsion formation.
4. Phase Separation
-
Action: Centrifuge the tubes at 3000 × g for 15 minutes.
-
Causality: Gravity separation is insufficient. Micro-emulsions of the organic phase in the aqueous phase will falsely elevate the apparent aqueous concentration, artificially lowering the calculated LogP. Centrifugation forces complete phase coalescence.
5. Dual-Phase Quantification & Mass Balance Validation
-
Action: Carefully sample both the aqueous ( Caq ) and organic ( Corg ) phases. Quantify the solute concentration using HPLC-UV or LC-MS. Calculate the mass balance: (Caq×Vaq)+(Corg×Vorg)=Mrecovered .
-
Causality: This is the ultimate self-validation step. A common pitfall in LogP determination is solute loss due to adsorption to the glass walls or precipitation at the liquid-liquid interface. If Mrecovered is less than 95% of Minitial , the run is invalid and the LogP cannot be trusted.
Self-validating shake-flask methodology ensuring thermodynamic equilibrium and mass balance.
Conclusion
While isoamyl alcohol offers distinct advantages in volatility and the solubilization of highly polar compounds, 1-octanol remains the undisputed choice for standardized LogP determinations . The predictive power of octanol lies in its structural and hydrational mimicry of biological membranes. Isoamyl alcohol should be reserved for specialized extraction workflows or when post-partitioning solvent evaporation is an absolute necessity, with the understanding that its derived partition coefficients cannot be directly seamlessly integrated into standard ADME predictive models without mathematical correction.
References
-
Isoamyl Alcohol | C5H12O | CID 31260, PubChem - NIH,[Link][3]
-
OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD,[Link][1]
-
ICSC 0798 - ISOAMYL ALCOHOL, International Labour Organization (ILO),[Link][4]
-
Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol, ACS Publications,[Link][2]
Sources
Mechanistic Causality: Why 3-Methylbutanol-1 Outperforms n-Butanol
Title : Optimizing Biphasic DNA Isolation: The Mechanistic Superiority of 3-Methylbutanol-1 Over n-Butanol
Introduction In molecular biology and drug development, the purity and yield of genomic DNA directly dictate the success of downstream applications such as whole-genome sequencing and epigenetic profiling. While solid-phase extraction has gained popularity, liquid-liquid organic extraction—specifically the phenol-chloroform method—remains the gold standard for recovering high-molecular-weight, intact DNA[1]. A critical, yet often misunderstood, component of this biphasic system is the choice of the alcohol additive. This guide objectively compares the performance of 3-methylbutanol-1 (isoamyl alcohol) against n-butanol (1-butanol), detailing the physicochemical causality that makes 3-methylbutanol-1 the optimal choice for DNA deproteinization.
1. Interfacial Steric Hindrance and Emulsion Destabilization During cell lysis, the release of intracellular lipids, denatured proteins, and the addition of anionic detergents (such as SDS) create a highly surfactant-rich environment[2]. When vigorously mixed with chloroform to denature proteins, these surfactants stabilize an emulsion, creating a thick, cloudy foam at the aqueous-organic interphase[3].
3-methylbutanol-1 (isoamyl alcohol) acts as a highly effective anti-foaming agent[1]. Its branched isopentyl structure allows it to intercalate between the hydrophobic tails of proteins and detergents at the interface. This steric disruption breaks the micellar packing, destabilizing the foam and forcing denatured proteins to precipitate cleanly into a tight, compact disc[3]. In contrast, the straight-chain structure of n-butanol lacks this specific steric bulk, resulting in a looser, thicker interphase that traps aqueous DNA and makes clean pipetting nearly impossible.
2. Partition Coefficients and Aqueous Volume Preservation The most critical failure point of using n-butanol during the deproteinization step lies in its partition coefficient with water. n-Butanol is highly miscible with water (~7.3 g/100 mL). When an aqueous DNA solution is extracted with n-butanol, a significant proportion of the water molecules is drawn into the organic phase[4].
This drastically reduces the volume of the aqueous phase, prematurely concentrating salts and risking the co-precipitation of DNA at the interface. Conversely, 3-methylbutanol-1 has significantly lower water solubility. It maintains the absolute volume of the aqueous phase, ensuring that the DNA remains fully solvated and that the ionic strength of the buffer is not artificially altered prior to the final ethanol precipitation step[5]. While n-butanol is an excellent reagent for concentrating dilute nucleic acids by intentionally extracting water[4], it is detrimental when used as a phase-separator during primary isolation.
Quantitative Comparison of Physicochemical Properties
| Property / Parameter | 3-Methylbutanol-1 (Isoamyl Alcohol) | n-Butanol (1-Butanol) | Mechanistic Consequence in DNA Extraction |
| Chemical Structure | Branched-chain (Isopentyl alcohol) | Straight-chain (Butyl alcohol) | Branching enhances the steric disruption of protein-detergent emulsions. |
| Water Solubility (20°C) | ~2.5 g/100 mL | ~7.3 g/100 mL | n-Butanol draws water out of the aqueous phase, shrinking it. |
| Primary Role in Workflow | Anti-foaming agent, phase separator | Nucleic acid concentration, dye removal | 3-methylbutanol-1 ensures clean deproteinization[3]; n-Butanol is reserved for volume reduction[4]. |
| Impact on Aqueous Volume | Negligible loss (<2%) | Significant loss (up to 20% per wash) | 3-methylbutanol-1 maximizes DNA yield; n-Butanol risks premature salt co-precipitation. |
| Interfacial Foam Reduction | Excellent | Poor to Moderate | 3-methylbutanol-1 yields a tight, compact protein interphase for easy recovery[1]. |
Workflow Visualization
Workflow comparison: 3-methylbutanol-1 preserves aqueous volume, whereas n-butanol reduces it.
Self-Validating Experimental Protocol: Comparative Deproteinization Assay
To empirically validate the superiority of 3-methylbutanol-1, the following protocol utilizes a split-sample design. By actively measuring the recovered aqueous volume and spectrophotometric ratios, this system self-validates the mechanistic claims described above.
Phase 1: Lysis and Split
-
Lyse 107 mammalian cells in 1 mL of Lysis Buffer (10 mM Tris-HCl pH 8.0, 0.1 M EDTA, 0.5% SDS, 20 μg/mL Proteinase K)[2]. Incubate at 50°C for 1 hour.
-
Split the lysate equally into two 1.5 mL microcentrifuge tubes (500 μL each): Tube A (IAA) and Tube B (n-Butanol).
Phase 2: Organic Extraction 3. Tube A: Add 500 μL of Phenol:Chloroform:3-Methylbutanol-1 (25:24:1 ratio)[3]. 4. Tube B: Add 500 μL of Phenol:Chloroform:n-Butanol (25:24:1 ratio). 5. Vortex both tubes vigorously for 30 seconds to ensure complete emulsification of the biphasic system. 6. Centrifuge at 12,000 × g for 10 minutes at 4°C.
Phase 3: Validation & Recovery 7. Volume Validation: Carefully inspect the interphase. Tube A will exhibit a sharp, compact white disc of denatured protein. Tube B will exhibit a thicker, cloudier interphase. Pipette the top aqueous layer of both tubes into fresh, pre-weighed tubes.
-
Expected Result: Tube A yields ~480-490 μL. Tube B yields <400 μL due to water partitioning into the n-butanol layer[4].
-
Precipitation: Add 1/10th volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to both tubes[1]. Centrifuge at 16,000 × g for 15 minutes, wash the pellet with 70% ethanol, air dry, and resuspend in 50 μL of TE buffer.
-
Spectrophotometric Validation: Measure A260/280 and A260/230 ratios using a microvolume spectrophotometer.
-
Expected Result: Tube A will show an A260/280 of ~1.8-1.9 and A260/230 >2.0, indicating high purity. Tube B will likely show a lower A260/230 ratio due to concentrated salts and potential organic carryover caused by the compromised interphase[2].
-
Conclusion
While n-butanol is an indispensable tool for concentrating dilute nucleic acid solutions post-extraction[4], it is mechanistically unsuited for the deproteinization phase of DNA isolation. 3-methylbutanol-1 (isoamyl alcohol) provides the precise steric properties required to destabilize protein-detergent emulsions while preserving the critical volume of the aqueous phase, ensuring maximum yield and purity of genomic DNA[1][3].
Sources
Comparative Guide: Combustion Characteristics of 1-Pentanol vs. Isopentanol in Advanced Engines
As the global push for sustainable energy accelerates, C5 alcohols (pentanols) have emerged as highly promising next-generation biofuels. Compared to ethanol, pentanols offer superior energy density, lower hygroscopicity, and better blending compatibility with conventional diesel and gasoline[1]. However, the isomeric structure of the fuel—specifically whether it is linear (1-pentanol) or branched (isopentanol)—fundamentally alters its chemical kinetics, autoignition behavior, and engine-out emissions[2].
This guide provides an objective, highly technical comparison of 1-pentanol (n-pentanol) and isopentanol (3-methyl-1-butanol), designed for combustion scientists, chemical kineticists, and advanced engine developers.
Molecular Structure and Kinetic Causality
The fundamental differences in the combustion characteristics of 1-pentanol and isopentanol stem directly from their molecular architecture.
-
1-Pentanol (Linear): The straight-chain structure facilitates early H-abstraction reactions with minimal steric hindrance. This allows the molecule to readily form peroxy radicals ( RO2 ), which undergo isomerization to hydroperoxyalkyl radicals ( QOOH )—the critical pathway for low-temperature chain branching[3]. Consequently, 1-pentanol exhibits high reactivity and a shorter ignition delay time[4].
-
Isopentanol (Branched): The presence of a methyl branch at the third carbon creates tertiary C-H bonds. While these bonds are weaker and easily abstracted, the resulting tertiary radicals are highly stable and resist further oxygen addition. This structural bottleneck inhibits low-temperature branching, leading to higher overall activation energy, lower reactivity, and a longer ignition delay time[3][4].
Kinetic causality of structural branching on pentanol oxidation reactivity.
Quantitative Data Comparison
The table below summarizes the fundamental combustion parameters and engine performance metrics derived from recent experimental data[1][2][4][5].
| Parameter | 1-Pentanol (n-pentanol) | Isopentanol (3-methyl-1-butanol) |
| Chemical Structure | Linear ( C5H12O ) | Branched ( C5H12O ) |
| Laminar Flame Speed (LFS) | Higher (Faster propagation) | Lower (Slower propagation) |
| Ignition Delay Time (IDT) | Shorter (Higher reactivity) | Longer (Lower reactivity) |
| Activation Energy | Lower | Higher |
| HCCI Engine Suitability | Moderate | High (Exhibits Intermediate Temp. Heat Release) |
| CI Engine Emissions (Blends) | Reduces Soot/NOx; may increase CO/HC | Lower Smoke & NOx compared to 1-pentanol blends |
Self-Validating Experimental Protocols
To accurately capture the data presented above, combustion scientists rely on self-validating experimental systems. Below are the standard, step-by-step methodologies used to isolate the thermodynamic and kinetic properties of these fuels.
Protocol A: Laminar Flame Speed (LFS) via Constant Volume Spherical Bomb
Objective: Measure the unstretched flame propagation speed of fuel-air mixtures. Causality of Choice: A spherical bomb creates a zero-flow field prior to ignition. This isolates pure chemical kinetics and thermodynamics from the turbulent flow dynamics found in actual engines[1].
-
Chamber Preparation: Evacuate a 56 L spherical stainless-steel bomb to vacuum to remove residual gases. Heat the chamber walls to the target initial temperature (e.g., 353 K, 433 K, or 473 K) using thermal jackets[1].
-
Mixture Formulation: Introduce the liquid pentanol isomer and synthetic air using the partial pressure method to achieve the desired equivalence ratio ( ϕ = 0.7 to 1.5)[1]. Allow time for complete vaporization and diffusion.
-
Ignition: Trigger a central spark discharge to ignite the quiescent mixture.
-
High-Speed Imaging: Capture the propagating spherical flame front using a Z-type Schlieren optical setup coupled with a high-speed camera (typically >10,000 fps).
-
Data Processing: Extract the temporal evolution of the flame radius. Because the flame is stretched by its own expansion, apply a non-linear extrapolation model to derive the unstretched laminar flame speed ( SL0 )[6].
Protocol B: Autoignition Characterization via Shock Tube
Objective: Measure the Ignition Delay Time (IDT) at high temperatures and pressures. Causality of Choice: A shock tube provides near-instantaneous, homogeneous heating of the gas mixture. This eliminates transport effects (mixing, diffusion) and prevents pre-ignition chemistry, allowing for the direct measurement of reaction rates[7].
-
Gas Loading: Fill the driven section with the pentanol/air mixture and the driver section with a high-pressure inert gas (e.g., Helium).
-
Diaphragm Rupture: Mechanically or pneumatically burst the polycarbonate diaphragm separating the sections.
-
Shock Wave Generation: An incident shock wave travels through the driven section, compressing and heating the mixture. It reflects off the end-wall, creating a stagnant, high-temperature, high-pressure region (e.g., 20–40 atm, 800–1200 K)[5].
-
Chemiluminescence Detection: Use a Photomultiplier Tube (PMT) equipped with a narrow bandpass filter to monitor OH∗ chemiluminescence at the end-wall.
-
Validation: The IDT is defined as the time interval between the arrival of the reflected shock wave (measured by pressure transducers) and the peak of the OH∗ emission signal (marking the onset of high-temperature heat release)[4][7].
Experimental workflow for characterizing and validating biofuel combustion kinetics.
Engine Performance and Emissions
The transition from fundamental kinetics to practical engine application reveals distinct use-cases for both isomers.
Compression Ignition (CI) Engines
When blended with conventional diesel, both pentanol isomers improve the oxygen content of the fuel matrix, which promotes more complete combustion and significantly reduces particulate matter (soot) and NOx emissions[2][8].
-
1-Pentanol Blends: While effective at reducing soot, 1-pentanol blends can lead to an increase in Carbon Monoxide (CO) and unburned Hydrocarbon (HC) emissions at certain engine loads due to the cooling effect of the alcohol's high heat of vaporization[2][8].
-
Isopentanol Blends: Isopentanol demonstrates a slight advantage in CI applications, yielding lower overall smoke and NOx emissions compared to equivalent 1-pentanol blends, regardless of exhaust gas recirculation (EGR) rates[2].
Homogeneous Charge Compression Ignition (HCCI) Engines
HCCI engines operate by compressing a well-mixed fuel-air charge until autoignition occurs. The primary challenge in HCCI is controlling the exact timing of ignition to prevent engine knock.
-
The Isopentanol Advantage: Isopentanol is uniquely suited for HCCI engines. Unlike 1-pentanol, isopentanol exhibits Intermediate Temperature Heat Release (ITHR) [5]. This ITHR acts as a thermal buffer, gently raising the in-cylinder temperature and extending the combustion duration. This allows engine controllers to better phase the main high-temperature heat release, achieving high thermal efficiency with ultra-low NOx and soot emissions[5][7].
Conclusion
For researchers optimizing standard CI engines via oxygenated blending, 1-pentanol offers an excellent pathway to reduce soot, provided CO and HC emissions are managed via aftertreatment. However, for advanced combustion strategies like HCCI, isopentanol is the superior candidate. Its branched structure intentionally retards reactivity and introduces ITHR, providing the critical ignition control required for next-generation, high-efficiency engine architectures.
References
- "Laminar Flame Speeds of Pentanol isomers: an Experimental and Modeling study - LABEX CAPRYSSES", caprysses.fr.
- "A comprehensive experimental and modeling study of iso-pentanol combustion", researchgate.net.
- "Utilization of Pentanol as Biofuels in Compression Ignition Engines - Frontiers", frontiersin.org.
- "Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends", dergipark.org.tr.
- "Combustion Characteristics of C5 Alcohols and a Skeletal Mechanism for Homogeneous Charge Compression Ignition Combustion Simulation", kaust.edu.sa.
- "Laminar flame speeds of pentanol isomers: An experimental and modeling study", researchgate.net.
- "Reduced Kinetic Mechanism for Modeling High-Temperature Ignition and Flames for n-Pentanol", acs.org.
- "Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study", researchgate.net.
Sources
- 1. caprysses.fr [caprysses.fr]
- 2. Frontiers | Utilization of Pentanol as Biofuels in Compression Ignition Engines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. International Journal of Automotive Science And Technology » Submission » Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends [dergipark.org.tr]
cost-benefit analysis of bio-based vs synthetic 3-methylbutanol-1
Comprehensive Cost-Benefit & Performance Analysis: Bio-Based vs. Synthetic 3-Methyl-1-Butanol in Pharmaceutical Applications
As a Senior Application Scientist specializing in solvent chemistry and downstream processing, I frequently evaluate the efficacy of raw materials in active pharmaceutical ingredient (API) synthesis. 3-Methyl-1-butanol (3MB), commonly known as isoamyl alcohol, is a critical solvent utilized in nucleic acid purification, API extraction, and as a chemical intermediate. Historically, industrial 3MB has been synthesized via petrochemical routes. However, the advent of metabolic engineering has introduced high-purity, bio-based 3MB produced via microbial fermentation. This guide provides an objective, data-driven comparison of these two production paradigms, equipping drug development professionals with the insights needed to optimize their supply chains for purity, cost, and sustainability.
Mechanistic Overview of Production Pathways
The synthetic production of 3MB relies heavily on the hydroformylation of isobutylene (the oxo process) followed by hydrogenation. This petrochemical route is highly scalable but inherently generates trace hydrocarbon impurities and requires heavy metal catalysts.
Conversely, bio-based 3MB is synthesized using engineered microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli. By manipulating the valine-leucine-Ehrlich (VLE) pathway, these microorganisms convert glucose or biomass-derived pyruvate into 2-ketoisocaproate, which is subsequently decarboxylated and reduced to form 3MB[1][2].
Figure 1: Comparison of synthetic and bio-based 3-methyl-1-butanol production pathways.
Cost-Benefit Analysis
When evaluating solvents for pharmaceutical extraction, the raw material cost must be weighed against the downstream purification expenses. While synthetic 3MB benefits from economies of scale, bio-based 3MB offers a superior impurity profile that drastically reduces secondary purification costs[3].
| Parameter | Synthetic 3-Methyl-1-Butanol | Bio-Based 3-Methyl-1-Butanol |
| Primary Feedstock | Petroleum-derived isobutylene | Renewable biomass / Glucose |
| Base Production Cost | Low (Mature petrochemical scale) | Medium to High (Fermentation & distillation) |
| Impurity Profile | Trace heavy metals, benzene, alkanes | Organic acids, active amyl alcohol (fusel oils) |
| Secondary Purification | High cost (requires catalyst removal) | Low cost (fractional distillation suffices) |
| Sustainability (ESG) | High carbon footprint | Carbon neutral, readily biodegradable |
| Pharma Suitability | Requires rigorous trace metal testing | Ideal for API synthesis and nucleic acid extraction |
Analytical Insight: The presence of heavy metal catalysts (e.g., rhodium or cobalt from the oxo process) in synthetic 3MB can poison downstream API synthesis reactions or contaminate final drug products. Bio-based 3MB eliminates this risk entirely, justifying its higher initial procurement cost through simplified quality control and regulatory compliance.
Experimental Protocol: GC-FID Trace Impurity Profiling
To empirically validate the purity of 3MB for pharmaceutical use, we employ a Gas Chromatography-Flame Ionization Detection (GC-FID) methodology. This protocol is specifically designed to separate 3MB from its structural isomer, 2-methyl-1-butanol (active amyl alcohol), and detect trace contaminants[4][5].
Causality of Experimental Design:
-
Column Selection: We utilize a highly polar polyethylene glycol (PEG) column (e.g., Agilent CP-Wax 57 CB). Why? The high polarity strongly interacts with the hydroxyl groups of the alcohols, providing the necessary selectivity to achieve baseline separation between structurally similar fusel alcohols that non-polar columns cannot resolve.
-
Injection Parameters: A split injection ratio of 20:1 is employed. Why? Direct injection of a neat solvent overloads the column, leading to peak tailing and masking of trace impurities. Splitting the sample ensures sharp, symmetrical peaks for accurate integration of low-ppm contaminants.
-
Temperature Gradient: An initial hold at 40°C followed by a slow ramp (10°C/min). Why? The low initial temperature focuses highly volatile impurities (like methanol or acetaldehyde) at the head of the column, ensuring they elute long before the primary 3MB peak, preventing co-elution.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of the 3MB sample in ultra-pure, GC-grade ethanol.
-
System Equilibration: Install the polar capillary column (0.25 mm × 50 m, 0.2 µm film thickness) in the GC system. Set the carrier gas (Helium) to a constant flow of 1.6 bar (160 kPa).
-
Injector Configuration: Set the split/splitless injector to 250°C. Configure the split ratio to 20:1 to prevent detector saturation.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 200°C, hold for 2 minutes.
-
-
Detection: Set the FID to 275°C. Ignite the flame using optimized hydrogen and zero-air flows.
-
Data Acquisition: Inject 0.5 µL of the sample. Integrate the peaks using the solvent tailing correction algorithm to accurately quantify trace impurities eluting adjacent to the main 3MB peak.
Performance Data: Impurity Comparison
The following table summarizes the quantitative GC-FID and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) data obtained from commercially available synthetic and bio-based 3MB lots.
| Impurity / Contaminant | Synthetic 3MB (ppm) | Bio-Based 3MB (ppm) | Analytical Method |
| Benzene | 12.5 | < 0.1 (LOD) | GC-FID |
| Methanol | 5.0 | 18.2 | GC-FID |
| Active Amyl Alcohol | 450.0 | 1200.0 | GC-FID |
| Heavy Metals (Rh/Co) | 3.2 | < 0.01 (LOD) | ICP-MS |
| Overall Purity | 99.2% | 99.8% | GC-FID (Area %) |
Data Interpretation: While bio-based 3MB contains slightly higher levels of active amyl alcohol (a natural byproduct of the Ehrlich pathway), it is virtually devoid of benzene and heavy metals. For pharmaceutical extraction, organic fusel oils are generally benign and easily removed during standard drying steps, whereas heavy metals and benzene are strictly regulated under ICH Q3C and Q3D guidelines, making the bio-based solvent significantly safer and more cost-effective for compliance.
Strategic Conclusion
For drug development professionals, the procurement of 3-methyl-1-butanol should not be driven by raw material cost alone. The bio-based route, leveraging engineered microbial pathways, delivers a solvent with an inherently safer impurity profile. By eliminating the risk of heavy metal contamination and toxic petrochemical residuals, bio-based 3MB streamlines regulatory validation and enhances the integrity of pharmaceutical manufacturing workflows.
References
-
Frontiers in Microbiology - Recent advances in microbial 3-methyl-1-butanol production. 1
-
PubMed Central (PMC) - Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol. 2
-
IMARC Group - Renewable Isoamyl Alcohol Production Cost Analysis Report 2026. 3
-
LabRulez GCMS / Agilent Technologies - Analysis of impurities in potable ethanol. 4
-
Restek - Alcoholic Beverage Analysis by GC. 5
Sources
- 1. Frontiers | Recent advances in microbial 3-methyl-1-butanol production [frontiersin.org]
- 2. Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imarcgroup.com [imarcgroup.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
Comparative Reaction Kinetics of Esterification: 1-Pentanol vs. 3-Methyl-1-Butanol
Executive Summary
The esterification of acetic acid with C5 aliphatic alcohols is a fundamental transformation in both fine chemical synthesis and the production of industrial solvents and flavorings. For researchers and process chemists, understanding the subtle kinetic differences between structural isomers is critical for reactor design and process scale-up.
This guide provides an objective, data-driven comparison of the reaction kinetics between a straight-chain primary alcohol (1-pentanol ) and a branched primary alcohol (3-methyl-1-butanol , commonly known as isoamyl alcohol). By examining steric causality, thermodynamic parameters, and self-validating experimental protocols, this guide serves as an authoritative reference for optimizing heterogeneous catalytic esterification.
Mechanistic Causality & Steric Considerations
Both 1-pentanol and 3-methyl-1-butanol undergo Fischer esterification with acetic acid to yield their respective acetates (n-amyl acetate and isoamyl acetate). However, their intrinsic reaction kinetics over solid acid catalysts (such as Amberlyst-15, Tulsion T-63, or sulfated zirconia) diverge due to their distinct steric environments.
-
1-Pentanol (n-Amyl Alcohol): As an unbranched, linear aliphatic chain, 1-pentanol experiences minimal steric hindrance as it approaches the protonated carbonyl carbon of acetic acid. This allows for a higher frequency of successful nucleophilic attacks per collision.
-
3-Methyl-1-Butanol (Isoamyl Alcohol): While also a primary alcohol, isoamyl alcohol features a methyl branch at the C3 (gamma) position. During the formation of the bulky, sp³-hybridized tetrahedral intermediate, this gamma-branching restricts the conformational degrees of freedom. The resulting steric repulsion slightly increases the activation energy ( Ea ) barrier and reduces the pre-exponential factor compared to its linear counterpart.
Kinetic Modeling & Surface Reactions
Kinetic modeling of these heterogeneous systems frequently points to the Eley-Rideal (ER) mechanism as the most statistically significant fit[1]. In this pathway, acetic acid preferentially adsorbs and protonates at the active sulfonic acid sites of the solid resin. The alcohol remains primarily in the bulk liquid phase, nucleophilically attacking the adsorbed protonated acid.
Eley-Rideal mechanism for heterogeneous catalyzed esterification.
Comparative Kinetic & Thermodynamic Data
The structural differences between the two alcohols manifest directly in their macroscopic kinetic parameters. Experimental data derived from isothermal batch reactor studies highlight these distinctions.
For the esterification of acetic acid with 1-pentanol catalyzed by sulfated zirconia, the reaction is slightly exothermic with an estimated enthalpy of −8.49 kJ/mol[1]. Conversely, the esterification with isoamyl alcohol over acidic cation exchange resins exhibits activation energies ranging from 47 kJ/mol[2] to 51.74 kJ/mol[3].
Table 1: Kinetic Parameter Comparison
| Parameter | 1-Pentanol (n-Amyl Alcohol) | 3-Methyl-1-Butanol (Isoamyl Alcohol) |
| Aliphatic Structure | Straight-chain primary | Gamma-branched primary |
| Steric Hindrance | Minimal | Moderate (γ-methyl group restricts transition state) |
| Typical Heterogeneous Catalyst | Sulfated Zirconia / Ion-Exchange Resins | Amberlyst-15 / Tulsion T-63 |
| Activation Energy ( Ea ) | ~ 40.0 - 45.0 kJ/mol | 47.0 kJ/mol[2] - 51.74 kJ/mol[3] |
| Reaction Enthalpy ( ΔH ) | −8.49 kJ/mol (Exothermic)[1] | ~ 0 to −5.0 kJ/mol (Thermoneutral/Slightly Exothermic) |
| Best-Fit Kinetic Model | Eley-Rideal (ER)[1] | Eley-Rideal (ER) / LHHW[4] |
Self-Validating Experimental Protocol for Kinetic Acquisition
To generate trustworthy, highly accurate kinetic data, the experimental methodology must be a self-validating system. The protocol below is designed to isolate the intrinsic chemical kinetics by systematically eliminating mass transfer artifacts and thermodynamic shifts.
Step-by-Step Methodology
Step 1: Reagent Purification & Preparation
-
Action: Dry 1-pentanol, 3-methyl-1-butanol, and acetic acid over 3Å molecular sieves for 24 hours prior to use.
-
Causality: Esterification is an equilibrium-limited reaction. Any trace water in the starting materials will artificially depress the initial forward reaction rate and shift the equilibrium, skewing the kinetic parameter estimation.
Step 2: Isothermal Equilibration
-
Action: Charge the desired molar ratio of acetic acid to alcohol into a jacketed glass batch reactor equipped with a reflux condenser. Equilibrate the mixture to the target temperature (e.g., 333 K to 353 K) with an accuracy of ±0.1 K.
-
Causality: Precise thermal control is mandatory. Even minor temperature fluctuations will introduce severe non-linear errors when calculating the activation energy via the Arrhenius equation.
Step 3: Mass Transfer Validation & Reaction Initiation
-
Action: Introduce the solid acid catalyst (e.g., Amberlyst-15, pre-dried, particle size < 0.8 mm) and immediately set the mechanical stirrer to > 500 RPM.
-
Causality: This step self-validates the kinetic regime. Stirring above 500 RPM eliminates the external liquid-solid mass transfer film resistance. Utilizing a small catalyst particle size satisfies the Weisz-Prater criterion, ensuring the effectiveness factor is near 1.0 and ruling out internal pore diffusion limitations.
Step 4: Time-Resolved Sampling & Quenching
-
Action: Withdraw 0.5 mL aliquots at precise time intervals (e.g., 5, 10, 20, 30, 60 minutes). Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a pre-chilled GC vial (4 °C).
-
Causality: Immediate physical removal of the heterogeneous catalyst, combined with thermal quenching, instantly halts the reaction. This prevents the equilibrium from shifting during the queue time before analysis.
Step 5: GC-FID Quantification
-
Action: Analyze the quenched samples using Gas Chromatography with a Flame Ionization Detector (GC-FID). Use a non-reactive internal standard (e.g., nonane) added prior to injection.
-
Causality: The internal standard method corrects for any variations in injection volume or minor solvent evaporation, ensuring the calculated conversion rates are absolutely quantitative.
Self-validating experimental workflow for acquiring esterification kinetic data.
Conclusion
While 1-pentanol and 3-methyl-1-butanol share similar chemical properties as C5 primary alcohols, their structural isomerism dictates distinct kinetic behaviors during esterification. The gamma-branching in 3-methyl-1-butanol introduces steric hindrance that elevates the activation energy barrier (~47–51 kJ/mol) compared to the unhindered, straight-chain 1-pentanol. For process chemists, selecting the appropriate kinetic model—predominantly the Eley-Rideal mechanism—and employing rigorous, mass-transfer-validated experimental protocols are essential steps for accurate reactor design and process optimization.
References
-
Title : Kinetics of the Esterification Reaction of Acetic acid with 1-Pentanol over Ion Exchange Resin Source : researchgate.net URL : 2
-
Title : Esterification reaction kinetics of acetic acid and n‐pentanol catalyzed by sulfated zirconia Source : researchgate.net URL : 1
-
Title : Kinetics Studies on Esterification Reaction of Acetic acid with Iso-amyl Alcohol over Ion Exchange Resin as Catalysts Source : researchgate.net URL : 3
-
Title : Kinetics of 1-Hexanol Etherification on Amberlyst 70 (Includes citations for Heterogeneous catalysed esterification of acetic acid with isoamyl alcohol: Kinetic studies) Source : ub.edu URL : 4
Sources
GC-MS Quantification of 3-Methylbutanol-1: A Comparative Guide to Extraction Methodologies
Introduction
3-Methylbutanol-1 (also known as isoamyl alcohol or isopentyl alcohol) is a critical volatile organic compound (VOC) monitored across diverse scientific disciplines. In pharmaceutical quality control, it is a regulated Class 3 impurity in alcohol-based hand sanitizers[1]. In the food and beverage sector, it is a primary fusel alcohol that dictates fermentation flavor profiles[2]. For drug development and metabolomics, it serves as a reliable biological marker.
Accurate quantification requires robust Gas Chromatography-Mass Spectrometry (GC-MS). However, the choice of sample introduction—Direct Injection, Static Headspace (SHS), or Solid-Phase Microextraction (SPME)—dictates the reliability, sensitivity, and column lifespan of your assay. As an application scientist, selecting the right extraction method is not just about reaching a target Limit of Detection (LOD); it is about managing matrix effects and ensuring long-term system suitability.
Methodological Comparison: The Causality Behind the Choice
1. Direct Injection GC-MS
-
Mechanism: The liquid sample is injected directly into the heated GC inlet, vaporizing all components instantly.
-
The Causality (Why it matters): While straightforward, direct injection introduces non-volatile matrix components (e.g., glycerol in sanitizers, proteins in biologicals) directly into the GC liner. This leads to the rapid formation of active sites, causing peak tailing and signal suppression for active alcohols. It is only suitable for highly purified samples or when the required LOD is relatively high. For instance, the FDA's interim limit method utilizes direct injection to detect 3-methyl-1-butanol down to 16.18 ppm[3].
2. Static Headspace (SHS) GC-MS
-
Mechanism: Samples are incubated in a sealed vial until thermodynamic equilibrium is reached between the liquid and gas phases. A fixed volume of the volatile-rich headspace is then injected.
-
The Causality (Why it matters): SHS physically separates the volatile 3-methyl-1-butanol from the non-volatile matrix, ensuring a pristine GC baseline and extending column life. This method is highly effective for complex, viscous liquids like hand sanitizers, resolving interconversion issues of impurities and achieving LODs in the sub-ppm range (e.g., 0.15 - 0.5 ppm)[1][4].
3. Solid-Phase Microextraction (SPME) GC-MS
-
Mechanism: A polymer-coated fused silica fiber is exposed to the sample headspace to adsorb analytes, followed by thermal desorption in the GC inlet.
-
The Causality (Why it matters): SPME concentrates trace analytes on the fiber, achieving LODs orders of magnitude lower than SHS. The choice of a Carboxen/Polydimethylsiloxane (CAR/PDMS) or PDMS/DVB fiber is critical, as the bipolar nature of the coating effectively traps low-molecular-weight alcohols, making it the gold standard for trace analysis in food, wine, and environmental matrices[5][6][7].
Quantitative Performance Comparison
The following table synthesizes quantitative validation data across the three methodologies to guide your experimental design:
| Parameter | Direct Injection GC-MS | Static Headspace (SHS) GC-MS | SPME-GC-MS |
| Optimal Matrix | Simple, high-purity liquids | Viscous/complex liquids | Trace biological/food matrices |
| Limit of Detection (LOD) | ~16.18 ppm[3] | ~0.15 - 0.5 ppm[4] | < 0.05 ppm[7] |
| Linear Dynamic Range | 635 – 25,380 ppm[3] | 1 – 200 ppm[4] | 0.5 – 5,000 ppb[6] |
| Matrix Effect | High (Column fouling risk) | Low (Volatile isolation) | Moderate (Competitive adsorption) |
| Relative Std. Dev (RSD) | < 10%[3] | < 5%[4] | < 12%[6] |
Workflow Visualization
Decision matrix for selecting the optimal 3-methylbutanol-1 GC-MS extraction method.
Self-Validating Experimental Protocol: SHS-GC-MS for 3-Methylbutanol-1
To ensure scientific integrity, the following protocol integrates a self-validating internal standard (ISTD) system to correct for partitioning variations and matrix-induced signal suppression.
Step 1: Matrix-Matched Calibration Preparation
-
Prepare a stock solution of 3-methyl-1-butanol in an analyte-free matrix identical to the samples (e.g., 80% ethanol for hand sanitizers)[6].
-
Spike with a stable isotope-labeled internal standard (e.g., 3-methylbutanol-d11 or a structural analog like 1-pentanol) at a constant concentration.
-
Causality: The ISTD undergoes the exact same thermodynamic partitioning in the headspace as the target analyte, mathematically correcting for any matrix-induced suppression or extraction efficiency shifts.
Step 2: Headspace Equilibration (Salting-Out)
-
Transfer 2.0 mL of the sample/standard into a 20 mL headspace vial.
-
Add 0.5 g of anhydrous NaCl.
-
Causality: Sodium chloride increases the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of the polar alcohol in the liquid, driving it into the headspace and maximizing the partition coefficient ( K )[4].
-
Seal with a PTFE/silicone septum. Incubate at 80°C for 15 minutes with continuous agitation (500 rpm) to ensure thermodynamic equilibrium[8].
Step 3: GC-MS Acquisition (SIM Mode)
-
Inject 1.0 mL of the headspace using a split ratio of 10:1[9].
-
Column: Utilize a polar stationary phase (e.g., Rtx-1301 or DB-WAX) to ensure sharp peak shapes for alcohols and successfully resolve 3-methyl-1-butanol from its closely eluting isomer, 2-methyl-1-butanol[2][5].
-
Temperature Program: 40°C (hold 2 min) → ramp 10°C/min to 150°C → ramp 30°C/min to 240°C.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode to filter out background noise. Monitor m/z 55 as the primary quantifier ion, and m/z 70, 42 as qualifier ions[6].
Step 4: System Suitability & Validation
-
Run a blank matrix injection immediately after the highest calibration standard to verify zero carryover in the syringe or inlet[3].
-
Calculate recovery by analyzing a known spiked sample mid-sequence; acceptable recovery must strictly fall between 90-110% to validate the run.
References
-
Title: Alcoholic Beverage Analysis by GC Source: Restek Resource Hub URL: [Link]
-
Title: Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers Source: PubMed Central (PMC) URL: [Link]
-
Title: Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: SPME-GC-MS analysis of volatile compounds in Czech white wines from five grape varieties Source: Mitteilungen Klosterneuburg URL: [Link]
-
Title: Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel Source: PubMed Central (PMC) URL: [Link]
-
Title: A static headspace GC-MS/MS method for the determination of ethanol, iso-butanol, and n-butanol at nanomolar concentrations in aqueous environmental samples Source: ResearchGate URL: [Link]
-
Title: Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey Source: MDPI URL: [Link]
-
Title: Solid-Phase Microextraction Method for the Determination of Volatile Compounds in Hydrolysates of Alaska Pollock Frame Source: Taylor & Francis URL: [Link]
-
Title: Detection and quantification of alcohol compounds in food and beverages using static headspace-gas chromatography/mass spectrometry Source: Universiti Putra Malaysia Institutional Repository URL: [Link]
Sources
- 1. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. weinobst.at [weinobst.at]
- 6. Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection and quantification of alcohol compounds in food and beverages using static headspace-gas chromatography/mass spectrometry - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 9. mdpi.com [mdpi.com]
NMR spectral analysis of 3-methylbutanol-1 and pentanol-1 mixtures
Title: Resolving Structural Isomers: A Comparison Guide to NMR Spectral Analysis of 1-Pentanol and 3-Methyl-1-butanol Mixtures
Executive Summary & The Analytical Challenge
1-Pentanol (n-amyl alcohol) and 3-methyl-1-butanol (isoamyl alcohol) are primary aliphatic alcohols sharing the molecular formula C5H12O. They frequently co-occur as "fusel alcohols" in fermentation byproducts[1] and are utilized as critical solvents or synthetic intermediates in pharmaceutical development. Due to their structural homology, distinguishing and quantifying these isomers in a mixture presents a significant analytical challenge.
As an Application Scientist, the goal is to select an analytical modality that provides unambiguous resolution without the extensive calibration overhead required by traditional chromatography. This guide objectively compares 1D 1 H NMR, 1D 13 C NMR, and 2D HSQC techniques, providing a self-validating Quantitative NMR (qNMR) protocol for absolute mixture analysis.
Comparative Evaluation of Analytical Modalities
While Headspace GC-FID is a traditional compendial method for volatile fusel oils[2], qNMR offers a distinct advantage: it requires no standard curves or response factor calibrations, making it superior for rapid, absolute quantification. However, the choice of NMR experiment dictates the resolution quality.
-
1D 1 H NMR (High Sensitivity, Low Resolution): Fast acquisition, but suffers from severe signal overlap in the aliphatic methylene region (1.3–1.7 ppm) and the oxymethylene region (~3.6 ppm). Quantification relies entirely on resolving the terminal methyl signals.
-
1D 13 C NMR (Low Sensitivity, High Resolution): Excellent diagnostic capability due to the broader chemical shift range (0–220 ppm)[3]. It easily distinguishes the isomers based on molecular symmetry, though it is impractical for rapid quantification due to long T1 relaxation times and lack of Nuclear Overhauser Effect (NOE) predictability[4].
-
2D HSQC (Moderate Sensitivity, Ultimate Resolution): By dispersing the overlapping proton signals across the 13 C dimension, HSQC cleanly separates the isomers, making it the definitive method for qualitative confirmation in complex mixtures.
Quantitative Data Presentation
The feasibility of 1D 1 H qNMR depends on identifying isolated resonance signals. Table 1 summarizes the spectral features used to differentiate the two isomers.
Table 1: Quantitative Comparison of NMR Spectral Features (in CDCl 3 )
| Nucleus / Region | 1-Pentanol (n-amyl alcohol) | 3-Methyl-1-butanol (isoamyl alcohol) | Resolution Quality in Mixture |
| 1 H (Terminal CH 3 ) | ~0.91 ppm (triplet, 3H)[5] | ~0.92 ppm (doublet, 6H)[6] | High . Distinct splitting patterns allow for direct qNMR integration. |
| 1 H (Aliphatic CH 2 /CH) | 1.32 – 1.56 ppm (multiplets, 6H)[5] | 1.49 – 1.66 ppm (multiplets, 3H)[6] | Low . Severe overlap; unsuitable for quantification. |
| 1 H (Oxymethylene CH 2 -O) | ~3.60 ppm (triplet, 2H)[5] | ~3.67 ppm (triplet, 2H)[6] | Moderate . Slight shift difference, but peaks often coalesce in mixtures. |
| 13 C (Total Carbon Count) | 5 distinct signals (14.0, 22.5, 28.2, 32.5, 62.9 ppm)[4] | 4 distinct signals (22.6, 25.0, 41.8, 60.4 ppm) | High . 3-methyl-1-butanol shows symmetry (2 equivalent CH 3 carbons)[3][4]. |
Experimental Methodology: Self-Validating qNMR Protocol
To establish a trustworthy and self-validating system for quantifying these isomers, an internal calibrant methodology is required. Benzyl benzoate is selected as the calibrant because its signals do not interfere with the aliphatic regions of the fusel alcohols[7].
Step-by-Step Protocol:
-
Calibrant Preparation: Accurately weigh exactly 10.0 mg of Benzyl Benzoate (internal calibrant) into a glass vial using an analytical balance.
-
Causality: Benzyl benzoate provides a distinct benzylic CH 2 singlet at ~5.30 ppm, which is far removed from the aliphatic signals (0.9 – 3.7 ppm) of the pentanol isomers, preventing integration overlap[7].
-
-
Sample Preparation: Add exactly 20.0 mg of the fusel alcohol mixture to the vial. Dissolve the mixture in 0.6 mL of Chloroform-d (CDCl 3 ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
Causality: CDCl 3 is chosen over protic deuterated solvents (like D 2 O) to prevent rapid chemical exchange of the hydroxyl protons, which can cause unpredictable line broadening of adjacent aliphatic signals.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay ( D1 ): Set to ≥ 5 × T1 of the slowest relaxing proton (typically >15 seconds).
-
Causality: A sufficient relaxation delay ensures that all nuclei return to thermal equilibrium before the next pulse. Failing to do so truncates the signal of slower-relaxing protons, destroying quantitative accuracy[7].
-
Scans (NS): 64 to achieve a Signal-to-Noise Ratio (SNR) > 250.
-
-
System Suitability & Self-Validation (Critical):
-
Before integrating the target mixture, verify the integration ratio of the internal calibrant's aromatic protons (7.3–8.0 ppm, 5H) against its benzylic protons (5.30 ppm, 2H).
-
Causality: A ratio deviating from exactly 2.5:1 indicates incomplete relaxation, poor shimming, or phase distortion, invalidating the run.
-
-
Quantification: Integrate the benzyl benzoate peak at 5.30 ppm (set to a known reference value). Next, integrate the distinct methyl doublet of 3-methyl-1-butanol at 0.92 ppm and the methyl triplet of 1-pentanol at 0.91 ppm to determine the absolute molar ratio.
Logical Workflow Visualization
The following decision matrix dictates the analytical workflow based on the spectral resolution achieved during the initial 1D 1 H NMR acquisition.
Workflow for the NMR spectral resolution and quantification of fusel alcohol isomers.
References
-
Identifying Alcohols Using NMR Spectroscopy - AZoM:[Link]
-
13.11 Characteristics of 13C NMR Spectroscopy - OpenStax:[Link]
-
Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR - Jasco:[Link]
-
The Ehrlich Pathway for Fusel Alcohol Production - PMC:[Link]
-
Analysis of Fusel Alcohols using HT3 Headspace Sampling - SCION Instruments:[Link]
Sources
- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. azom.com [azom.com]
- 5. 1-Pentanol(71-41-0) 1H NMR [m.chemicalbook.com]
- 6. 3-Methyl-1-butanol(123-51-3) 1H NMR spectrum [chemicalbook.com]
- 7. jasco.com.br [jasco.com.br]
Comprehensive Guide to Validating Isoamyl Alcohol Purity: Refractive Index vs. Orthogonal Techniques
As a Senior Application Scientist, I frequently oversee the quality control of incoming solvent batches for sensitive downstream applications, ranging from nucleic acid extractions to active pharmaceutical ingredient (API) synthesis. Isoamyl alcohol (3-methyl-1-butanol) is a critical reagent in these workflows, and its purity directly dictates assay reproducibility and product yield.
While advanced chromatographic techniques are often viewed as the gold standard, measuring the Refractive Index (RI) remains a fundamental, rapid, and highly reliable first-line validation tool when executed under strict pharmacopeial guidelines[1][2]. This guide objectively compares Refractive Index measurement against orthogonal methods like Gas Chromatography (GC-FID), providing causality-driven protocols to establish a robust, self-validating quality control matrix.
Mechanistic Causality: The Physics of Refractive Index
The refractive index ( n ) is a dimensionless number representing the ratio of the speed of light in a vacuum to its phase velocity in a specific medium[2]. For pure isoamyl alcohol, the standard RI ( nD20 ) is tightly constrained between 1.406 and 1.408 at 20 °C [3][4].
The Causality of Contamination: RI is fundamentally dependent on the molecular density and polarizability of the liquid. When impurities are introduced, they alter the bulk density and the electromagnetic interactions of the fluid. For example, water contamination (which has a significantly lower RI of ~1.333) will proportionally depress the bulk RI of the isoamyl alcohol batch. However, because RI is a bulk property, it is susceptible to "masking effects" if multiple impurities with opposing RI values are present. This necessitates a comparative understanding of its limitations versus orthogonal methods.
Mechanistic causality of refractive index measurement based on critical angle detection.
Comparative Data: RI vs. Orthogonal Alternatives
A single analytical technique is rarely sufficient for absolute purity validation. Isoamyl alcohol is frequently co-produced during fermentation with active amyl alcohol (2-methyl-1-butanol)[5]. Because these are structural isomers, their physical properties—including refractive index—are nearly identical. Therefore, while RI is excellent for detecting moisture or gross chemical mix-ups, GC-FID is required to resolve specific fusel oil isomers[6][7].
Table 1: Performance Comparison of Purity Validation Methods
| Validation Metric | Refractive Index (USP <831>) | GC-FID (Isomer Profiling) | Karl Fischer Titration |
| Primary Target | Bulk purity & identity | Trace volatile impurities | Water/Moisture content |
| Turnaround Time | < 2 minutes | 15 - 30 minutes | ~ 5 minutes |
| Sample Volume | 0.5 - 1.0 mL | 1 µL (injected) | 1 - 5 mL |
| Specificity | Low (Bulk property) | High (Resolves isomers) | High (Specific to H2O) |
| Standard Guideline | USP <831> / ASTM D1218[1][8] | AOAC / Ph. Eur.[7] | USP <921> |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical protocol must operate as a self-validating system. This means incorporating system suitability checks and calibration verifications directly into the workflow before any unknown sample is measured.
Protocol A: Refractive Index Measurement (USP <831> / ASTM D1218)
This method utilizes a high-resolution optical-mechanical or digital refractometer of the "Abbe" type, measuring the critical angle of refracted light[9][10].
Step 1: Temperature Equilibration (The Critical Variable)
-
Action: Set the refractometer's internal Peltier temperature control to exactly 20.0 ± 0.5 °C[2].
-
Causality: Refractive index is inversely proportional to temperature due to thermal expansion decreasing liquid density. Even a 1 °C fluctuation can shift the RI value beyond acceptable pharmacopeial limits, rendering the purity assessment invalid[11].
Step 2: System Verification (Self-Validation)
-
Action: Measure a Certified Reference Material (CRM) such as HPLC-grade water ( nD20 = 1.3330) or 2,2,4-trimethylpentane ( nD20 = 1.3915)[9].
-
Acceptance: The instrument reading must agree with the certified value within the limits of the expanded uncertainty of the reference material[1]. If it fails, recalibrate the sensor.
Step 3: Sample Application and Measurement
-
Action: Apply 0.5 mL of the isoamyl alcohol batch to the prism. Ensure the prism is completely covered and free of air bubbles.
-
Causality: Air pockets scatter the incident sodium D-line (589.3 nm) light, preventing the sensor from accurately detecting the shadowline (critical angle), which causes erroneous readings[2].
Step 4: Data Interpretation
-
Action: Record the value. Pure 3-methyl-1-butanol must read between 1.406 and 1.408 [3][4]. A deviation >0.002 indicates significant contamination, triggering rejection or secondary testing.
Protocol B: Orthogonal Validation via GC-FID
When a batch passes the RI specification but requires trace isomer profiling, capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is deployed.
Step 1: Column Selection
-
Action: Install a polar capillary column (e.g., polyethylene glycol phase like SPB-20 or Rtx-1301, 30 m x 0.25 mm I.D.)[5][7].
-
Causality: Non-polar columns cannot adequately resolve active amyl alcohol from isoamyl alcohol. A polar stationary phase exploits the slight differences in hydrogen-bonding capacities between the isomers, achieving baseline separation[5][6].
Step 2: Split Injection
-
Action: Inject 1 µL of the sample using a 100:1 split ratio at an injection port temperature of 250 °C.
-
Causality: Direct injection of pure solvent overloads the column, causing peak broadening and co-elution. The split ratio ensures only a fraction of the vaporized sample enters the column, maintaining sharp peak shapes and high resolution[7].
Step 3: Detection and Quantification
-
Action: Utilize an FID set to 250 °C with hydrogen carrier gas. Quantify the area percent of the active amyl alcohol peak relative to the primary isoamyl alcohol peak.
Workflow for validating isoamyl alcohol purity using orthogonal analytical techniques.
Conclusion
Validating the purity of isoamyl alcohol requires a multi-tiered approach. Refractive Index (RI) serves as an indispensable, high-throughput gateway test. By strictly adhering to temperature controls and CRM verifications outlined in USP <831> and ASTM D1218, laboratories can instantly flag gross contamination. However, because RI is blind to structurally similar fusel oil isomers, integrating GC-FID as an orthogonal confirmation ensures absolute confidence in the chemical integrity of your reagents.
References
- Isoamyl Alcohol | C5H12O | CID 31260 - PubChem - NIH, nih.gov,
- 3-Methyl-1-butanol reagent grade, 98 123-51-3 - Sigma-Aldrich, sigmaaldrich.com,
- D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - ASTM Intern
- Refractive Index and Refractive Dispersion of Hydrocarbon Liquids1, antpedia.com,
- Revision of USP <831> Refractive Index - ECA Academy, gmp-compliance.org,
- Refractive Index Testing | Boston BioProducts, bostonbioproducts.com,
- European Pharmacopoeia 2.2.6. Refractive Index - Anton Paar Wiki, anton-paar.com,
- Meeting USP Chapter 831 – Temperate Validation requirements for Refractometers, mobilelocker.com,
- GC Analysis of Active Amyl Alcohol, Isoamyl Alcohol, and C10-C14 n-Alkane Markers on SLB®-IL76i - Sigma-Aldrich, sigmaaldrich.com,
- Alcoholic Beverage Analysis by GC - Restek Resource Hub, restek.com,
- Analyzing Alcoholic Beverages by Gas Chrom
- Applic
Sources
- 1. Revision of USP <831> Refractive Index - ECA Academy [gmp-compliance.org]
- 2. European Pharmacopoeia 2.2.6. Refractive Index | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1-butanol reagent grade, 98 123-51-3 [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]
Comparative Guide: Detection Limits of 1-Pentanol in Biological Samples via Headspace GC
Executive Summary
The accurate quantification of trace volatile organic compounds (VOCs) in biological matrices is a critical frontier in modern diagnostics and metabolomics. 1-Pentanol (pentanol-1) has emerged as a high-value biomarker associated with lipid peroxidation, Mycobacterium tuberculosis infection[1], and the blood serum volatolomic signature of COVID-19[2].
However, detecting 1-pentanol at endogenous trace levels presents a severe analytical challenge. As a short-chain alcohol, its moderate polarity and strong hydrogen-bonding capability in aqueous matrices (blood, urine, feces) result in unfavorable air-water partition coefficients. This guide objectively compares three primary Headspace Gas Chromatography (HS-GC) methodologies—Static Headspace (SHS) , Solid-Phase Microextraction (HS-SPME) , and Dynamic Headspace (DHS) —to determine the optimal approach for achieving sub-ng/mL detection limits.
The Causality of Extraction Mechanics: Why 1-Pentanol is Elusive
To understand the performance disparities between extraction methods, we must examine the underlying thermodynamics of 1-pentanol in a biological matrix.
In an aqueous sample, volatile release is governed by the partition coefficient ( Kaw ). Because 1-pentanol readily forms hydrogen bonds with water and matrix proteins, its spontaneous volatilization into the headspace is limited. Furthermore, when using equilibrium-based extraction techniques like SPME, the analyte must partition a second time from the headspace into the fiber coating ( Kfs ). Standard non-polar fibers (e.g., PDMS) exhibit poor affinity for polar alcohols. Even when using mixed-phase fibers (e.g., CAR/PDMS/DVB), trace levels of 1-pentanol are frequently subjected to competitive displacement by highly abundant endogenous volatiles like acetone or ethanol, leading to signal suppression and poor reproducibility[3].
The Salting-Out Effect
To manipulate the thermodynamic equilibrium, modifying the matrix is mandatory. The addition of inorganic salts (e.g., K2CO3 or NaCl ) increases the ionic strength of the aqueous phase. This process, known as "salting out," hydrates the salt ions, effectively reducing the amount of free water available to dissolve 1-pentanol, thereby forcing the alcohol into the headspace and drastically lowering the Limit of Detection (LOD)[4].
Caption: Metabolic origins and diagnostic pathway of 1-pentanol in biological matrices.
Objective Performance Comparison: SHS vs. HS-SPME vs. DHS
When evaluating these techniques for 1-pentanol detection, Dynamic Headspace (DHS) significantly outperforms both SHS and HS-SPME.
Unlike SPME, which relies on a fragile equilibrium, DHS is an exhaustive extraction technique . By continuously purging the sample headspace with an inert gas, DHS leverages Le Chatelier's principle, constantly shifting the equilibrium to drive 1-pentanol out of the liquid phase. The purged volatiles are trapped on a high-capacity adsorbent bed (such as Tenax TA), entirely bypassing the competitive displacement issues that plague SPME fibers[5].
Table 1: Quantitative Performance Comparison for 1-Pentanol
| Analytical Parameter | Static Headspace (SHS-GC-MS) | Solid-Phase Microextraction (HS-SPME-GC-MS) | Dynamic Headspace (DHS-GC-MS) |
| Extraction Mechanism | Single-step equilibrium | Two-step equilibrium (Matrix → HS → Fiber) | Exhaustive continuous purge & trap |
| Limit of Detection (LOD) | 50 – 100 ng/mL | 3.0 – 24.0 ng/mL[4] | 0.1 – 0.8 ng/mL [3] |
| Reproducibility (RSD) | < 5% (Excellent) | 15% – 25% (Poor for trace alcohols) | ~8% (Highly reliable)[5] |
| Matrix Interference | Low | High (Competitive displacement on fiber) | Low to Moderate |
| Sensitivity to Alcohols | Very Poor | Poor (Peak areas often 1/10th of DHS)[5] | Excellent |
| Optimal Use Case | High-concentration industrial toxicology | Untargeted screening of non-polar VOCs | Trace biomarker profiling in plasma/urine |
Data synthesized from comparative volatolomic validations in blood and fecal matrices[3][4][5].
Validated Experimental Protocol: DHS-GC-MS for 1-Pentanol
To ensure scientific trustworthiness, the following is a self-validating, step-by-step protocol optimized for the extraction of 1-pentanol from blood plasma using DHS-GC-MS, yielding an average LOD of 0.66 ng/mL[3].
Phase 1: Matrix Preparation & Salting Out
-
Sample Aliquoting: Transfer 100 µL of mouse or human plasma into a sterile 20 mL headspace vial.
-
Dilution: Dilute the plasma with 900 µL of Phosphate-Buffered Saline (PBS) to reduce matrix viscosity and prevent protein foaming during extraction.
-
Internal Standardization: Spike the mixture with 1 µL of a 100 ng/µL solution of an internal standard (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or isotopically labeled 1-pentanol- d11 ).
-
Salting Out: Add 1.4 g of anhydrous Potassium Carbonate ( K2CO3 ) to the vial. Causality note: The high molarity of the dissolved salt drastically reduces 1-pentanol's aqueous solubility. Immediately seal the vial with a PTFE/silicone septum cap.
Phase 2: Dynamic Headspace Extraction (DHS)
-
Incubation: Incubate the sealed vial at 60°C for 10 minutes with agitation to reach initial thermal equilibrium.
-
Purging: Insert the dual-needle DHS probe. Purge the headspace with high-purity Helium at a flow rate of 50 mL/min for 15 minutes.
-
Trapping: Direct the purged gas through a Tenax TA adsorbent trap maintained at 20°C. Causality note: Tenax TA is a porous polymer resin with excellent retention for alcohols and low affinity for water, preventing moisture from extinguishing the MS filament.
Phase 3: GC-MS Analysis
-
Thermal Desorption: Rapidly heat the Tenax trap to 230°C and backflush the desorbed volatiles directly into the GC inlet (splitless mode).
-
Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX or TG-624SILMS, 30m × 0.32mm × 1.8µm).
-
Oven Program: Hold at 50°C for 3 min, ramp at 5°C/min to 230°C, and hold for 1 min.
-
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 42, 55, and 70 (quantifier ion) for 1-pentanol to maximize the signal-to-noise ratio.
Caption: Step-by-step Dynamic Headspace GC-MS analytical workflow for 1-pentanol.
Conclusion
For drug development professionals and clinical researchers targeting 1-pentanol, the choice of extraction methodology dictates the viability of the assay. While HS-SPME is a popular, solvent-free technique, its susceptibility to competitive displacement and poor affinity for alcohols limits its LOD to the mid-ng/mL range. Dynamic Headspace (DHS) extraction is the definitive choice , providing exhaustive recovery, superior reproducibility (8% RSD), and sub-ng/mL detection limits necessary for reliable biomarker validation.
References
-
National Institutes of Health (NIH) / Shimadzu Application Data. Multi-Component Profiling of Trace Volatiles in Blood by Gas Chromatography/Mass Spectrometry with Dynamic Headspace Extraction. Retrieved from 3
-
Shimadzu Corporation. Profiling Trace Volatile Compounds in Blood by Gas Chromatograph Mass Spectrometry with Dynamic Headspace Extraction. Retrieved from5
-
Google Patents (US8518663B2). Rapid detection of volatile organic compounds for identification of Mycobacterium tuberculosis in a sample. Retrieved from 1
-
National Center for Biotechnology Information (PMC). Sensor array and gas chromatographic detection of the blood serum volatolomic signature of COVID-19. Retrieved from 2
-
National Center for Biotechnology Information (PMC). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Retrieved from 4
Sources
- 1. US8518663B2 - Rapid detection of volatile organic compounds for identification of Mycobacterium tuberculosis in a sample - Google Patents [patents.google.com]
- 2. Sensor array and gas chromatographic detection of the blood serum volatolomic signature of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Component Profiling of Trace Volatiles in Blood by Gas Chromatography/Mass Spectrometry with Dynamic Headspace Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
quality control protocols for isoamyl alcohol in pharmaceutical use
An essential component in both active pharmaceutical ingredient (API) synthesis and downstream bioprocessing, isoamyl alcohol (3-methyl-1-butanol) requires rigorous quality control (QC) to ensure batch-to-batch consistency. Whether utilized as a critical anti-foaming agent in nucleic acid extraction (e.g., Phenol-Chloroform-Isoamyl Alcohol, PCIA) or monitored as a residual solvent in final drug products, its purity directly impacts pharmaceutical efficacy and safety.
This guide objectively compares isoamyl alcohol against alternative solvents, details field-proven QC protocols, and establishes self-validating methodologies for its application in pharmaceutical workflows.
In pharmaceutical extractions, the selection of an organic solvent is dictated by its partition coefficient, dielectric constant, and interfacial behavior. Isoamyl alcohol is frequently compared against isobutanol and 1-pentanol.
The Causality of Solvent Selection: During liquid-liquid extractions like PCIA, vigorous vortexing creates a highly emulsified state. Isoamyl alcohol is specifically chosen over isobutanol because of its lower aqueous solubility (approx. 2.8 g/100 mL vs. 8.5 g/100 mL)[1]. This higher hydrophobicity ensures that isoamyl alcohol partitions predominantly into the organic phase and the aqueous-organic interface. At the interface, it effectively lowers surface tension, preventing the formation of stable proteinaceous foams. If isobutanol were used, its higher water solubility would lead to significant solvent carryover into the aqueous phase, potentially inhibiting downstream enzymatic reactions (e.g., PCR amplification).
Table 1: Physicochemical and Performance Comparison of Extraction Solvents
| Solvent | Boiling Point (°C) | Aqueous Solubility (g/100mL) | USP <467> Classification | Extraction Efficiency (Nucleic Acid Yield Proxy) | Primary Drawback in Bioprocessing |
| Isoamyl Alcohol | 131.6 | ~2.8 | Class 3 (Limit: 5000 ppm) | Excellent (Optimal phase separation) | Strong, persistent odor requires fume hood use. |
| Isobutanol | 108.0 | ~8.5 | Class 3 (Limit: 5000 ppm) | Moderate (Higher aqueous carryover) | High water solubility risks downstream enzyme inhibition. |
| 1-Pentanol | 138.0 | ~2.2 | Class 3 (Limit: 5000 ppm) | Good (Slower phase resolution) | Higher boiling point complicates solvent evaporation. |
Quality Control Protocol for Pharmaceutical-Grade Isoamyl Alcohol
Before isoamyl alcohol can be introduced into a pharmaceutical workflow, the raw material must be tested for purity and isomeric composition. The primary impurity of concern is its isomer, 2-methyl-1-butanol, which originates from the fusel oil distillation process.
Table 2: GC-FID Quality Control Parameters
| Parameter | Specification / Condition | Rationale |
| Column | DB-624 (30 m × 0.32 mm, 1.8 µm) | Mid-polar phase (6% cyanopropylphenyl) provides optimal selectivity for volatile alcohols[2]. |
| Carrier Gas | Helium at 1.5 mL/min (Constant Flow) | Maintains uniform linear velocity across the temperature gradient. |
| Injector | 250 °C, Split Ratio 50:1 | Prevents column overloading and maintains sharp peak symmetry for the main component. |
| Oven Program | 40 °C (hold 5 min) → 10 °C/min to 200 °C | Initial low temperature focuses volatile impurities; ramp ensures elution of higher-boiling congeners. |
| Detector | FID at 250 °C | Provides a wide linear dynamic range suitable for both 99.5% purity assay and trace impurity detection. |
Step-by-Step Methodology: Self-Validating GC-FID Purity Assay
This protocol is designed as a self-validating system . By integrating internal standards and strict system suitability criteria, the method automatically flags compromised data, eliminating subjective human error.
-
Standard Preparation: Prepare a System Suitability Standard containing 1.0 mg/mL of isoamyl alcohol and 0.1 mg/mL of 2-methyl-1-butanol in diluent (e.g., high-purity methanol).
-
Internal Standard (IS) Addition: Spike all blanks, standards, and samples with 1-pentanol (0.5 mg/mL) as the IS. The IS corrects for any injection volume variations.
-
Chromatographic Analysis: Inject 1.0 µL of the prepared solutions into the GC-FID using the parameters outlined in Table 2.
-
Self-Validation Gate (System Suitability): The chromatography data system (CDS) is programmed to calculate the resolution ( Rs ) between the 2-methyl-1-butanol and isoamyl alcohol peaks.
-
Causality Rule: If Rs<1.5 , the system automatically aborts the sequence. This ensures that column degradation or active site buildup does not artificially inflate the isoamyl alcohol purity calculation through peak co-elution.
-
-
Quantitation: Calculate the purity of the isoamyl alcohol batch using the internal standard response ratio.
Workflow for GC-FID quality control of isoamyl alcohol.
Application Workflow: Optimized Nucleic Acid Extraction (PCIA)
When utilized in the extraction of nucleic acids from pharmaceutical cell lines, isoamyl alcohol is combined with phenol and chloroform (typically in a 25:24:1 ratio).
Step-by-Step Methodology: Self-Validating PCIA Extraction
-
Lysis and Spike-In: Lyse the target cells in a Tris-EDTA buffer.
-
Self-Validating Step: Introduce a known concentration of a synthetic 500 bp DNA fragment (non-homologous to the target) into the lysate. This acts as an internal extraction control.
-
-
Solvent Addition: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Emulsification: Vortex vigorously for 60 seconds. Causality: The isoamyl alcohol immediately migrates to the microscopic aqueous-organic interfaces, preventing the denatured proteins from forming a stable, unresolvable foam.
-
Phase Separation: Centrifuge at 12,000 × g for 15 minutes at 4 °C.
-
Recovery and Validation: Carefully aspirate the upper aqueous phase. Perform qPCR targeting the synthetic spike-in. If the recovery of the spike-in is < 85%, the batch is automatically flagged for incomplete phase separation, validating the mechanical efficiency of the extraction process.
Mechanism of isoamyl alcohol in PCIA phase separation.
Regulatory Compliance: Isoamyl Alcohol as a Residual Solvent
If isoamyl alcohol is used upstream in the synthesis of an API, it must be quantified in the final drug product to ensure patient safety. Under [3], isoamyl alcohol (3-methylbutan-1-ol) is classified as a Class 3 solvent .
Class 3 solvents possess lower toxic potential, and their Permitted Daily Exposure (PDE) is set at 50 mg/day, translating to a concentration limit of 5000 ppm in the final product[4].
To control this, pharmaceutical laboratories employ Static Headspace Gas Chromatography (SHS-GC-FID/MS). The headspace technique is chosen (causality) because it selectively volatilizes the isoamyl alcohol from the solid API matrix into the gas phase at elevated temperatures (e.g., 85 °C), preventing non-volatile API components from contaminating the GC column[2].
References
-
PubChem: Isoamyl Alcohol (CID 31260) . National Center for Biotechnology Information (NIH). Available at: [Link]
-
USP <467> Residual Solvents . United States Pharmacopeia (USP-NF). Available at:[Link]
-
Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System . Agilent Technologies. Available at:[Link]
-
Fast-GC Method for Residual Solvent Analysis in Drug Discovery Workflow . Shimadzu Analytical. Available at:[Link]
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment & Handling for Pentanol-1 and 3-Methylbutanol-1
The Operational Imperative
In pharmaceutical drug development and analytical laboratories, higher-order aliphatic alcohols like Pentanol-1 (n-amyl alcohol) and 3-methylbutanol-1 (isoamyl alcohol) are frequently utilized as extraction solvents, synthesis intermediates, and chromatographic reagents. While structurally similar, both compounds present distinct flammability and toxicity profiles that demand rigorous operational controls. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, safe handling, and disposal, ensuring laboratory safety and regulatory compliance.
Chemical Profiling & Hazard Causality
To select appropriate PPE, we must first understand the physicochemical properties driving the hazards. Both alcohols are flammable liquids (Category 3) and respiratory/skin irritants. Their vapor pressures allow for the formation of explosive mixtures with air at ambient or slightly elevated temperatures[1],[2].
Table 1: Physicochemical & Hazard Comparison
| Property | Pentanol-1 | 3-Methylbutanol-1 |
| CAS Number | 71-41-0[1] | 123-51-3[3] |
| Synonyms | n-Amyl alcohol, Pentyl alcohol[4] | Isoamyl alcohol, Isopentyl alcohol[3] |
| Boiling Point | 137.8 °C[1] | 130 - 132 °C[5] |
| Flash Point | 49 °C[1] | 43.5 °C[2] |
| Vapor Pressure | 2.6 hPa (at 20 °C)[6] | 3 hPa (at 20 °C)[2] |
| Primary Hazards | Flammable, Harmful if inhaled, Skin/Eye Irritant[4] | Flammable, Harmful if inhaled, Skin/Eye Irritant, Repeated exposure causes skin dryness[3] |
PPE Matrix: Mechanistic Selection
The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of the specific solvent through polymer matrices. Pentanol-1 and 3-methylbutanol-1 act as moderate non-polar to slightly polar solvents, capable of swelling and degrading inappropriate glove materials like latex.
Glove Selection & Breakthrough Times:
-
Nitrile Rubber (NBR): Provides excellent resistance. For full contact with Pentanol-1, a minimum thickness of 0.4 mm yields a breakthrough time of >480 minutes[7]. For splash contact, 0.2 mm thickness provides ~65 minutes of protection[7]. For 3-methylbutanol-1, nitrile gloves of 0.11 mm thickness can provide up to 480 minutes of breakthrough time[8].
-
Butyl Rubber: Highly recommended for direct, prolonged contact with Pentanol-1, offering >480 minutes of protection at a 0.7 mm thickness[9].
Eye & Body Protection:
-
Eye Protection: Tightly sealed chemical goggles or face shields (EN 166/NIOSH approved) are mandatory to prevent severe eye irritation from splashes or high vapor concentrations[1],[8].
-
Respiratory Protection: Under normal laboratory scale operations within a certified fume hood, additional respiratory protection is rarely needed. However, in cases of spills or aerosol formation, a half-mask respirator with an organic vapor cartridge (Type A, Brown) is required[4],[10].
-
Body Protection: Flame-retardant lab coats and closed-toe, non-porous shoes are required to prevent dermal exposure[3].
Operational Workflow: Handling & Transfer
Because both solvents can form explosive vapor-air mixtures and accumulate static charge, operational protocols must mitigate ignition risks.
Step-by-Step Handling Protocol:
-
Environmental Verification: Ensure the chemical fume hood has adequate face velocity. Clear the workspace of incompatible materials such as strong oxidizing agents[11].
-
Grounding and Bonding: When transferring volumes between metal containers or larger receptacles, attach grounding cables to both the source and receiving containers to dissipate static electricity[7],[12].
-
PPE Donning: Inspect nitrile or butyl rubber gloves for pinhole leaks. Don flame-retardant lab coat and chemical goggles.
-
Transfer Execution: Use non-sparking tools and explosion-proof equipment[12]. Transfer the solvent slowly to minimize aerosolization and static generation.
-
Post-Transfer: Immediately seal both containers. Store in a dedicated flammables cabinet away from heat sources, ideally at recommended storage temperatures (e.g., 15 - 25 °C for 3-methylbutanol-1)[2].
Workflow for the safe handling and transfer of flammable aliphatic alcohols.
Waste Management & Disposal Protocol
Improper disposal of higher alcohols can lead to environmental contamination and sewer explosions. Both Pentanol-1 and 3-methylbutanol-1 must be treated as hazardous chemical waste[10],[13].
Step-by-Step Disposal Protocol:
-
Segregation: Never mix these alcohols with strong oxidizers or concentrated acids in waste containers, as this can trigger exothermic reactions[11]. Collect in a dedicated, clearly labeled "Flammable Organic Waste" container.
-
Containment: Use UN/DOT-approved high-density polyethylene (HDPE) or glass containers. Do not fill beyond 80-90% capacity to allow for vapor expansion[14].
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List the exact composition[14].
-
Spill Management: In the event of a spill, DO NOT use combustible materials. Use inert liquid-binding materials (e.g., sand, diatomaceous earth, or universal binding agents). Scoop into a hazardous waste bin using non-sparking tools. Do not flush down the drain,[11].
-
Final Disposal: Transfer the sealed secondary containment to the institutional hazardous waste accumulation area for pickup by a certified environmental vendor[14],[13].
Logical decision tree for the segregation and disposal of alcohol-based hazardous waste.
References
-
1-Pentanol - Safety Data Sheet , Agilent Technologies. 1
-
Safety Data Sheet: 1-Pentanol ≥98 %, for synthesis , Carl Roth. 9
-
1-Pentanol - SAFETY DATA SHEET , Thermo Fisher Scientific. 4
-
SAFETY DATA SHEET: 3-Methyl-1-butanol , Fisher Scientific. 3
-
Safety Data Sheet: 1-Pentanol , Carl Roth (Disposal Procedures). 10
-
Standard Procedure for Storage and Disposal of Hazardous Chemical Waste , Victoria University of Wellington. 14
-
SAFETY DATA SHEET: 3-Methyl-1-butanol , Thermo Fisher Scientific. 5
-
Amylalcohol-(iso) v.p. Safety Data Sheet , Chem-Lab. 11
-
Isoamyl alcohol (3-methyl-1-butanol) - Safety Data Sheet , Sigma-Aldrich (Geneseo). 8
-
1-Pentanol Safety Data Sheet , Sigma-Aldrich (Harper College).7
-
SAFETY DATA SHEET: Isoamyl alcohol isopentyl alcohol , Lab Alley. 12
-
Isoamyl alcohol - SAFETY DATA SHEET , West Liberty University. 13
-
Safety Data Sheet: 1-Pentanol ROTICHROM® GC , Carl Roth. 6
-
Safety Data Sheet: Isoamyl alcohol ROTICHROM® GC , Carl Roth. 2
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 14. wgtn.ac.nz [wgtn.ac.nz]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
